molecular formula C11H11ClN2 B2414122 6-phenylpyridin-3-amine;hydrochloride CAS No. 1246767-56-5

6-phenylpyridin-3-amine;hydrochloride

Cat. No.: B2414122
CAS No.: 1246767-56-5
M. Wt: 206.67 g/mol
InChI Key: AEJDVHLTFXGPJQ-UHFFFAOYSA-N
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Description

Chemical Properties 6-Phenylpyridin-3-amine dihydrochloride is an organic compound with the CAS Registry Number 1246767-56-5 . It has a molecular formula of C 11 H 12 Cl 2 N 2 and a molecular weight of 243.13 g/mol . The corresponding base compound, 6-phenylpyridin-3-amine, has a molecular weight of 170.22 g/mol and the CAS RN 126370-67-0 . Research Applications and Significance This compound belongs to a class of phenyl-substituted pyridine derivatives that are of significant interest in medicinal chemistry. The 6-phenylpyridin-3-amine scaffold serves as a key building block in pharmaceutical research. Specifically, derivatives of this structural motif have been investigated as core components in the synthesis of molecules designed to target adenosine receptors . Research indicates that dihydropyridine derivatives containing a 6-phenyl substituent can exhibit high affinity and selectivity for the human A 3 adenosine receptor subtype . This receptor is a promising target for developing potential therapeutic agents for conditions such as asthma, inflammatory diseases, and central nervous system disorders . As an intermediate, 6-Phenylpyridin-3-amine dihydrochloride is valuable for constructing more complex molecules for biological evaluation and structure-activity relationship (SAR) studies. Handling and Usage This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use . Proper safety protocols should be followed during handling.

Properties

CAS No.

1246767-56-5

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

6-phenylpyridin-3-amine;hydrochloride

InChI

InChI=1S/C11H10N2.ClH/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9;/h1-8H,12H2;1H

InChI Key

AEJDVHLTFXGPJQ-UHFFFAOYSA-N

solubility

not available

Origin of Product

United States

Foundational & Exploratory

6-Phenylpyridin-3-amine Hydrochloride: A Versatile Scaffold in Modern Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the architectural design of small-molecule therapeutics relies heavily on privileged scaffolds—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets. 6-Phenylpyridin-3-amine hydrochloride has emerged as a critical building block in this domain[1]. By combining the hydrogen-bonding capacity of a pyridine ring, the hydrophobic bulk of a phenyl group, and the synthetic versatility of a primary amine, this compound serves as an ideal starting point for fragment-based drug discovery (FBDD) and the development of targeted kinase and protease inhibitors[2][3].

This technical guide explores the structural rationale, therapeutic applications, and validated synthetic protocols for deploying 6-phenylpyridin-3-amine hydrochloride in drug development.

Physicochemical Properties & Structural Rationale

The utility of 6-phenylpyridin-3-amine is rooted in its highly tunable electronic and steric properties.

  • The Pyridine Nitrogen (N1): Acts as a highly effective hydrogen bond acceptor. In the context of kinase inhibitors, this nitrogen frequently anchors the molecule to the ATP-binding site by interacting with the backbone amide NH of the kinase hinge region[4].

  • The Phenyl Ring (C6): Projects into the hydrophobic pocket adjacent to the ATP-binding site. This drives binding affinity through van der Waals interactions and π−π stacking with aromatic residues[4].

  • The Primary Amine (C3): Serves as the primary synthetic vector. It can be readily functionalized via amidation, urea formation, or transition-metal-catalyzed cross-coupling to extend the molecule toward solvent-exposed regions, tuning both selectivity and pharmacokinetics[5].

  • The Hydrochloride Salt: While the free base is stable, the hydrochloride salt is frequently utilized to disrupt the crystal lattice energy, significantly improving aqueous solubility for in vitro screening and formulation[6].

Table 1: Physicochemical Profile of 6-Phenylpyridin-3-amine [1][6][7]

PropertyValue
Chemical Name 6-Phenylpyridin-3-amine hydrochloride
CAS Number 1246767-56-5 (HCl salt) / 126370-67-0 (Free base)
Molecular Formula C11H10N2 · HCl
Molecular Weight 206.67 g/mol (HCl salt) / 170.21 g/mol (Free base)
SMILES (Free Base) NC1=CN=C(C=C1)C1=CC=CC=C1
Physical Form Solid
Storage Conditions 2-8 °C, inert atmosphere, dark place

Applications in Targeted Therapeutics

PIM Kinase Inhibition in Oncology

Proviral Integration of Moloney (PIM) kinases (PIM-1, PIM-2, PIM-3) are constitutively active serine/threonine kinases overexpressed in various hematopoietic malignancies and solid tumors[8]. PIM kinases promote cell survival by phosphorylating the pro-apoptotic protein BAD on residues Ser112, Ser136, and Ser155. This phosphorylation prevents BAD from binding to the anti-apoptotic protein Bcl-XL, thereby halting apoptosis[8].

Derivatives of 6-phenylpyridin-3-amine have been heavily patented as potent, ATP-competitive PIM kinase inhibitors[2][9]. The pyridine core mimics the adenine ring of ATP, while functionalization at the C3-amine allows the molecule to achieve nanomolar selectivity against PIM isoforms over other kinases.

PIM_Pathway Cytokines Cytokines (IL-12, IFN-α) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Activates PIM_Kinase PIM Kinases (1, 2, 3) JAK_STAT->PIM_Kinase Upregulates BAD BAD (Pro-apoptotic) PIM_Kinase->BAD Phosphorylates (Ser112/136/155) Bcl_XL Bcl-XL (Anti-apoptotic) BAD->Bcl_XL Inhibited from binding Apoptosis Apoptosis BAD->Apoptosis Promotes (when unphosphorylated) Cell_Survival Cell Survival & Proliferation Bcl_XL->Cell_Survival Promotes Inhibitor 6-Phenylpyridin-3-amine Derivatives Inhibitor->PIM_Kinase ATP-competitive Inhibition

Fig 1: PIM kinase signaling pathway and its regulation by 6-phenylpyridin-3-amine derived inhibitors.

Dual Inhibitors for Gout Management

Beyond oncology, the 3-phenylpyridine scaffold has been utilized to develop dual inhibitors targeting Xanthine Oxidase (XOR) and Urate Transporter 1 (URAT1) for the treatment of hyperuricemia and gout[10]. By inhibiting uric acid production (XOR) and enhancing renal excretion (URAT1), these derivatives offer a synergistic therapeutic profile.

Table 2: In Vitro Inhibitory Activity of 3-Phenylpyridine Derivatives against XOR and URAT1 [10]

Compound / ReferenceTargetIC50 (µM)Mechanism
Compound II15 XOR0.006Uric Acid Production Inhibition
Compound II15 URAT112.90Renal Excretion Enhancement
Febuxostat (Ref) XOR0.008Standard XOR Inhibitor
Benzbromarone (Ref) URAT127.04Standard URAT1 Inhibitor
SARS-CoV-2 3CLpro Covalent Inhibitors

In antiviral drug discovery, 6-phenylpyridin-3-amine has been utilized to synthesize covalent inhibitors targeting the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2[3]. The C3-amine is converted into an electrophilic warhead (e.g., a formamide or chloroacetamide), which undergoes a nucleophilic attack by the catalytic cysteine of 3CLpro, resulting in irreversible enzyme inactivation.

Experimental Protocols: Scaffold Synthesis and Elaboration

To maintain scientific integrity and reproducibility, the following protocols represent self-validating systems for synthesizing and elaborating the 6-phenylpyridin-3-amine scaffold.

Synthetic_Workflow SM 6-Chloropyridin-3-amine Suzuki Suzuki-Miyaura Coupling (Pd cat.) SM->Suzuki Boronic Phenylboronic Acid Boronic->Suzuki Intermediate 6-Phenylpyridin-3-amine Suzuki->Intermediate C-C Bond Formation Buchwald Buchwald-Hartwig Amination / Acylation Intermediate->Buchwald Amine Handle Lead Kinase Inhibitor Lead Buchwald->Lead Functionalization Assay In Vitro Kinase Assay Lead->Assay Biological Validation

Fig 2: Synthetic workflow for generating kinase inhibitors from 6-chloropyridin-3-amine.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling (Scaffold Synthesis)

Causality & Rationale: Pd(PPh3​)4​ is selected as the catalyst because the electron-rich triphenylphosphine ligands stabilize the Pd(0) active species, facilitating oxidative addition into the relatively strong C-Cl bond of 6-chloropyridin-3-amine. The aqueous K2​CO3​ base accelerates the transmetalation step with phenylboronic acid[5].

Step-by-Step Methodology:

  • Setup: Charge an oven-dried Schlenk flask with 6-chloropyridin-3-amine (1.0 equiv, 10 mmol), phenylboronic acid (1.2 equiv, 12 mmol), and K2​CO3​ (2.0 equiv, 20 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and H2​O (4:1 v/v, 50 mL). Bubble argon through the solution for 15 minutes to remove dissolved oxygen.

  • Catalyst Introduction: Under a positive flow of argon, add Pd(PPh3​)4​ (5 mol%, 0.5 mmol). Critical Step: Oxygen exposure here will rapidly oxidize Pd(0) to inactive Pd(II).

  • Reaction: Seal the flask and heat to 90 °C for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (100 mL) and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the free base.

  • Hydrochloride Salt Formation: Dissolve the purified free base in minimal dichloromethane (DCM). Slowly add 2.0 M HCl in diethyl ether (1.1 equiv) at 0 °C. Filter the resulting precipitate, wash with cold ether, and dry under high vacuum to afford 6-phenylpyridin-3-amine hydrochloride.

  • Validation: Confirm completion via LC-MS (disappearance of m/z 128, emergence of m/z 171[M+H]+). Validate purity via 1 H NMR, observing the characteristic downfield shift of the pyridine protons.

Protocol 2: Buchwald-Hartwig Amination for Library Generation

Causality & Rationale: To build a library of kinase inhibitors, the primary amine must be coupled with various aryl halides. BrettPhos is chosen as the ligand because its bulky, electron-rich biaryl structure promotes rapid reductive elimination and prevents the formation of off-target bis-arylation products, ensuring high yields of the desired secondary amine[4].

Step-by-Step Methodology:

  • Setup: In a nitrogen-filled glovebox, combine 6-phenylpyridin-3-amine free base (1.0 equiv, 1.0 mmol), the desired aryl bromide (1.1 equiv, 1.1 mmol), and Cs2​CO3​ (2.0 equiv, 2.0 mmol) in a sealed vial.

  • Catalyst Complex: Add Pd2​(dba)3​ (2 mol%, 0.02 mmol) and BrettPhos (4 mol%, 0.04 mmol).

  • Solvent: Add anhydrous, degassed toluene (5 mL). Seal the vial with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and stir at 100 °C for 16 hours.

  • Workup & Purification: Cool the mixture, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via preparative HPLC (C18 column, MeCN/H2​O with 0.1% TFA).

  • Validation: Purity must be >95% by UPLC-UV (254 nm) before advancing the compound to in vitro kinase assays.

References

  • Matrix Fine Chemicals - 6-PHENYLPYRIDIN-3-AMINE | CAS 126370-67-0.[7] URL:[Link]

  • Molaid - 2-phenyl-5-aminopyridine monohydrochloride - CAS 1246767-56-5.[6] URL: [Link]

  • Google Patents - WO2010026121A1: Bicyclic kinase inhibitors.[2][9] URL:

  • ChemRxiv - Structure-Based Optimization and Biological Evaluation of SARS-CoV-2 3CLpro Covalent Inhibitors.[3] URL: [Link]

  • PubMed Central (NIH) - Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL.[8] URL:[Link]

Sources

6-phenylpyridin-3-amine hydrochloride structure elucidation

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure Elucidation of 6-phenylpyridin-3-amine Hydrochloride

Abstract

This technical guide provides a comprehensive, multi-faceted strategy for the definitive structural elucidation of 6-phenylpyridin-3-amine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. Pyridine derivatives are foundational scaffolds in numerous FDA-approved drugs, and their development hinges on precise structural characterization.[1][2] The formation of a hydrochloride salt is a common strategy to improve the bioavailability of amine-containing active pharmaceutical ingredients.[3] This document outlines a logical, field-proven workflow employing a suite of modern analytical techniques. It moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating system of protocols for researchers, scientists, and drug development professionals.

Foundational Analysis: The Hypothesis of Structure

Before empirical analysis, a hypothesized structure is established based on the compound's synthesis and name. 6-phenylpyridin-3-amine hydrochloride implies a pyridine ring substituted with a phenyl group at the 6-position and an amine group at the 3-position. The "hydrochloride" designation indicates the formation of a salt with hydrochloric acid, leading to the protonation of a basic nitrogen atom. The primary questions to be answered are:

  • Is the core scaffold indeed a 6-phenyl-3-aminopyridine?

  • Which nitrogen atom is protonated—the endocyclic pyridine nitrogen or the exocyclic amino nitrogen?

  • What is the precise three-dimensional structure and what are the intermolecular interactions in the solid state?

Compound Profile:

  • Molecular Formula (Free Base): C₁₁H₁₀N₂[4]

  • Molecular Weight (Free Base): 170.21 g/mol [4]

  • Molecular Formula (Hydrochloride): C₁₁H₁₁ClN₂

  • Molecular Weight (Hydrochloride): 206.67 g/mol [5]

The analytical workflow is designed to systematically answer these questions, with each technique providing complementary evidence.

G cluster_0 Initial Assessment & Sample Prep cluster_1 Core Spectroscopic Analysis cluster_2 Definitive 3D Structure cluster_3 Final Confirmation Sample Sample MS Mass Spectrometry (MS) (Molecular Formula) Sample->MS NMR NMR Spectroscopy (Connectivity & Protonation) Sample->NMR FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR XRAY Single-Crystal X-Ray Crystallography (Absolute Structure) Sample->XRAY Crystal Growth Conclusion Integrated Structural Confirmation MS->Conclusion NMR->Conclusion FTIR->Conclusion XRAY->Conclusion

Caption: Key HMBC correlations confirming the substitution pattern.

  • Trustworthiness: A crucial HMBC correlation from the ortho-protons of the phenyl ring (H-2'/6') to the C-6 carbon of the pyridine ring unequivocally establishes the 6-phenyl substitution.

  • Trustworthiness: Correlations from the pyridine protons (e.g., H-2 and H-4) to the C-3 carbon confirm the position of the amine substituent. The absence of a correlation from an exchangeable proton to C-3 would suggest the exocyclic amine is not the primary site of protonation in DMSO.

FTIR Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify characteristic functional groups based on their vibrational frequencies. For 6-phenylpyridin-3-amine hydrochloride, the key diagnostic region is the N-H stretching area, which can differentiate between a free primary amine (-NH₂) and a protonated ammonium group (-N⁺H₃) or pyridinium ion (-N⁺H-). [3]

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Grind 1-2 mg of the sample with ~150 mg of dry, IR-grade KBr powder until a fine, homogeneous mixture is obtained. [6]2. Pellet Formation: Compress the powder in a pellet die under high pressure (8-10 tons) to form a transparent or translucent pellet. [7]3. Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹, co-adding at least 32 scans to achieve a high signal-to-noise ratio. [7]

Data Presentation & Interpretation
Wavenumber (cm⁻¹)Expected IntensityVibrational Mode Assignment
3450 - 3300Medium, Sharp (doublet)N-H Asymmetric & Symmetric Stretch of the free -NH₂ group. [6]
~3200 - 2500Strong, Very BroadN⁺-H Stretch of the pyridinium ion. This broad feature is characteristic of hydrogen-bonded amine salts. [3]
3100 - 3000MediumAromatic C-H Stretch (from both rings). [7]
1620 - 1580StrongN-H Scissoring (Bending) of the -NH₂ group. [7]
1580 - 1450StrongC=C and C=N Aromatic Ring Stretching. [7]

The presence of both sharp N-H stretches around 3400 cm⁻¹ and a very broad absorption band centered around 3000 cm⁻¹ provides compelling evidence that the exocyclic amine is a free -NH₂ group while the pyridine nitrogen is protonated.

Single-Crystal X-Ray Crystallography: The Unambiguous Proof

Expertise & Causality: While the combination of MS, NMR, and FTIR provides an almost certain structure, single-crystal X-ray crystallography offers the "gold standard" of proof. [8]It provides a precise 3D map of electron density in the solid state, revealing exact atomic positions, bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. This technique will definitively confirm the site of protonation and the overall molecular architecture. [9]

Experimental Protocol: Crystal Growth and Diffraction
  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., methanol/dichloromethane). [9]2. Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is collected by a detector. [10]3. Structure Solution and Refinement: The diffraction data is processed computationally to solve the phase problem and generate an electron density map, from which the atomic structure is refined.

Expected Authoritative Outcome

The crystallographic data will provide a definitive answer to the core structural questions:

  • Connectivity: It will confirm the 6-phenyl and 3-amino substitution pattern.

  • Protonation Site: The location of the hydrogen atom on the pyridine nitrogen will be unequivocally determined, and its interaction with the chloride counter-ion will be visualized.

  • Intermolecular Interactions: The crystal packing will reveal a network of hydrogen bonds. We expect to see strong N⁺-H···Cl⁻ hydrogen bonds, as well as potential N-H···N or N-H···Cl⁻ interactions involving the free amine group, which dictate the supramolecular structure. [9]

G cluster_data Convergent Analytical Evidence cluster_final Final Structure MS HRMS (C₁₁H₁₀N₂ Formula) Structure Definitive Structure: 6-phenylpyridin-3-aminium chloride MS->Structure NMR NMR (1D & 2D) (6-phenyl-3-amino connectivity) NMR->Structure FTIR FTIR (Free -NH₂ and N⁺-H groups) FTIR->Structure

Sources

Unlocking the Pharmacological Potential of 6-Phenylpyridin-3-Amine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the search for highly ligand-efficient, versatile scaffolds is paramount. 6-Phenylpyridin-3-amine (CAS: 126370-67-0) has emerged as a privileged building block and core pharmacophore across multiple therapeutic areas[1]. With a low molecular weight (~170.2 g/mol ) and a highly favorable topological polar surface area (38.9 Ų), this scaffold provides an ideal starting point for fragment-based drug discovery (FBDD) and late-stage functionalization[1]. This technical guide synthesizes the mechanistic rationale, primary biological activities, and validated experimental protocols for utilizing 6-phenylpyridin-3-amine derivatives in oncology and virology.

The Pharmacophore: Mechanistic Rationale

The biological versatility of 6-phenylpyridin-3-amine stems from its distinct electronic and structural features, which allow it to engage in diverse molecular interactions within target binding pockets:

  • Pyridine Nitrogen (Hydrogen Bond Acceptor): Acts as a critical interaction point for the hinge region of kinases, mimicking the adenine ring of ATP.

  • Primary Amine (C3 Position): Serves as both a hydrogen bond donor and a highly reactive synthetic handle for derivatization (e.g., conversion to formamides, amides, or covalent warheads)[2].

  • Phenyl Ring (C6 Position): Provides essential lipophilicity and engages in π−π stacking or cation- π interactions within hydrophobic subpockets (such as the S2/S3 pockets of viral proteases)[3].

Primary Biological Activities & Target Mechanisms

Oncology: PIM Kinase Inhibition

Provirus Integration of Maloney (PIM) kinases (PIM1, PIM2, and PIM3) are constitutively active serine/threonine kinases that play a critical role in the survival and proliferation of hematopoietic cells and solid tumors[4]. Unlike many kinases, PIM kinases lack a regulatory domain; their activity is entirely dependent on transcription and translation, which is heavily driven by the JAK/STAT signaling pathway[4].

Derivatives of 6-phenylpyridin-3-amine have been successfully deployed as ATP-competitive inhibitors of PIM kinases. The scaffold fits deeply into the ATP-binding pocket, outcompeting intracellular ATP and preventing the downstream phosphorylation of pro-survival targets such as BAD and c-Myc, thereby inducing apoptosis in malignant cells[4].

PIM_Pathway Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Activates PIM_Kinase PIM Kinases (1, 2, 3) JAK_STAT->PIM_Kinase Transcriptional Upregulation Targets Downstream Targets (BAD, c-Myc) PIM_Kinase->Targets Phosphorylation Inhibitor 6-Phenylpyridin-3-amine Derivatives Inhibitor->PIM_Kinase ATP-competitive Inhibition Outcome Cell Survival & Proliferation (Tumorigenesis) Targets->Outcome Promotes

Mechanism of PIM kinase upregulation and targeted inhibition by 6-phenylpyridin-3-amine derivatives.

Virology: SARS-CoV-2 3CLpro Inhibition

The 3-chymotrypsin-like protease (3CLpro, or Mpro) is an indispensable enzyme for the replication of coronaviruses, responsible for cleaving viral polyproteins at specific sites[2]. The enzyme utilizes a catalytic dyad consisting of Cys145 and His41.

Recent structure-based optimization studies have utilized the 6-phenylpyridin-3-amine scaffold to design both non-covalent and covalent 3CLpro inhibitors[3],[2]. By functionalizing the C3-amine into a reactive electrophile (such as a formamide or Michael acceptor), researchers have created covalent inhibitors that undergo nucleophilic attack by the catalytic Cys145[2]. The 6-phenyl moiety anchors the molecule by occupying the adjacent hydrophobic pockets, significantly increasing the residence time and overall kinact​/KI​ of the inhibitor[3].

Quantitative Data Summaries

To contextualize the utility of this scaffold, the following table summarizes the baseline physicochemical properties and target affinities associated with 6-phenylpyridin-3-amine and its optimized derivatives.

Property / ParameterValue / RangeBiological & Chemical Relevance
Molecular Weight 170.21 g/mol [1]Highly ligand-efficient; leaves ample "molecular weight budget" for the addition of warheads or solubilizing groups.
Topological Polar Surface Area 38.9 Ų[1]Excellent predicted membrane permeability; ideal for targeting intracellular kinases and viral proteases.
PIM Kinase IC₅₀ < 50 μM (Hit Range)[4]Demonstrates baseline affinity for the ATP-binding pocket of Ser/Thr kinases, serving as a strong hit for optimization.
SARS-CoV-2 3CLpro IC₅₀ Sub-μM to Nanomolar[2]Achieved via structure-based derivatization, particularly when functionalized with covalent warheads targeting Cys145.

Validated Experimental Methodologies

The following protocols outline the synthesis of the core scaffold and its subsequent biological evaluation. Every step is designed with causality in mind to ensure a self-validating experimental system.

Scaffold Synthesis: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the C-C bond formation required to generate the 6-phenylpyridin-3-amine core from commercially available halogenated precursors[5],[6].

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe vial, combine 5-amino-2-bromopyridine (1.0 equiv) and phenylboronic acid (2.0 equiv)[6].

    • Causality: An excess of phenylboronic acid is utilized to drive the transmetalation step forward and compensate for potential protodeboronation side reactions at elevated temperatures.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10 mol%) to the vial[6].

    • Causality: This zero-valent palladium complex is essential for initiating the catalytic cycle via oxidative addition into the C-Br bond.

  • Solvent and Base: Suspend the mixture in degassed 1,4-dioxane and add a 2M aqueous solution of Na₂CO₃ (2.0 equiv).

    • Causality: Dioxane efficiently solubilizes the organic components. The aqueous base is critical for activating the boronic acid into a reactive boronate complex, which facilitates the transmetalation step. Degassing the solvents prevents the oxidative degradation of the Pd(0) catalyst.

  • Reaction Execution: Seal the vial, purge with argon, and heat the mixture (e.g., via microwave irradiation or an oil bath at 90°C) until complete consumption of the starting material is observed.

    • Validation Checkpoint: Monitor reaction progress via TLC or LC-MS. The disappearance of the 5-amino-2-bromopyridine mass indicates successful conversion.

  • Workup: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography to yield the pure 6-phenylpyridin-3-amine[6].

Biological Evaluation: FRET-Based 3CLpro Enzymatic Assay

To evaluate the antiviral efficacy of the synthesized derivatives, a Fluorescence Resonance Energy Transfer (FRET) assay is employed to measure the inhibition of 3CLpro-mediated peptide cleavage[3],[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer (50 mM Tris-HCl, pH 7.3, 1 mM EDTA) supplemented with 1 mM Dithiothreitol (DTT).

    • Causality: DTT is a reducing agent that prevents the oxidation of the catalytic Cys145, maintaining it in the highly nucleophilic state required for both natural substrate cleavage and covalent inhibitor binding[2].

  • Enzyme-Inhibitor Incubation: Incubate recombinant SARS-CoV-2 3CLpro (e.g., 50 nM final concentration) with varying concentrations of the 6-phenylpyridin-3-amine derivative at 37°C for 30 minutes.

    • Causality: Pre-incubation is strictly required for covalent inhibitors. It allows time for the initial reversible enzyme-inhibitor complex to form, followed by the irreversible covalent bond formation.

  • Substrate Addition: Initiate the reaction by adding a FRET-based peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).

    • Causality: 3CLpro specifically cleaves the peptide at the Gln-Ser bond. Cleavage separates the Edans fluorophore from the Dabcyl quencher, resulting in a measurable fluorescent signal.

  • Kinetic Measurement: Continuously monitor fluorescence (Excitation: 340 nm, Emission: 490 nm) using a microplate reader for 30 minutes.

    • Validation Checkpoint: Calculate the Z'-factor using positive controls (known inhibitors like Nirmatrelvir) and negative controls (DMSO vehicle). A Z'-factor > 0.5 validates the assay's robustness for calculating IC₅₀ or kinact​/KI​ values.

Workflow Synthesis 1. Scaffold Synthesis (Suzuki Coupling) Derivatization 2. Derivatization (Warhead Addition) Synthesis->Derivatization Incubation 3. Enzyme Incubation (SARS-CoV-2 3CLpro) Derivatization->Incubation FRET 4. FRET Assay (Substrate Cleavage) Incubation->FRET Analysis 5. Kinetic Analysis (IC50 / Binding Kinetics) FRET->Analysis

Step-by-step workflow from scaffold synthesis to FRET-based kinetic analysis of 3CLpro inhibitors.

References

  • BenchChem Technical Support Team. "Synthesis of Novel Heterocycles Using 6-Chloropyridin-3-amine: Application Notes and Protocols." Benchchem.
  • "Structure-Based Optimization and Biological Evaluation of SARS-CoV-2 3CLpro Covalent Inhibitors." ChemRxiv.
  • National Center for Biotechnology Information. "6-Phenylpyridin-3-amine | C11H10N2 | CID 2762877." PubChem.
  • "WO2010026121A1 - Bicyclic kinase inhibitors." Google Patents.
  • "Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19." PMC - NIH.
  • "Structure-Based Optimization and Biological Evaluation of SARS-CoV-2 3CLpro Covalent Inhibitors (Extended Analysis)." ChemRxiv.

Sources

A Senior Application Scientist's Guide to the Solubility and Stability of 6-Phenylpyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Physicochemical Characterization

In the landscape of modern drug discovery and development, the journey from a promising molecular entity to a safe and effective therapeutic is paved with rigorous scientific investigation. A candidate's intrinsic physicochemical properties are foundational to its ultimate success. Among these, solubility and stability are paramount, acting as key determinants of a drug's bioavailability, manufacturability, and shelf-life. This guide focuses on 6-phenylpyridin-3-amine hydrochloride, a heterocyclic amine structure representative of many modern small molecule building blocks.

While specific public data on this exact molecule is limited, its structure—an aromatic amine on a pyridine ring, presented as a hydrochloride salt—provides a valuable model for discussing the essential characterization studies required for such compounds. As a Senior Application Scientist, my objective is not to simply present data, but to provide you, the researcher, with the strategic and methodological framework necessary to generate this critical information yourself. This guide will detail the 'why' and the 'how'—the theoretical underpinnings and the practical, step-by-step protocols—for comprehensively profiling the solubility and stability of a compound like 6-phenylpyridin-3-amine hydrochloride.

Part 1: Comprehensive Solubility Profiling

Aqueous solubility is a master variable that governs a drug's absorption and, consequently, its in-vivo efficacy. For an ionizable compound like an amine hydrochloride, solubility is not a single value but a dynamic property highly dependent on the local chemical environment.

Theoretical Considerations: pH, pKa, and the Henderson-Hasselbalch Equation

The solubility of 6-phenylpyridin-3-amine hydrochloride is intrinsically linked to the equilibrium between its ionized (protonated) and non-ionized (free base) forms. The pyridinic nitrogen is the more basic center and will be protonated to form the hydrochloride salt. The pKa of the parent molecule, 3-aminopyridine, is approximately 6.04, while the pKa of pyridine itself is around 5.2.[1][2] The phenyl substitution may slightly alter this value, but we can use this as a reasonable estimate for experimental design.

The relationship between pH, pKa, and the ionization state is described by the Henderson-Hasselbalch equation. At a pH below the pKa, the protonated, cationic form of the molecule will dominate. As a hydrochloride salt, this ionized form is expected to exhibit significantly higher aqueous solubility than the neutral free base. Conversely, as the pH of the solution rises above the pKa, the molecule will deprotonate to the less soluble free base, potentially leading to precipitation. Therefore, determining the pH-solubility profile is not just an academic exercise; it is essential for predicting how the drug will behave in different regions of the gastrointestinal tract and for guiding formulation strategies.[3]

Experimental Workflow for Solubility Determination

To obtain a complete picture, both thermodynamic and kinetic solubility should be assessed. Thermodynamic solubility represents the true equilibrium state and is the gold standard, while kinetic solubility provides a high-throughput measure of a compound's behavior upon rapid dissolution, often relevant in early discovery screening.[4]

The shake-flask method, recognized by the United States Pharmacopeia (USP), is the definitive technique for measuring equilibrium solubility.[5][6][7][8]

Objective: To determine the maximum concentration of 6-phenylpyridin-3-amine hydrochloride that can be dissolved in a specific solvent at equilibrium at a controlled temperature.

Methodology:

  • Preparation of Media: Prepare a series of buffered solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4). Also include purified water and relevant organic co-solvents if required for formulation.

  • Addition of Compound: To a series of glass vials, add a pre-weighed excess amount of 6-phenylpyridin-3-amine hydrochloride. The key is to ensure solid material remains visible after equilibration, confirming saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled chamber (typically 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, generally 24 to 72 hours.[9]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved drug from the solid material. This is best achieved by centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the filtered supernatant and analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Solid State Analysis: It is good practice to analyze the remaining solid using a technique like X-ray Powder Diffraction (XRPD) to check for any polymorphic or salt-to-free-base conversions during the experiment.

Here is a visual representation of the shake-flask method workflow.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis prep_media Prepare pH Buffers add_compound Add Excess Compound to Vials prep_media->add_compound Step 1 agitate Agitate at Constant Temp (24-72 hours) add_compound->agitate Step 2 separate Centrifuge & Filter Supernatant agitate->separate Step 3 solid_state Analyze Remaining Solid (XRPD) agitate->solid_state Step 5 (Parallel) quantify Quantify by HPLC-UV separate->quantify Step 4 result result quantify->result Thermodynamic Solubility Value

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Data Presentation: Summarizing Solubility Results

Organize the generated data into a clear, concise table to allow for easy comparison and interpretation.

Solvent/Medium pH Temperature (°C) Equilibrium Solubility (mg/mL)
0.1 N HCl1.225[Insert experimental value]
Acetate Buffer4.525[Insert experimental value]
Phosphate Buffer6.825[Insert experimental value]
Phosphate Buffer7.425[Insert experimental value]
Purified Water~5.0*25[Insert experimental value]
Phosphate Buffer7.437[Insert experimental value]
FaSSIF 6.537[Insert experimental value]
Note: The pH of an unbuffered solution of an amine HCl salt will be acidic.
FaSSIF: Fasted State Simulated Intestinal Fluid.

Part 2: Stability Assessment and Forced Degradation

Understanding a molecule's stability is mandated by regulatory bodies like the International Council for Harmonisation (ICH) and is fundamental to ensuring patient safety and product quality.[10][11][12] Stability studies identify potential degradation products and establish the intrinsic stability of the molecule, which informs formulation, packaging, and storage conditions.[13][14]

Theoretical Considerations: Degradation Pathways

For a molecule like 6-phenylpyridin-3-amine, several degradation pathways are plausible under stress conditions:

  • Hydrolysis: While the pyridine and phenyl rings are generally stable to hydrolysis, extreme pH conditions at elevated temperatures can promote reactions.

  • Oxidation: The amine group and the electron-rich pyridine ring can be susceptible to oxidative degradation, especially in the presence of peroxides or metal ions.

  • Photolysis: Aromatic systems can absorb UV light, leading to photochemical degradation. ICH Q1B guidelines specifically outline requirements for photostability testing.[10]

The cornerstone of this assessment is the forced degradation study . This involves intentionally exposing the drug substance to harsh conditions to accelerate decomposition.[15][16] The goal is not to destroy the molecule completely, but to achieve a target degradation of 5-20%.[17][18] This level of degradation is sufficient to produce and identify potential degradants without generating secondary products that would not be seen under normal storage conditions.[17]

Experimental Workflow for Forced Degradation Studies

A forced degradation study must be systematic, covering hydrolytic, oxidative, thermal, and photolytic stress conditions.[17]

Objective: To identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of 6-phenylpyridin-3-amine hydrochloride (e.g., at 1 mg/mL) in various stress media. A control sample, protected from stress, should be analyzed concurrently.

  • Application of Stress:

    • Acid Hydrolysis: 0.1 M HCl, heated at 60-80°C for a set time (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: 0.1 M NaOH, heated at 60-80°C for a set time. Samples should be neutralized before analysis.

    • Oxidation: 3% H₂O₂, stored at room temperature for a set time.

    • Thermal Stress: Expose the solid powder and a solution to dry heat (e.g., 80°C) and elevated humidity (e.g., 40°C / 75% RH).[19]

    • Photostability: Expose the solid powder and a solution to a controlled light source as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). A dark control should be run in parallel.

  • Analysis with a Stability-Indicating Method: This is the most critical component. An analytical method, typically a gradient reverse-phase HPLC method with UV and/or Mass Spectrometric (MS) detection, must be developed.[20][21] A "stability-indicating" method is one that can separate the parent drug from all process impurities and degradation products, ensuring that the assay of the active ingredient is accurate and unaffected by the presence of these other species.[22]

  • Data Evaluation:

    • Assay: Calculate the percentage of the parent compound remaining.

    • Impurity Profile: Quantify known impurities and any new degradation products (as % area).

    • Mass Balance: The sum of the assay value and the levels of all degradation products should ideally be close to 100%, accounting for the initial purity of the drug substance.[18]

This diagram illustrates the logical flow from stress testing to a validated stability-indicating method.

G cluster_stress Forced Degradation cluster_method Analytical Method Development cluster_validation Validation start Drug Substance (6-phenylpyridin-3-amine HCl) acid Acid Hydrolysis start->acid base Base Hydrolysis start->base ox Oxidation (H2O2) start->ox therm Thermal / Humidity start->therm photo Photolytic (ICH Q1B) start->photo develop Develop HPLC-UV/MS Method acid->develop base->develop ox->develop therm->develop photo->develop analyze Analyze Stressed Samples develop->analyze check Check Peak Purity & Resolution analyze->check validate Validate Method (Specificity) check->validate Is method specific? result result validate->result Validated Stability- Indicating Method

Caption: Overview of a Forced Degradation Study Workflow.

Data Presentation: Summarizing Stability Results

A summary table is essential for reporting the outcomes of the forced degradation study.

Stress Condition Duration/Temp % Assay Remaining Total Degradation Products (%) Major Degradant (RRT)*Mass Balance (%)
ControlN/A100.0<0.1N/A100.0
0.1 M HCl8h @ 80°C[Value][Value][Value][Value]
0.1 M NaOH2h @ 60°C[Value][Value][Value][Value]
3% H₂O₂24h @ RT[Value][Value][Value][Value]
Thermal (Solid)7d @ 80°C[Value][Value][Value][Value]
Photolytic (Solid)ICH Q1B[Value][Value][Value][Value]
RRT: Relative Retention Time
Conclusion

The physicochemical characterization of a new chemical entity like 6-phenylpyridin-3-amine hydrochloride is a foundational pillar of the drug development process. A thorough understanding of its solubility profile across different pH values and its stability under various stress conditions provides invaluable insights that guide formulation development, define storage and handling procedures, and ensure the quality and safety of the final drug product. The protocols and frameworks outlined in this guide represent industry-standard, regulatory-compliant approaches. By systematically generating and interpreting this data, researchers and drug development professionals can de-risk their programs, accelerate timelines, and build a robust data package for successful regulatory submissions.

References

  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. (2025). Available from: [Link]

  • Scribd. Solubility Determination Methods in USP | PDF. Available from: [Link]

  • Memmert. Stability tests according to ICH Q1A (R2). (2012). Available from: [Link]

  • ChemAnalyst. 3-Aminopyridine CAS# 462-08-8: Odor profile, Molecular properties, Suppliers & Regulation. Available from: [Link]

  • European Medicines Agency. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). (2003). Available from: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. A review of methods for solubility determination in biopharmaceutical drug characterisation. (2011). Available from: [Link]

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). Available from: [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Available from: [Link]

  • American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). Available from: [Link]

  • International Journal of Research in Pharmaceutical Sciences. Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. (2023). Available from: [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2025). Available from: [Link]

  • ICH. Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. (2003). Available from: [Link]

  • USP-NF. <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. (2013). Available from: [Link]

  • IJSDR. Stability indicating study by using different analytical techniques. (2022). Available from: [Link]

  • Reddit. Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? : r/chemistry. (2016). Available from: [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Available from: [Link]

  • IRJPMS. Stability Indicating HPLC Method Development: A Review. (2024). Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Stability Indicating Analytical Method Development and Validation. (2022). Available from: [Link]

  • USP-NF. <1236> Solubility Measurements. (2016). Available from: [Link]

  • Eagle Analytical. Stability Indicating Method Development & Validation. Available from: [Link]

  • Arcinova. A practical guide to forced degradation and stability studies for drug substances. (2022). Available from: [Link]

  • Biorelevant.com. USP <1236>: Solubility Measurements Chapter. Available from: [Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. (2013). Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Development of forced degradation and stability indicating studies of drugs—A review. (2012). Available from: [Link]

  • Journal of Molecular Structure: THEOCHEM. Theoretical prediction of relative and absolute pKa values of aminopyridines. (2005). Available from: [Link]

  • Nelson Labs. Forced Degradation Studies for Stability. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 3-Aminopyridine. Available from: [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Available from: [Link]

Sources

The Phenylpyridine Scaffold in Medicinal Chemistry: Strategic Deployment, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that late-stage attrition in drug development is driven by suboptimal physicochemical properties rather than a lack of target affinity. The biphenyl motif, while excellent for occupying hydrophobic pockets, often imparts excessive lipophilicity and planarity. This leads to poor aqueous solubility, high plasma protein binding, and an increased risk of phospholipidosis or off-target toxicity, such as hERG channel inhibition[1]. The strategic deployment of the phenylpyridine scaffold serves as a highly effective bioisosteric intervention, fundamentally altering the developability trajectory of lead compounds.

This technical guide explores the physicochemical rationale, target engagement profiles, and self-validating synthetic methodologies associated with the phenylpyridine scaffold.

Physicochemical Rationale: The Bioisosteric Advantage

The transition from a biphenyl to a phenylpyridine scaffold involves the targeted insertion of a nitrogen atom into one of the aromatic rings. This single-atom substitution profoundly modulates the molecule's physicochemical profile[1].

The introduction of the basic pyridine nitrogen serves two primary functions:

  • Reduction of Lipophilicity: The nitrogen atom increases the polar surface area (PSA) and lowers the partition coefficient (logP), which directly enhances aqueous solubility and improves the pharmacokinetic (PK) profile[2].

  • Directional Hydrogen Bonding: The lone pair on the pyridine nitrogen acts as a strong hydrogen-bond acceptor, enabling highly specific interactions with amino acid residues within the target protein's binding pocket, thereby increasing target affinity and selectivity.

Bioisostere Biphenyl Biphenyl Scaffold - High Lipophilicity - Poor Solubility Intervention Bioisosteric Replacement (Nitrogen Insertion) Biphenyl->Intervention Phenylpyridine Phenylpyridine Scaffold - Lower logP - H-Bond Acceptor Intervention->Phenylpyridine

Logical relationship illustrating the bioisosteric transition from biphenyl to phenylpyridine.

Target Engagement and Quantitative Efficacy

Phenylpyridine derivatives have demonstrated profound efficacy across multiple therapeutic areas. Two notable examples include the management of hyperuricemia (gout) and oncology.

Dual XOR/URAT1 Inhibition in Gout

The 3-phenylpyridine core has been successfully deployed to create dual inhibitors of Xanthine Oxidase (XOR) and Urate Transporter 1 (URAT1)[2]. By simultaneously halting uric acid production (XOR inhibition) and enhancing its renal excretion (URAT1 inhibition), these compounds offer a comprehensive therapeutic strategy for gout[2].

SIRT3 Modulation in Oncology

SIRT3 is a mitochondrial deacetylase that plays a critical role in cancer cell metabolism. Phenylpyridine derivatives have been optimized to selectively inhibit SIRT3, leading to the hyperacetylation of mitochondrial proteins, metabolic reprogramming, and ultimately, tumor cell apoptosis[3]. Structural optimization has shown that introducing specific substituents, such as a 2-fluorophenyl group (Compound P6), significantly enhances inhibitory activity against SIRT3 while maintaining selectivity over SIRT1 and SIRT2[3].

SIRT3Pathway Drug Phenylpyridine Inhibitor Target SIRT3 Enzyme (Deacetylase) Drug->Target Competitive Binding Substrate Mitochondrial Proteins (Hyperacetylated) Target->Substrate Inhibition of Deacetylation Apoptosis Tumor Cell Apoptosis Substrate->Apoptosis Metabolic Stress

Signaling pathway of phenylpyridine-based SIRT3 inhibitors inducing tumor cell apoptosis.

Quantitative Data Summary

The following table synthesizes the in vitro inhibitory data for key phenylpyridine derivatives across different targets.

Compound IDTargetIC50 (µM)Therapeutic IndicationReference
II15 (3-phenylpyridine deriv.)XOR0.006Gout / Hyperuricemia[2]
II15 (3-phenylpyridine deriv.)URAT112.90Gout / Hyperuricemia[2]
Febuxostat (Reference)XOR0.008Gout / Hyperuricemia[2]
Compound 8 SIRT338.0Oncology[3]
Compound 9 SIRT323.0Oncology[3]
Compound P6 (2-fluorophenyl deriv.)SIRT37.2Oncology[3]

Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling

To access the phenylpyridine scaffold, the Suzuki-Miyaura cross-coupling reaction remains the gold standard due to its broad functional group tolerance and the commercial availability of diverse boronic acids[4].

Below is a detailed, self-validating experimental protocol for the synthesis of a functionalized 3-phenylpyridine derivative (e.g., 3-nitro-5-phenylpyridine). As an application scientist, I emphasize not just what to do, but why each step is chemically necessary.

Experimental Protocol

Materials Required:

  • 3-Bromo-5-nitropyridine (1.0 eq.)

  • Phenylboronic acid (1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂, 3 mol%)

  • Triphenylphosphine (PPh₃, 6 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 eq.)

  • Anhydrous 1,4-Dioxane and Deionized Water

Step-by-Step Methodology & Causality:

  • Reagent Loading: To a dry round-bottom flask, add 3-bromo-5-nitropyridine, phenylboronic acid, and K₂CO₃[4].

    • Causality: An excess of base (3.0 eq.) is strictly required to neutralize the acid generated during the reaction and to activate the boronic acid into a highly nucleophilic boronate complex, which is the actual species that undergoes transmetalation.

  • Catalyst Assembly: Add Pd(OAc)₂ and PPh₃ to the mixture[4].

  • Solvent Addition and Degassing: Add 1,4-dioxane and deionized water. Seal the flask and purge with an inert gas (Argon or N₂) for 15 minutes[4].

    • Causality: A biphasic or miscible aqueous-organic system is critical. Dioxane solubilizes the organic halopyridine, while water dissolves the inorganic base to facilitate boronate activation. Degassing is a non-negotiable step to prevent the irreversible oxidation of the sensitive Pd(0) intermediate and phosphine ligands.

  • Thermal Activation: Heat the reaction mixture to reflux and monitor via Thin-Layer Chromatography (TLC)[4].

    • Causality: Thermal energy overcomes the activation barrier of the transmetalation step, which is typically the rate-limiting step in sterically hindered cross-couplings.

  • Workup and Orthogonal Purification: Once TLC confirms the consumption of the starting material, cool the mixture. Dilute with ethyl acetate and water, separate the layers, wash the organic phase with brine, dry over MgSO₄, and concentrate. Purify via silica gel column chromatography[4].

    • Causality (Self-Validating System): This dual-purification strategy ensures integrity. The aqueous partition removes inorganic salts and borate byproducts, while chromatography isolates the target phenylpyridine from unreacted starting materials and homocoupled byproducts, guaranteeing a chemically pure compound ready for biological screening.

SuzukiWorkflow Start Reagents (Halopyridine + Boronic Acid) Catalyst Pd(OAc)2 + PPh3 In Situ Pd(0) Formation Start->Catalyst Inert Atmosphere OxAdd Oxidative Addition (C-X Bond Cleavage) Catalyst->OxAdd Active Catalyst TransMet Transmetalation (Aryl Transfer to Pd) OxAdd->TransMet Base Addition RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Product Purified Phenylpyridine RedElim->Product Aqueous Workup

Experimental workflow and catalytic steps for Suzuki-Miyaura synthesis of phenylpyridines.

References

  • A medicinal chemistry perspective on SIRT3 modulators in disease treatment - RSC Publishing. Available at: [Link]

  • Phenyl and biphenyl bioisosteres: The whys and wherefores of their design and application - Morressier / ACS Fall 2021. Available at:[Link]

Sources

Methodological & Application

Application Note: Synthesis and Characterization Protocol for 6-Phenylpyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

6-Phenylpyridin-3-amine (also known as 2-phenyl-5-aminopyridine) and its hydrochloride salt are highly valued building blocks in modern medicinal chemistry. The biaryl amine scaffold is frequently utilized in the development of kinase inhibitors, DGAT1 inhibitors for metabolic disorders, and recently, potent SARS-CoV-2 3CLpro inhibitors for the treatment of COVID-19[1].

While the free base form of the amine is synthetically useful, converting it to the hydrochloride salt is standard practice in drug development. The salt form dramatically improves aqueous solubility, prevents air-mediated oxidation of the electron-rich aniline-like moiety, and provides a stable, crystalline solid ideal for long-term storage and downstream biological assays.

This protocol outlines a highly robust, three-step synthetic workflow to obtain 6-phenylpyridin-3-amine hydrochloride starting from commercially available 2-bromo-5-nitropyridine[2].

G A 2-Bromo-5-nitropyridine + Phenylboronic Acid B 5-Nitro-2-phenylpyridine A->B Step 1: Suzuki-Miyaura Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C C 6-Phenylpyridin-3-amine B->C Step 2: Hydrogenation Pd/C, H2 MeOH, RT D 6-Phenylpyridin-3-amine Hydrochloride C->D Step 3: Salt Formation HCl in Dioxane EtOAc, 0°C

Figure 1: Three-step synthetic workflow for 6-phenylpyridin-3-amine hydrochloride.

Causality of the Synthetic Strategy
  • Suzuki-Miyaura Cross-Coupling: The reaction between 2-bromo-5-nitropyridine and phenylboronic acid establishes the biaryl core[3]. The highly electron-withdrawing nitro group at the 5-position activates the pyridine ring, making the 2-position highly susceptible to oxidative addition by the Pd(0) catalyst. A biphasic solvent system (1,4-Dioxane/Water) is employed because water is necessary to dissolve the inorganic base (K₂CO₃), which subsequently coordinates with the boronic acid to form a reactive, electron-rich boronate complex essential for the transmetalation step.

  • Catalytic Hydrogenation: The reduction of the nitro group to a primary amine is achieved using palladium on carbon (Pd/C) under a hydrogen atmosphere[4]. This method is chosen over dissolving metal reductions (e.g., Fe/HCl or SnCl₂) to avoid heavy metal contamination in the final active pharmaceutical ingredient (API), ensuring a cleaner reaction profile and simplified workup.

  • Hydrochloride Salt Formation: Treatment with anhydrous HCl in 1,4-dioxane forces the precipitation of the amine hydrochloride salt from an organic solvent (ethyl acetate). This phase change drives the reaction to completion and acts as a final purification step, leaving organic-soluble impurities in the mother liquor.

Quantitative Data & Materials

Table 1: Key Reagents and Stoichiometry

ReagentMW ( g/mol )EquivalentsFunction
2-Bromo-5-nitropyridine202.991.0Electrophile
Phenylboronic acid121.931.2Nucleophile
Potassium carbonate (K₂CO₃)138.212.5Base
Pd(PPh₃)₄1155.560.05Catalyst
10% Pd/CN/A10 wt%Hydrogenation Catalyst
4.0 M HCl in 1,4-Dioxane36.461.2Salt-forming acid

Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-2-phenylpyridine
  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-nitropyridine (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and deionized water (4:1 v/v, yielding a 0.2 M solution with respect to the electrophile). Critical Step: Degas the biphasic mixture by sparging with N₂ gas for 15 minutes. Causality: Ambient oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II), which will stall the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (5 mol%) under a positive stream of N₂.

  • Reaction: Attach a reflux condenser and heat the mixture to 90 °C for 12 hours under N₂.

  • Self-Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). The starting material (R_f ~ 0.6) should be fully consumed, replaced by a new, intensely UV-active product spot (R_f ~ 0.4).

  • Workup: Cool the mixture to room temperature. Dilute with water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 0-20% EtOAc in Hexanes) to afford 5-nitro-2-phenylpyridine as a pale yellow solid[3].

Protocol 2: Synthesis of 6-Phenylpyridin-3-amine (Free Base)
  • Setup: Dissolve 5-nitro-2-phenylpyridine (1.0 eq) in HPLC-grade Methanol (0.1 M) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight relative to the starting material). Safety Note: Dry Pd/C is highly pyrophoric. Add it slowly, preferably under a blanket of N₂, or pre-wet it with a small amount of toluene.

  • Hydrogenation: Evacuate the flask under vacuum and backfill with H₂ gas three times. Maintain the reaction under a hydrogen atmosphere using a double-layered H₂ balloon[4].

  • Reaction: Stir vigorously at room temperature for 4–6 hours.

  • Self-Validation: Monitor by LC-MS. The reaction is complete when the nitro peak (m/z 201.1 [M+H]⁺) completely shifts to the amine peak (m/z 171.1 [M+H]⁺).

  • Workup: Filter the black suspension through a tightly packed pad of Celite. Causality: Celite traps the microscopic palladium particles, preventing them from passing through standard filter paper and contaminating the product with heavy metals. Wash the Celite pad thoroughly with excess methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield 6-phenylpyridin-3-amine as an off-white to pale brown solid. Use immediately in the next step to prevent oxidative darkening.

Protocol 3: Preparation of 6-Phenylpyridin-3-amine Hydrochloride
  • Setup: Dissolve the free base 6-phenylpyridin-3-amine (1.0 eq) in a minimal volume of anhydrous Ethyl Acetate (approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath to maximize the crystallization yield.

  • Salt Formation: Dropwise, add 4.0 M HCl in 1,4-Dioxane (1.2 eq).

  • Self-Validation: The reaction is visually self-validating. Because the hydrochloride salt is entirely insoluble in cold ethyl acetate, a white/off-white precipitate will form immediately upon the addition of the acid.

  • Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Filter the solid through a sintered glass funnel.

  • Washing: Wash the filter cake with ice-cold diethyl ether to remove any unreacted free base or trapped organic impurities. Dry the solid under high vacuum for 12 hours to afford pure 6-phenylpyridin-3-amine hydrochloride.

Analytical Characterization Benchmarks

Use the following benchmarks to verify the integrity of your synthesized intermediates and final product.

Table 2: Analytical Benchmarks

CompoundAppearanceESI-MS (m/z)Key ¹H NMR Features (CDCl₃ or DMSO-d₆)
5-Nitro-2-phenylpyridine Pale yellow solid201.1 [M+H]⁺CDCl₃: δ 9.50 (d, J=2.7 Hz, 1H, H-6 adjacent to NO₂), 8.53 (dd, J=8.8, 2.7 Hz, 1H)[3].
6-Phenylpyridin-3-amine Off-white/brown solid171.1 [M+H]⁺CDCl₃: δ 8.16 (d, J=2.8 Hz, 1H, H-2 adjacent to NH₂), broad singlet ~3.8 ppm (NH₂, 2H)[1].
6-Phenylpyridin-3-amine HCl White/off-white powder171.1 [M+H]⁺DMSO-d₆: Downfield shift of pyridine protons; extreme broad singlet >10 ppm (NH₃⁺).

References

  • Selective chemical functionalization at N6-methyladenosine residues in DNA enabled by visible-light-mediated photoredox Semantic Scholar URL:[Link]

  • Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 National Institutes of Health (PMC) URL:[Link]

  • WO2005030213A1 - 1,1,1-trifluoro-4-phenyl-4-methyl-2-(1h-pyrrolo Google Patents URL

Sources

Application Note: Palladium-Catalyzed Synthesis of 6-Phenylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Relevance

The synthesis of biaryl heterocycles is a cornerstone of modern drug discovery. Specifically, 6-phenylpyridin-3-amine serves as a highly privileged structural motif and a critical intermediate in the development of biologically active compounds, including SARS-CoV-2 3CLpro covalent inhibitors[1] and Hsp90 C-terminal inhibitors[2]. The biaryl linkage provides an optimal vector for hydrophobic pocket occupation, while the primary amine serves as a versatile handle for subsequent derivatization (e.g., amide coupling, reductive amination, or urea formation).

This application note details a robust, self-validating protocol for the synthesis of 6-phenylpyridin-3-amine via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Mechanistic Rationale & Reaction Design

The standard approach to this scaffold utilizes the cross-coupling of a halopyridine with phenylboronic acid.

  • Substrate Selection: We strategically select 6-bromopyridin-3-amine over its chlorinated counterpart. The C–Br bond dissociation energy (~276 kJ/mol) is significantly weaker than the C–Cl bond (~339 kJ/mol)[3]. This lower activation barrier facilitates a much more rapid and efficient oxidative addition by the Pd(0) catalyst under milder thermal conditions[3]. Furthermore, modern palladium systems tolerate the free primary amine, bypassing atom-uneconomical protection and deprotection steps.

  • Catalytic System: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] is employed as a highly reliable, cost-effective catalyst for unhindered aryl bromides[1].

  • Solvent & Base Matrix: A biphasic mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ is utilized. Dioxane provides superior solubility for the organic precursors, while the aqueous inorganic base is strictly required to convert the phenylboronic acid into a nucleophilic boronate complex, driving the transmetalation step.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 6-Bromopyridin-3-amine PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII TransMet Transmetalation (Boronate Activation) PdII->TransMet Base + Phenylboronic Acid PdII_diaryl Diaryl Pd(II) Complex Ar-Pd-Ar' TransMet->PdII_diaryl RedElim Reductive Elimination (C-C Bond Formation) PdII_diaryl->RedElim RedElim->Pd0 Regeneration Product 6-Phenylpyridin-3-amine RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for 6-phenylpyridin-3-amine.

Materials and Reagents

The following stoichiometric table is optimized for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
6-Bromopyridin-3-amine 173.011.01.73 gElectrophile
Phenylboronic acid 121.931.51.83 gNucleophile
Pd(PPh₃)₄ 1155.560.05 (5 mol%)0.58 gCatalyst
Na₂CO₃ (2M aq.) 105.993.015.0 mLBase / Activator
1,4-Dioxane 88.11Solvent40.0 mLOrganic Solvent

Experimental Protocol

This methodology is designed as a self-validating system. Do not proceed to the next step unless the physical checkpoints (color changes, TLC validation) are met.

Step 1: Reaction Setup & Degassing
  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 6-bromopyridin-3-amine (1.73 g, 10 mmol) and phenylboronic acid (1.83 g, 15 mmol).

  • Add 1,4-Dioxane (40 mL) and 2M aqueous Na₂CO₃ (15 mL).

  • Degassing (Critical Causality Step): Subject the biphasic mixture to vigorous Argon sparging for 15–20 minutes. Why? Oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) dead-end complex.

  • Quickly add Pd(PPh₃)₄ (0.58 g, 0.05 mmol) under a positive stream of Argon[1].

  • Validation Checkpoint: The solution will initially appear as a heterogeneous yellow/orange suspension.

Step 2: Heating & In-Process Monitoring
  • Seal the flask and submerge it in a pre-heated oil bath at 90–100 °C for 12–16 hours.

  • Validation Checkpoint: Monitor the reaction progress via TLC (Eluent: Hexanes/Ethyl Acetate, 1:1). Under 254 nm UV light, the starting bromide (higher Rf​ ) must be completely consumed, replaced by a highly fluorescent spot corresponding to the biaryl product[4].

Step 3: Aqueous Workup
  • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Deionized Water (50 mL).

  • Separate the layers. Extract the aqueous phase with additional Ethyl Acetate (2 × 30 mL).

  • Wash the combined organic layers with saturated NaCl brine (50 mL) to remove residual aqueous impurities, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product as a dark residue.

Step 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes/Ethyl Acetate (from 80:20 to 50:50).

  • Isolate the product fractions, concentrate, and dry under high vacuum to afford the pure product.

ExpWorkflow Setup 1. Setup & Degassing Argon sparging Crucial for Pd(0) Reaction 2. Cross-Coupling 90-100 °C, 12-16h TLC monitoring Setup->Reaction Workup 3. Aqueous Workup EtOAc extraction Brine wash Reaction->Workup Purification 4. Chromatography Silica gel Hex/EtOAc gradient Workup->Purification Product Product Purification->Product

Step-by-step experimental workflow for the synthesis of 6-phenylpyridin-3-amine.

Analytical Characterization

To confirm structural integrity and purity, validate the isolated compound against the following established spectroscopic parameters[5]:

  • Physical Appearance: Light yellow solid.

  • Melting Point: 130–131 °C.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.33 (s, 1H), 7.68 (d, J = 8.0 Hz, 1H), 7.51 (d, J = 8.0 Hz, 2H), 7.42 (t, J = 6.0 Hz, 2H), 7.32 (d, J = 8.0 Hz, 1H), 6.58 (d, J = 8.0 Hz, 1H), 4.51 (br s, 2H, -NH₂).

Optimization & Troubleshooting

If the standard Pd(PPh₃)₄ protocol yields sluggish conversion or significant protodeboronation (formation of benzene from the boronic acid), alternative catalytic systems should be evaluated. The table below outlines field-proven optimizations[3].

Catalyst SystemSolvent MatrixBaseTemp (°C)Time (h)Expected YieldMechanistic Advantage
Pd(PPh₃)₄ (5 mol%)Dioxane / H₂ONa₂CO₃10012–1680–85%Standard, cost-effective, highly reliable for unhindered aryl bromides.
Pd(dppf)Cl₂ (3 mol%)DMF / H₂OK₃PO₄90888–92%Bidentate ligand prevents catalyst deactivation and accelerates reductive elimination.
Pd₂(dba)₃ / XPhos Toluene / H₂OK₂CO₃1004>95%Highly active for challenging substrates; bulky ligand facilitates rapid oxidative addition.

References

  • Structure-Based Optimization and Biological Evaluation of SARS-CoV-2 3CLpro Covalent Inhibitors. ChemRxiv. 1

  • Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. PMC (NIH). 2

  • A Comparative Guide to 2-Acetyl-5-bromopyridine and Other Brominated Pyridine Derivatives in Modern Synthesis. Benchchem. 3

  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. RSC. 5

  • Synthesis of Novel Heterocycles Using 6-Chloropyridin-3-amine: Application Notes and Protocols. Benchchem. 4

Sources

Advanced Application Note: Buchwald-Hartwig Amination of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Causality

The Buchwald-Hartwig amination is an indispensable palladium-catalyzed cross-coupling reaction used to forge carbon-nitrogen (C-N) bonds, serving as a cornerstone in modern medicinal chemistry and pharmaceutical synthesis[1]. While the methodology is highly robust for standard aryl halides, applying it to pyridine derivatives introduces severe mechanistic bottlenecks that require precise strategic deviations.

The "Pyridine Problem"

Coupling halopyridines (e.g., 2-chloropyridine, 3-bromo-2-methylpyridine) is notoriously difficult due to two primary factors:

  • Catalyst Poisoning: The lone pair on the pyridine nitrogen can strongly coordinate to the electrophilic palladium center, forming stable but catalytically inactive complexes[2].

  • Electronic Imbalance: The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition of the Pd(0) catalyst into the C-X bond. However, this same electron deficiency drastically increases the activation energy barrier for the subsequent reductive elimination step[3]. If reductive elimination is too slow, unproductive pathways—such as β -hydride elimination—take over, yielding hydrodehalogenated side products[4].

Overcoming the Bottleneck: Ligand Causality

To force the reaction forward, the choice of ligand is paramount. Modern bulky, electron-rich biaryl monophosphine ligands (the "Buchwald Ligands") are engineered to solve this exact problem[5]. Their electron-rich nature stabilizes the active Pd(0) species, while their extreme steric bulk forces the coordinated pyridyl and amido groups into close spatial proximity on the Pd(II) center, mechanically accelerating reductive elimination[3].

Interestingly, Density Functional Theory (DFT) calculations reveal a divergence in causality based on ligand choice: in the Pd-BrettPhos system, oxidative addition becomes the rate-limiting step, whereas in the Pd-RuPhos system, reductive elimination remains the rate-limiting step due to differences in their steric hindrance and electronic structures[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-limiting for BrettPhos) Pd0->OxAdd + Py-X PdII_Ar L_nPd(II)(Py)X (Py = Pyridyl, X = Halide) OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord + HNR2, Base PdII_Amido L_nPd(II)(Py)(NR2) Amido Complex AmineCoord->PdII_Amido - Base·HX RedElim Reductive Elimination (Rate-limiting for RuPhos) PdII_Amido->RedElim RedElim->Pd0 Regenerate Catalyst Product Py-NR2 Aminopyridine Product RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination highlighting ligand-dependent rate-limiting steps.

Strategic Parameters & Optimization Data

A self-validating protocol requires selecting the correct combination of Pre-catalyst, Ligand, Base, and Solvent. The tables below synthesize the optimal parameters for pyridine substrates based on empirical high-throughput experimentation[6][7].

Table 1: Ligand Selection Matrix for Halopyridines
Amine ClassOptimal LigandPd SourceMechanistic Rationale
Primary Amines BrettPhos / tBuBrettPhosPd₂(dba)₃Highly selective for primary amines; prevents double arylation. Excellent proton tolerance when paired with LiHMDS[6].
Secondary Amines RuPhosPd(OAc)₂ or Pd₂(dba)₃Specifically designed to accommodate the steric bulk of secondary amines (e.g., morpholine, piperidine)[6].
Anilines / Chelating BINAP or XantphosPd(OAc)₂Bidentate ligands are effective for base-sensitive or highly deactivated halopyridines, though they typically require longer reaction times[8][9].
Table 2: Base and Solvent Optimization
BaseSolventApplication Profile & Causality
NaOtBu (1.5 - 2.5 eq)Toluene / DioxaneThe gold standard. Strong, non-nucleophilic base essential for rapid deprotonation of the amine[2]. Incompatible with esters/nitro groups.
LiHMDS (2.5 eq)THF / DioxanePreferred when coupling primary amines with BrettPhos. Provides excellent functional group tolerance (e.g., hydroxyls)[6][7].
Cs₂CO₃ (2.0 - 3.0 eq)Toluene / t-AmOHMilder alternative for highly base-sensitive substrates. Prevents degradation but requires higher temperatures (110 °C)[8].

Detailed Experimental Protocol

This methodology outlines the coupling of a sterically hindered pyridine (e.g., 3-bromo-2-methylpyridine or 2,6-dichloro-4-phenylpyridine) with a secondary amine using a RuPhos-based catalytic system[1][2].

Phase 1: Preparation (Strict Inert Atmosphere Required)

Causality Check: Pd(0) and electron-rich phosphines are highly susceptible to oxidation. Air exposure will irreversibly oxidize the ligand to a phosphine oxide, killing the catalytic cycle.

  • Transfer an oven-dried Schlenk flask (or pressure tube) into a nitrogen/argon-filled glovebox.

  • Add Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%) to the flask.

  • Add NaOtBu (1.5 equivalents) . (Note: If using a base-sensitive halopyridine, substitute with Cs₂CO₃).

Phase 2: Reagent Assembly
  • Add the halopyridine substrate (e.g., 3-bromo-2-methylpyridine, 1.0 equivalent ) to the flask[2].

  • Add anhydrous, degassed Dioxane or Toluene via syringe to achieve a substrate concentration of 0.1 M to 0.2 M .

  • Add the secondary amine (e.g., Morpholine, 1.2 to 2.5 equivalents ) via a micro-syringe[1].

  • Seal the Schlenk flask tightly, remove it from the glovebox, and connect it to a Schlenk line (maintaining positive inert gas pressure).

Phase 3: Execution & Heating
  • Submerge the flask in a pre-heated oil bath at 80 °C to 110 °C with vigorous magnetic stirring (800+ RPM)[2].

  • Self-Validation Step: The reaction mixture typically transitions from a dark purple/red (Pd₂(dba)₃) to a deep orange or brown solution as the active Pd(0)-RuPhos complex forms and enters the catalytic cycle.

  • Allow the reaction to proceed for 12 to 24 hours .

Phase 4: Quench & Workup
  • Cool the reaction to room temperature.

  • Carefully quench the active base by adding a saturated aqueous solution of NH₄Cl or NaHCO₃ [1][10].

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL) .

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄ , and concentrate under reduced pressure[10].

Phase 5: Purification & Analytical Validation
  • Purify the crude residue via flash column chromatography (Silica gel, typically Hexanes/EtOAc gradient).

  • Validation (LC-MS / NMR): Confirm the product mass. If a mass corresponding to [M - Halogen + H] is observed, β -hydride elimination has occurred[4]. This indicates the reductive elimination step was too slow, requiring a switch to a bulkier ligand (e.g., tBuBrettPhos) or a higher reaction temperature.

Workflow Prep 1. Preparation (Glovebox/Schlenk) Mix 2. Reagent Addition (Pd, Ligand, Base) Prep->Mix React 3. Heating (80-110°C, 12-24h) Mix->React Quench 4. Quench & Extract (NH4Cl / EtOAc) React->Quench Purify 5. Purification (Flash Chromatography) Quench->Purify Analyze 6. Validation (LC-MS, NMR) Purify->Analyze

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

References

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-dichloro-4-phenylpyridine.Benchchem.
  • Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.Benchchem.
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.ACS Omega.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.Organic Letters.
  • Buchwald-Hartwig Amination.Chemistry LibreTexts.
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.ResearchGate.
  • Buchwald Ligands Review.Entegris.
  • Buchwald-Hartwig Coupling.Organic Synthesis.
  • Buchwald–Hartwig amination.Wikipedia.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.Purdue University.

Sources

Application Note: A Validated RP-HPLC Method for the Quantification of 6-Phenylpyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-phenylpyridin-3-amine hydrochloride. The method is developed for accuracy, precision, and specificity, making it suitable for purity assessments and quality control in research and pharmaceutical development. The chromatographic separation is achieved on a C18 stationary phase with a gradient elution using a phosphate buffer and acetonitrile mobile phase, with UV detection. The protocol has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, and precision.

Introduction

6-Phenylpyridin-3-amine is a heterocyclic aromatic amine containing both a pyridine and a phenyl functional group.[1][2] As a hydrochloride salt, it is a polar compound used as a building block in medicinal chemistry and drug development. Ensuring the purity and accurate quantification of this intermediate is critical for the quality and safety of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a primary analytical technique for this purpose due to its high resolution and sensitivity.[3]

The challenge in analyzing polar compounds like 6-phenylpyridin-3-amine hydrochloride lies in achieving adequate retention on traditional nonpolar stationary phases, such as C18.[4][5] This method addresses this by optimizing the mobile phase pH and composition to ensure consistent protonation of the amine, leading to reproducible retention and excellent peak symmetry. This application note provides a complete, validated protocol for researchers and drug development professionals.

Principle of the Method

This method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18-bonded silica) and the mobile phase is more polar. The separation is based on the differential partitioning of the analyte between the two phases. A gradient elution, starting with a highly aqueous mobile phase and gradually increasing the organic solvent (acetonitrile) concentration, is used to elute the polar analyte with a sharp peak while also eluting any less polar impurities. The acidic phosphate buffer in the mobile phase ensures that the amine group on the analyte is consistently protonated, which stabilizes its interaction with the stationary phase and improves peak shape. Quantification is performed using a UV detector, leveraging the chromophoric nature of the phenyl and pyridine rings.[6][7]

Materials and Reagents

  • Analyte: 6-Phenylpyridin-3-amine hydrochloride (Purity ≥ 98%)[2][8]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Potassium dihydrogen phosphate (KH₂PO₄, ACS Grade), Orthophosphoric acid (85%, ACS Grade)

  • Equipment:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Volumetric flasks and pipettes (Class A).

    • Syringe filters (0.45 µm, PTFE or nylon).

    • Ultrasonic bath.

Experimental Protocols

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 70% B; 15-17 min: 70% B; 17-18 min: 70% to 10% B; 18-25 min: 10% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (80:20, v/v)

Causality Behind Choices:

  • C18 Column: A universal choice for reversed-phase methods, providing a good balance of hydrophobic interactions.

  • Phosphate Buffer (pH 3.0): The acidic pH ensures the primary amine on the analyte is fully protonated (as -NH₃⁺), preventing peak tailing and ensuring consistent retention.

  • Gradient Elution: This is crucial for eluting the polar analyte with good peak shape while also ensuring that any potential non-polar impurities from synthesis are effectively washed from the column.[9]

  • UV Detection at 254 nm: A common wavelength for compounds containing aromatic rings, providing good sensitivity without requiring a full spectrum analysis to determine the λmax, although determining the specific λmax is recommended for method optimization.[10]

Preparation of Solutions
  • Mobile Phase A (20 mM KH₂PO₄, pH 3.0):

    • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of deionized water.

    • Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10.0 mg of 6-phenylpyridin-3-amine hydrochloride reference standard into a 10 mL volumetric flask.

    • Add approximately 7 mL of diluent (Water:Acetonitrile, 80:20) and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.

  • Calibration and Sample Solutions:

    • Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 150 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.

    • For sample analysis, accurately weigh a quantity of the test material, dissolve it in the diluent to achieve a target concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter before injection.

Analytical Workflow

The following diagram outlines the complete step-by-step process for the analysis.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_standard Prepare Standard Stock & Calibration Solutions create_sequence Create Sequence (Standards, Blanks, Samples) prep_standard->create_sequence prep_sample Prepare Sample Solution (Weigh, Dissolve, Filter) prep_sample->create_sequence prep_mobile Prepare & Degas Mobile Phases A and B sys_setup Set Up HPLC System (Install Column, Purge, Equilibrate) prep_mobile->sys_setup run_sequence Run Sequence & Acquire Data sys_setup->run_sequence create_sequence->run_sequence process_data Integrate Chromatograms run_sequence->process_data build_curve Generate Calibration Curve (Peak Area vs. Concentration) process_data->build_curve quantify Quantify Analyte in Samples build_curve->quantify report Generate Final Report quantify->report

Caption: Workflow for the HPLC analysis of 6-phenylpyridin-3-amine HCl.

Method Validation Protocol

The analytical method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[11][12][13][14][15]

Specificity

Specificity was evaluated by injecting the diluent (blank), a standard solution, and a sample solution. The chromatograms were examined to ensure that no interfering peaks were observed at the retention time of the 6-phenylpyridin-3-amine peak from the diluent or common impurities.

Linearity and Range

Linearity was assessed by analyzing six concentration levels of the standard solution, from 5 µg/mL to 150 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Range 5 – 150 µg/mL-
Correlation Coefficient (r²) > 0.999≥ 0.998
Y-intercept MinimalClose to zero
Accuracy (Recovery)

Accuracy was determined by the standard addition method. A known amount of the sample was spiked with the reference standard at three concentration levels (80%, 100%, and 120% of the target sample concentration). Each level was prepared in triplicate.

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.5%0.8%98.0% - 102.0%
100% 100.2%0.6%98.0% - 102.0%
120% 100.8%0.5%98.0% - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[10]

  • Repeatability: Six replicate injections of the 100% standard solution (50 µg/mL) were performed on the same day.

  • Intermediate Precision: The repeatability test was repeated by a different analyst on a different day.

Precision Level% RSD of Peak AreaAcceptance Criteria
Repeatability (Intra-day) ≤ 0.7%≤ 2.0%
Intermediate Precision (Inter-day) ≤ 1.2%≤ 2.0%
Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercept, S = slope of the calibration curve)

ParameterResult
LOD ~0.5 µg/mL
LOQ ~1.5 µg/mL
Robustness

The robustness of the method was assessed by introducing small, deliberate variations to the chromatographic conditions, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

In all cases, the system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, and the quantitative results were not significantly affected, demonstrating the method's reliability under minor variations.

Conclusion

The developed RP-HPLC method provides a simple, accurate, and reliable means for the quantitative determination of 6-phenylpyridin-3-amine hydrochloride. The method has been thoroughly validated in accordance with ICH guidelines, confirming its specificity, linearity, accuracy, precision, and robustness. This application note serves as a comprehensive guide for quality control laboratories and researchers working with this compound, ensuring data integrity in pharmaceutical manufacturing and development processes.

References

  • Title: ICH Q2 (R2) Validation of Analytical Procedures Source: MasterControl URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: Mettler Toledo URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: 6-Phenylpyridin-3-amine | C11H10N2 | CID 2762877 Source: PubChem - NIH URL: [Link]

  • Title: The modification of phenyl - pyridine compounds under UV irradiation: FTIR investigation Source: ResearchGate URL: [Link]

  • Title: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers Source: ResearchGate URL: [Link]

  • Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: Jones Chromatography URL: [Link]

  • Title: UV-Vis Spectrum of Pyridine Source: SIELC Technologies URL: [Link]

  • Title: Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations Source: Scilit URL: [Link]

  • Title: Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents Source: MDPI URL: [Link]

  • Title: (a) UV vis absorption spectra of NI-Py and NI Py-Ph Source: ResearchGate URL: [Link]

  • Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL: [Link]

  • Title: A New View of Reversed Phase HPLC Selectivity Source: Element Lab Solutions URL: [Link]

  • Title: Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N Source: Malaysian Journal of Chemistry URL: [Link]

  • Title: 3 Chemical Properties Source: Interstate Technology and Regulatory Council (ITRC) URL: [Link]

  • Title: Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector Source: Waters Corporation URL: [Link]

  • Title: 6-phenylpyridin-3-amine Properties Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization Source: ResearchGate URL: [Link]

  • Title: Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations Source: LCGC International URL: [Link]

  • Title: Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products Source: ResearchGate URL: [Link]

Sources

Application Note: Development and Validation of Aminopyridine-Based PET Radiotracers for Imaging Demyelination

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Demyelinating diseases, such as Multiple Sclerosis (MS) and traumatic Spinal Cord Injury (SCI), are characterized by the degradation of the protective myelin sheath surrounding axons[1]. Historically, Positron Emission Tomography (PET) imaging of demyelination relied on myelin-binding radiotracers (e.g., thioflavin derivatives). However, these agents produce a "negative signal" (cold spots) at lesion sites due to the absence of myelin, which inherently limits the detection sensitivity for small or early-stage lesions[2].

To overcome this limitation, researchers leveraged the pharmacology of 4-aminopyridine (4AP, dalfampridine), an FDA-approved drug that improves motor function in MS patients by binding to voltage-gated potassium (Kv1) channels[3]. In healthy myelinated neurons, these channels are buried beneath the myelin sheath; upon demyelination, they become exposed and leak intracellular potassium, halting action potential propagation[1]. By fluorinating 4AP, scientists developed [18F]3-fluoro-4-aminopyridine ([18F]3F4AP), a tracer that selectively binds to these newly exposed channels. This mechanism generates a highly sensitive "positive signal" (hot spots) that is directly proportional to the extent of demyelination[2].

Mechanism Healthy Healthy Myelinated Axon Hidden Kv Channels Shielded (No Tracer Binding) Healthy->Hidden Demyelination Demyelination Event (e.g., MS, SCI) Healthy->Demyelination Disease Progression Exposed Kv Channels Exposed Demyelination->Exposed Binding Tracer Binds Exposed Channels Exposed->Binding Target Availability Tracer [18F]3F4AP Administration Tracer->Binding Signal Positive PET Signal (Hot Spot at Lesion) Binding->Signal Positron Emission

Figure 1: Mechanism of action for aminopyridine-based PET tracers in demyelinating diseases.

Tracer Evolution and Pharmacological Profiling

While [18F]3F4AP is the pioneering tracer, ongoing structural optimization aims to maximize brain penetrance, tune binding kinetics, and streamline radiochemical yields. For instance, tri-substituted derivatives like [18F]5Me3F4AP have been developed to maintain high affinity while utilizing an innovative 18F/19F-exchange radiolabeling method, bypassing the traditional limitations of copper-mediated fluorination[4]. Furthermore, carbon-11 variants such as [11C]3MeO4AP demonstrate slower kinetics, which may offer greater sensitivity to specific lesion types[4].

Table 1: Pharmacological and Radiochemical Properties of Aminopyridine PET Tracers

RadiotracerTargetPrimary IsotopeRadiochemical Yield (RCY)Primary Metabolizing EnzymeClinical / Preclinical Status
[18F]3F4AP Exposed Kv channels18F~15-20% (Automated SNAr)CYP2E1Clinical Trials (MS, SCI)
[18F]5Me3F4AP Exposed Kv channels18F~50% (18F/19F exchange)UndeterminedPreclinical (High brain penetrance)
[11C]3MeO4AP Exposed Kv channels11CN/AUndeterminedPreclinical (Slower kinetics)

Data synthesized from[4],[5], and[6].

Metabolic Stability and the CYP2E1 Paradox

A critical hurdle in the clinical translation of [18F]3F4AP has been its metabolic profile. Initial preclinical studies in rodents and non-human primates suggested high metabolic stability; however, subsequent human trials revealed rapid degradation[5].

Causality & Experimental Insight: This discrepancy was traced to the use of isoflurane anesthesia in preclinical models. Both 4AP and isoflurane are primary substrates for cytochrome P450 2E1 (CYP2E1). Isoflurane competitively inhibits the CYP2E1-mediated oxidation of [18F]3F4AP, artificially inflating its apparent stability in anesthetized animals[5].

To counteract this rapid metabolism, researchers attempted deuteration of the tracer (synthesizing 2,6-d2-3F4AP). However, deuteration failed to decrease the rate of CYP2E1-mediated oxidation. This indicates that C-H bond cleavage is not the rate-limiting step in the formation of its primary metabolites (5-hydroxy-3F4AP and 3F4AP N-oxide), rendering the kinetic isotope effect ineffective for this specific compound[5].

Radiochemical Synthesis Workflows

Direct nucleophilic radiofluorination of a pyridine ring at the meta position is electronically unfavorable. To solve this, the synthesis of[18F]3F4AP utilizes a pyridine N-oxide precursor. The N-oxide moiety acts as a strong electron-withdrawing group, activating the ring for nucleophilic aromatic substitution (SNAr) with[18F]fluoride, and is subsequently removed via catalytic hydrogenation[6].

Synthesis F18 [18F]Fluoride (Cyclotron) SNAr Nucleophilic Fluorination F18->SNAr Precursor 3-F-4-NO2-Pyridine N-oxide Precursor->SNAr Intermediate [18F]Intermediate N-oxide SNAr->Intermediate Reduction Catalytic Hydrogenation (Pd/C, Flow Reactor) Intermediate->Reduction Product [18F]3F4AP (Final Tracer) Reduction->Product

Figure 2: Automated radiochemical synthesis workflow for [18F]3F4AP.

Protocol 1: Automated Radiochemical Synthesis of [18F]3F4AP

This protocol utilizes a semi-automated synthesizer integrated with a flow hydrogenation reactor to minimize radiation exposure and ensure reproducibility[6].

  • Isotope Production & Trapping: Cyclotron-produced [18F]fluoride is trapped on a QMA carbonate cartridge and eluted into the reactor vial using a phase-transfer catalyst (e.g., Kryptofix 222/K2CO3).

  • Azeotropic Drying: The [18F]fluoride complex is dried under a stream of inert gas (He or Ar) at 100°C with repeated additions of anhydrous acetonitrile to remove all trace water.

  • Nucleophilic Aromatic Substitution (SNAr): Add the precursor (3-fluoro-4-nitropyridine N-oxide) dissolved in anhydrous DMSO. Heat the reactor to 130°C for 10 minutes to yield the [18F]intermediate N-oxide[6].

  • Catalytic Hydrogenation: Pass the intermediate mixture through an in-house flow hydrogenation reactor packed with Palladium on Carbon (Pd/C) under hydrogen gas pressure. This step simultaneously reduces the nitro group to an amine and removes the N-oxide activating group[6].

  • Quality Control (Self-Validation): Purify the crude product via semi-preparative HPLC. Perform analytical radio-HPLC (UV detection at 254 nm). The batch is validated for release only if it demonstrates >95% radiochemical purity and acceptable molar activity[4].

In Vivo PET Imaging Protocol

To ensure data integrity when evaluating demyelination in rodent models (e.g., SCI contusion models), the imaging protocol must account for the CYP2E1 metabolic paradox.

Protocol 2: In Vivo PET Imaging of Demyelination
  • Cohort Establishment (Self-Validation): Establish two imaging cohorts: an awake-imaged cohort and an isoflurane-anesthetized cohort. This controls for CYP2E1 competitive inhibition and ensures pharmacokinetic data is not artificially skewed by the anesthetic[5].

  • Tracer Administration: Administer ~10-15 MBq of[18F]3F4AP via intravenous tail vein injection.

  • Dynamic PET Acquisition: Position the subject in the PET scanner. Initiate a 60-minute dynamic PET acquisition immediately upon tracer injection to capture both the delivery phase (perfusion) and the binding phase (target engagement)[7].

  • Image Reconstruction & Kinetic Modeling: Reconstruct images using standard algorithms (e.g., OSEM). Extract time-activity curves (TACs) from regions of interest (ROIs) placed over the spinal cord lesion and healthy reference tissue.

  • Post-Mortem Validation: Following the final scan, euthanize the subjects and perform ex-vivo autoradiography and immunohistochemistry (e.g., myelin basic protein staining). This self-validating step confirms that the localized PET signal strictly correlates with histologically confirmed demyelinated tracts[8].

Sources

Application Note: A Guide to Performing Structure-Activity Relationship (SAR) Studies with Pyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in over 7,000 drug molecules is a testament to its remarkable versatility.[2][3] The nitrogen atom imparts unique electronic properties, including a dipole moment and the capacity for hydrogen bonding, which enhances aqueous solubility and facilitates specific interactions with biological targets.[1][4] Furthermore, the aromatic system allows for π-π stacking, and the three distinct substitution positions (C2, C3, and C4) provide a framework for meticulously tuning the steric and electronic characteristics of derivative compounds.[1] This adaptability has led to the development of pyridine-containing drugs across a vast spectrum of therapeutic areas, including oncology, infectious diseases, and inflammation.[1][5]

A Structure-Activity Relationship (SAR) study is a fundamental process in drug discovery that systematically investigates how modifications to a molecule's structure influence its biological activity.[6][7] By synthesizing and evaluating a series of related analogs, researchers can identify the key structural features—the pharmacophore—responsible for potency, selectivity, and desirable pharmacokinetic properties.[8][9] This iterative process of design, synthesis, and testing is crucial for transforming an initial "hit" compound into an optimized "lead" candidate with therapeutic potential.[6][7]

This application note provides a comprehensive guide for researchers embarking on an SAR study of pyridine analogs. It outlines the strategic design of an analog library, provides detailed protocols for synthesis and biological evaluation, and offers insights into the interpretation of SAR data to guide rational drug design.

Part 1: Strategic Design of a Pyridine Analog Library

A successful SAR study begins with the thoughtful design of an analog library. The goal is to systematically probe the chemical space around the pyridine core to understand the impact of various substituents on biological activity.

1.1. Identifying Key Positions for Modification:

The pyridine ring offers three primary positions for substitution (2, 3, and 4), in addition to the ring nitrogen itself. The initial focus should be on modifying a "hit" compound with known, albeit modest, activity. The selection of positions for modification should be guided by:

  • Existing Knowledge: If the biological target is known, its structure can inform which positions on the pyridine ring are likely to interact with key residues in the binding pocket.

  • Synthetic Accessibility: The feasibility and efficiency of synthetic routes to different analogs are critical practical considerations.

  • Systematic Probing: Modifications should be made in a systematic manner to explore the effects of steric bulk, electronics (electron-donating vs. electron-withdrawing groups), and hydrogen bonding potential.

1.2. Rationale for Substituent Selection:

For each position, a diverse yet focused set of substituents should be chosen to probe different physicochemical properties:

  • Steric Effects: A series of alkyl groups of increasing size (e.g., methyl, ethyl, isopropyl, t-butyl) can be introduced to explore the steric tolerance of the binding pocket.

  • Electronic Effects: To investigate the influence of electron density in the pyridine ring, a range of electron-donating groups (e.g., -OCH3, -NH2) and electron-withdrawing groups (e.g., -Cl, -F, -CF3, -NO2) should be incorporated.[10]

  • Hydrogen Bonding: The introduction of groups capable of acting as hydrogen bond donors (-OH, -NH2) or acceptors (-C=O, -SO2NH2) can reveal crucial interactions with the target.[10]

  • Lipophilicity/Hydrophilicity: Modulating the lipophilicity (logP) of the analogs is critical for optimizing pharmacokinetic properties. This can be achieved by adding hydrophobic groups (e.g., phenyl, long alkyl chains) or hydrophilic groups (e.g., morpholine, piperazine).

SAR_Design_Strategy cluster_design Analog Library Design Initial Hit Initial Hit Systematic Modification Systematic Modification Substituent Selection Substituent Selection Analog Library Analog Library

Part 2: Experimental Protocols

A robust SAR study relies on reproducible synthetic methods and accurate biological assays. The following protocols provide a general framework that should be adapted to the specific pyridine analogs and biological targets of interest.

2.1. General Protocol for Synthesis of 2,6-Disubstituted Pyridine Analogs

This protocol describes a common strategy for synthesizing 2,6-disubstituted pyridines, which are prevalent scaffolds in medicinal chemistry.[11]

Materials:

  • 2-substituted pyridine (starting material)

  • n-Butyllithium (nBuLi)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) or Lithium diisopropylamide (LDA)

  • Electrophile (e.g., alkyl halide, aldehyde, ketone)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the 2-substituted pyridine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of nBuLi in hexanes to the reaction mixture. If required for regioselectivity, TMEDA or LDA can be used. Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.

  • Electrophilic Quench: Add the desired electrophile to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH4Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

2.2. Protocol for In Vitro Enzyme Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of pyridine analogs against a specific enzyme target.[12][13]

Materials:

  • Purified target enzyme

  • Enzyme substrate

  • Pyridine analog stock solutions (typically in DMSO)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well or 384-well microplates

  • Microplate reader capable of detecting the assay signal (e.g., absorbance, fluorescence, luminescence)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyridine analogs in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Reaction: In each well of the microplate, add the assay buffer, the pyridine analog dilution (or DMSO for control), and the target enzyme. Incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature to allow for compound-enzyme binding.

  • Initiate Reaction: Add the enzyme substrate to each well to initiate the enzymatic reaction.

  • Signal Detection: Monitor the reaction progress over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., a colorimetric product is measured by absorbance, a fluorescent product by fluorescence).

  • Data Analysis:

    • Calculate the initial reaction rates for each compound concentration.

    • Determine the percent inhibition relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a suitable dose-response model (e.g., four-parameter logistic equation) to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

2.3. Protocol for Cell-Based Proliferation/Cytotoxicity Assay

This protocol describes a common method to assess the effect of pyridine analogs on cancer cell viability.[14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)

  • Pyridine analog stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • DMSO

  • 96-well cell culture plates

  • Humidified incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a pre-determined density and allow them to adhere overnight in the incubator.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the pyridine analogs. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Return the plate to the incubator and incubate for a specified period (e.g., 48-72 hours).

  • Viability Assessment:

    • Add the MTT reagent to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add DMSO to each well to solubilize the formazan crystals.[14]

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of inhibition against the log of the compound concentration.[14]

Part 3: Data Analysis and Interpretation

The culmination of an SAR study is the careful analysis of the collected data to derive meaningful relationships between chemical structure and biological activity.[15]

3.1. Tabulation and Visualization of SAR Data

Organize the data in a clear, tabular format that includes the structure of each analog, the modifications made, and the corresponding biological activity data (e.g., IC50 values).

Table 1: Example SAR Data for a Hypothetical Series of Pyridine Analogs

Compound IDR1R2IC50 (nM)
1aHH5,200
1bCH3H2,500
1cClH850
1dOCH3H1,200
1eClCH3450
1fClF200

3.2. Identifying SAR Trends and "Activity Cliffs"

Systematically analyze the data to identify trends.[9] For instance, in the hypothetical data in Table 1, substituting the R1 position with an electron-withdrawing group like chlorine (1c) improves activity compared to the unsubstituted analog (1a). Further substitution at the R2 position with a small, electron-withdrawing fluorine atom (1f) leads to the most potent compound in this series. Such "activity cliffs," where small structural changes lead to significant changes in activity, are particularly informative.[9]

3.3. Introduction to Quantitative Structure-Activity Relationship (QSAR)

For larger datasets, Quantitative Structure-Activity Relationship (QSAR) modeling can be a powerful tool.[16][17] QSAR uses statistical methods to correlate the biological activity of a series of compounds with their physicochemical properties (descriptors) such as lipophilicity, electronic properties, and steric parameters.[18][19] A robust QSAR model can be used to predict the activity of novel, untested analogs, thereby prioritizing synthetic efforts.[18][20]

SAR_Cycle Design Design Synthesize Synthesize Design->Synthesize Propose Analogs Test Test Synthesize->Test Generate Compounds Analyze Analyze Test->Analyze Obtain Biological Data Analyze->Design Derive SAR & Refine Hypothesis

Conclusion

A well-executed SAR study is a cornerstone of modern drug discovery, providing the essential framework for optimizing lead compounds.[7][21] The pyridine scaffold, with its inherent versatility and proven track record in approved therapeutics, remains an exceptionally valuable starting point for such investigations.[2][3][22] By systematically designing and synthesizing analog libraries, employing robust biological assays, and carefully interpreting the resulting data, researchers can elucidate the key structural determinants of activity. This knowledge-driven approach accelerates the development of novel, effective, and safe medicines.[21]

References

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  • National Center for Biotechnology Information. (2005). Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators. [Link]

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  • Bentham Science. (2023). Insights Into the Synthetic Strategies, Biological Activity, and Structure-Activity Relationship of Pyridine and Analogs: A Review. [Link]

  • ACS Publications. (2011). Combined 3D-QSAR, Molecular Docking, and Molecular Dynamics Study on Piperazinyl-Glutamate-Pyridines/Pyrimidines as Potent P2Y12. [Link]

  • National Center for Biotechnology Information. (2013). A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. [Link]

  • Scribd. (n.d.). QSAR Model Development for Pyridines. [Link]

  • SpringerLink. (n.d.). Design and development of topoisomerase inhibitors using molecular modelling studies. [Link]

  • ResearchGate. (2021). A concise review on some synthetic routes and applications of pyridine scaffold compounds. [Link]

  • Academia.edu. (n.d.). Practical Routes to 2,6-Disubstituted Pyridine Derivatives. [Link]

  • R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • PatSnap. (n.d.). What is the structure-activity relationship SAR in drug design?. [Link]

  • MDPI. (2024). 3D-QSAR, Scaffold Hopping, Virtual Screening, and Molecular Dynamics Simulations of Pyridin-2-one as mIDH1 Inhibitors. [Link]

  • Excelra. (n.d.). Structure–Activity Relationship (SAR) in Drug Discovery. [Link]

  • AZoLifeSciences. (2021). Exploring the Structure-Activity Relationship (SAR) of Drugs. [Link]

  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

  • Assay Depot. (n.d.). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. [Link]

  • Infinix Bio. (n.d.). Unveiling the Science Behind Structure-Activity Relationship Analysis: Enhancing Drug Development. [Link]

  • ScienceDirect. (n.d.). A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and. [Link]

  • ResearchGate. (n.d.). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. [Link]

  • National Center for Biotechnology Information. (2013). Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. [Link]

  • ResearchGate. (n.d.). Recent developments in the synthesis of pyridine analogues as a potent anti-Alzheimer's therapeutic leads. [Link]

  • Longdom Publishing. (n.d.). Evaluating the Role of Biological Assays as Critical Tools for Qu. [Link]

  • National Center for Biotechnology Information. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • Taylor & Francis Online. (n.d.). Quantitative structure-activity relationship – Knowledge and References. [Link]

  • IP Innovative Publication. (n.d.). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. [Link]

  • SlideShare. (n.d.). Quantitative structure-activity relationships (QSAR). [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical modification and structure-activity relationships of pyripyropenes. 3. Synthetic conversion of pyridine-pyrone moiety. [Link]

  • National Center for Biotechnology Information. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. [Link]

  • ResearchGate. (2020). Quantitative structure-activity relationship (QSAR) modelling study of some novel carboxamide series as new anti-tubercular agents. [Link]

  • EBSCO. (n.d.). Medicinal chemistry | Chemistry | Research Starters. [Link]

  • ResearchGate. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Anticancer Screening of Cu-Catalyzed SnAr Substituted Pyridine Bridged Ring Systems. [Link]

  • ResearchGate. (n.d.). Design, synthesis and structure - Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. [Link]

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Sources

Introduction: The Importance of Purity for 6-phenylpyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Purification of 6-phenylpyridin-3-amine hydrochloride for Pharmaceutical and Research Applications

6-phenylpyridin-3-amine, and its hydrochloride salt, serve as a vital structural motif in medicinal chemistry and materials science. As a key building block for advanced pharmaceutical intermediates, its purity is not merely a matter of quality control but a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of downstream applications. Impurities, which can arise from unreacted starting materials, side-products, or degradation, can have significant consequences, including altered biological activity and compromised clinical outcomes.[1]

This technical note provides a comprehensive overview of robust, field-proven methodologies for the purification of 6-phenylpyridin-3-amine hydrochloride. We will delve into the mechanistic principles behind each technique, offering detailed, step-by-step protocols suitable for researchers, chemists, and drug development professionals. The focus is on providing not just a set of instructions, but a logical framework for selecting and optimizing a purification strategy based on the specific impurity profile and desired scale.

Physicochemical Properties

A foundational understanding of the compound's properties is critical for designing an effective purification strategy.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source(s)
Molecular Formula C₁₁H₁₀N₂C₁₁H₁₁ClN₂ (or C₁₁H₁₀N₂·HCl)[2][3]
Molecular Weight 170.21 g/mol 206.67 g/mol [2][3]
Appearance Solid (often off-white to tan)Crystalline Solid[4]
Melting Point 104-106 °CHigher than free base; data varies[5]
Solubility (General) Soluble in many organic solvents (e.g., DCM, EtOAc, MeOH).Soluble in polar protic solvents (e.g., water, ethanol); sparingly soluble in non-polar organic solvents.[6][7]
pKa (Conjugate Acid) ~5 (Estimated for pyridinium ion)Not Applicable[8]

Strategic Approach to Purification

The optimal purification strategy depends on the nature of the impurities and the scale of the operation. A logical workflow can guide the scientist to the most efficient method.

purification_strategy start Crude 6-phenylpyridin-3-amine HCl impurity_analysis Analyze Impurity Profile (TLC, LC-MS, NMR) start->impurity_analysis decision What are the primary impurities? impurity_analysis->decision acid_base Acid/Base Extraction decision->acid_base  Neutral or Acidic  Impurities Present recrystallization Recrystallization decision->recrystallization  Closely Related Analogs or  Minor Impurities; Crystalline Solid chromatography Column Chromatography decision->chromatography  Polar Impurities or  Isomers; Difficult Separation final_product Pure 6-phenylpyridin-3-amine HCl acid_base->final_product recrystallization->final_product chromatography->final_product

Caption: Workflow for selecting a purification method.

Method 1: Purification via Acid-Base Extraction

Principle and Mechanistic Insight

Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their differing acid-base properties and resultant solubility changes.[7][9] 6-phenylpyridin-3-amine, as a basic compound, can be converted into its protonated, water-soluble hydrochloride salt, while neutral or acidic impurities remain in an immiscible organic solvent.[6][10]

This protocol leverages this principle in reverse. Since the starting material is the hydrochloride salt, it is first converted to the free base form with a mild aqueous base. This deprotonated free base is significantly less polar and can be extracted into an organic solvent, leaving behind any highly polar or ionic impurities in the aqueous layer. The pure free base is then recovered and re-converted to its hydrochloride salt.

acid_base_workflow cluster_step1 Step 1: Dissolution & Basification cluster_step2 Step 2: Extraction of Free Base cluster_step3 Step 3: Salt Formation & Isolation a Dissolve crude HCl salt in water b Add aqueous base (e.g., NaHCO₃) to pH > 8 a->b Converts salt to free base c Extract with organic solvent (e.g., Ethyl Acetate) b->c Free base is now organic-soluble d Separate organic layer containing pure free base c->d e Wash organic layer with brine and dry (e.g., Na₂SO₄) d->e f Add HCl in a suitable solvent (e.g., HCl in Dioxane/Ether) e->f Isolates pure free base solution g Precipitate forms f->g h Filter, wash with cold ether, and dry under vacuum g->h

Caption: Workflow for Acid-Base Extraction purification.

Detailed Protocol
  • Dissolution and Basification:

    • Dissolve the crude 6-phenylpyridin-3-amine hydrochloride (1.0 eq) in deionized water (10-15 mL per gram of crude material) in an Erlenmeyer flask.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the aqueous phase is >8 (check with pH paper). A precipitate of the free base may form.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous solution with ethyl acetate or dichloromethane (3 x volume of water used).

    • Combine the organic layers. Any highly polar or ionic impurities will remain in the aqueous layer.[11]

  • Washing and Drying:

    • Wash the combined organic layers with a saturated solution of sodium chloride (brine) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of the solvent.

  • Salt Formation and Isolation:

    • Transfer the dried organic solution to a clean flask.

    • While stirring, slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise.

    • The pure hydrochloride salt will precipitate out of the solution. Monitor the precipitation and stop adding acid when no further solid forms.

    • Stir the resulting slurry for 30 minutes at room temperature, then cool in an ice bath for another 30 minutes to maximize precipitation.

    • Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under high vacuum.

Purity Assessment
  • Thin-Layer Chromatography (TLC): Spot the crude material, the free base in the organic layer, and the final product (dissolved in methanol) on a silica gel plate. Elute with a suitable mobile phase (e.g., 95:5 Dichloromethane:Methanol, potentially with 0.5% triethylamine). The pure product should show a single spot.

  • Melting Point: Determine the melting point of the dried product. A sharp melting range close to the literature value indicates high purity.

Method 2: Purification by Recrystallization

Principle and Mechanistic Insight

Recrystallization is a cornerstone technique for purifying solid compounds.[12] It operates on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot, suitable solvent to create a saturated solution. As the solution slowly cools, the solubility of the desired compound decreases, and it crystallizes out, leaving impurities behind in the solution (the mother liquor).[13]

The key to successful recrystallization is the selection of an appropriate solvent system. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Be volatile enough to be easily removed from the purified crystals.

For hydrochloride salts, polar protic solvents like ethanol or isopropanol, or solvent/anti-solvent systems, are often effective.[14]

Detailed Protocol
  • Solvent Selection (Screening):

    • Place small amounts (~20-30 mg) of the crude hydrochloride salt into separate test tubes.

    • Add a few drops of different test solvents (e.g., isopropanol, ethanol, methanol, water, acetonitrile).

    • Observe solubility at room temperature. A good candidate will show poor solubility.

    • Heat the tubes that showed poor solubility. A good solvent will now fully dissolve the solid.

    • Allow the hot solutions to cool. The formation of crystals indicates a promising solvent.

    • If a single solvent is not ideal, try a solvent/anti-solvent system (e.g., dissolve in minimal hot methanol, then add diethyl ether until cloudy).

  • Recrystallization Procedure (Using Isopropanol as an example):

    • Place the crude 6-phenylpyridin-3-amine hydrochloride in an Erlenmeyer flask with a stir bar.

    • Add a small amount of isopropanol, and heat the mixture to a gentle boil with stirring.

    • Continue to add small portions of hot isopropanol until the solid just completely dissolves. Avoid adding excess solvent.

    • If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes before filtering hot through a fluted filter paper to remove the charcoal.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold isopropanol to remove any adhering mother liquor.

    • Dry the purified crystals under high vacuum.

Purity Assessment
  • Yield Calculation: Weigh the dried, pure product and calculate the percent recovery.

  • Melting Point: A sharpened melting range compared to the crude material is a strong indicator of increased purity.

  • Spectroscopic Analysis (NMR/FT-IR): Compare the spectrum of the recrystallized product to a reference standard to confirm identity and the absence of impurity signals.

Method 3: Purification by Column Chromatography

Principle and Mechanistic Insight

Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while being moved through the column by a liquid mobile phase (eluent).[15] For basic compounds like aminopyridines, a significant challenge is the interaction between the basic amine and the acidic silanol groups on the surface of standard silica gel. This interaction can lead to irreversible adsorption and significant "tailing" of the compound spot on TLC and broad peaks during column elution, resulting in poor separation.[11]

To overcome this, a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, is added to the mobile phase.[11][16] This modifier competes with the aminopyridine for the acidic sites on the silica, effectively neutralizing them and allowing for much sharper, more symmetrical elution profiles.

Detailed Protocol

Note: This method purifies the free base. The final product must be converted back to the hydrochloride salt if required.

  • Preparation of the Free Base:

    • Convert the crude hydrochloride salt to the free base as described in steps 1 & 2 of the Acid-Base Extraction protocol. After drying the organic solution, evaporate the solvent to obtain the crude free base.

  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of the crude free base in dichloromethane.

    • Spot on a silica gel TLC plate and test various mobile phase systems (e.g., Hexane:Ethyl Acetate, Dichloromethane:Methanol).

    • Crucially, add 0.5-1% triethylamine (v/v) to the chosen mobile phase.

    • The ideal eluent system should give the desired compound an Rf value of ~0.25-0.35.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Hexane with 1% TEA).

    • Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude free base in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel and then add the dissolved sample. Evaporate the solvent to create a dry powder of the sample adsorbed onto the silica ("dry loading").

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution).

    • Collect fractions and monitor the elution of the compound using TLC.

  • Product Isolation and Salt Formation:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent and triethylamine under reduced pressure using a rotary evaporator.

    • Dissolve the resulting pure free base in ethyl acetate or diethyl ether and form the hydrochloride salt as described in step 4 of the Acid-Base Extraction protocol.

Summary and Comparison of Techniques

TechniquePrimary ApplicationProsCons
Acid-Base Extraction Removing neutral or acidic impuritiesFast, scalable, inexpensive, highly effective for class separation.[9]Does not separate basic impurities from the desired product.
Recrystallization Removing small amounts of impurities from a solidCan yield very high purity material, good for final polishing step.[12]Yield can be low, requires finding a suitable solvent system.
Column Chromatography Separating complex mixtures, isomers, or polar impuritiesHigh resolving power, versatile.Can be slow and labor-intensive, requires larger solvent volumes, potential for product loss on the column.

References

  • PubChem Compound Summary for CID 2762877, 6-phenylpyridin-3-amine. National Center for Biotechnology Information. [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • What is an Acid and Base Extraction? University of Waterloo Confluence. [Link]

  • Amine workup discussion. Reddit r/Chempros. [Link]

  • 6-PHENYLPYRIDIN-3-AMINE | CAS 126370-67-0. Matrix Fine Chemicals. [Link]

  • Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent. ResearchGate. [Link]

  • Process for the purification of aromatic amines.
  • Synthesis and Characterization of Some New Synthesized 6-Phenyl Pyridine Derivatives. ResearchGate. [Link]

  • Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction. PubMed. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds.
  • Amine Impurities and Related Compound. Veeprho. [Link]

  • Synthesis of 2, 6-Diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride. Indo-Global Journal of Pharmaceutical Sciences. [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. [Link]

  • Recrystallization of Drugs — Effect on Dissolution Rate. IntechOpen. [Link]

  • Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles. Royal Society of Chemistry. [Link]

  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters Corporation. [Link]

  • 3-aminopyridine. Organic Syntheses. [Link]

  • Solubility of 6-chloropyridazin-3-amine in Different Solvents. ResearchGate. [Link]

  • Pyridinium chloride. Wikipedia. [Link]

  • methylamine hydrochloride. Organic Syntheses. [Link]

Sources

In vitro experimental design for testing antimicrobial activity of pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyridine derivatives represent a privileged scaffold in medicinal chemistry due to their planar structure, favorable sp² hybridization, and ability to engage in diverse non-covalent interactions with biological targets. As the antimicrobial resistance (AMR) crisis escalates, functionalized pyridines are increasingly investigated for their broad-spectrum antibacterial and antifungal properties. Mechanistically, these compounds exert their effects by targeting multiple microbial survival pathways, including the inhibition of cell wall synthesis, disruption of membrane integrity, and interference with nucleic acid metabolism (1)[1].

Mechanism Pyridine Pyridine Derivative CellWall Cell Wall Synthesis Inhibition Pyridine->CellWall Membrane Membrane Integrity Disruption Pyridine->Membrane DNA Nucleic Acid Metabolism Interference Pyridine->DNA Death Bacterial Cell Death (Bactericidal Effect) CellWall->Death Membrane->Death DNA->Death

Fig 1. Mechanistic pathways of pyridine derivatives leading to bacterial cell death.

To accurately translate these synthesized compounds into viable clinical candidates, rigorous in vitro pharmacological profiling is required. This application note provides a self-validating, step-by-step experimental framework for evaluating the antimicrobial efficacy of pyridine derivatives, moving from primary minimum inhibitory concentration (MIC) screening to advanced time-kill kinetic assays.

Experimental Design & Workflow Strategy

The evaluation of novel pyridine derivatives requires a tiered approach. Because these compounds often exhibit poor aqueous solubility, careful attention must be paid to solvent controls (e.g., DMSO) to prevent artifactual growth inhibition. The workflow progresses from static susceptibility testing to dynamic pharmacodynamic modeling.

Workflow Start Pyridine Derivative Library Solubilization Solubilization (DMSO) QC: <1% Final Conc. Start->Solubilization MIC Primary Screen: MIC/MBC (Broth Microdilution) Solubilization->MIC TimeKill Secondary Screen: Time-Kill Kinetics MIC->TimeKill Active Hits Analysis Data Analysis & Hit Selection TimeKill->Analysis Pharmacodynamic Data

Fig 2. Tiered in vitro experimental workflow for antimicrobial profiling of pyridine compounds.

Protocol 1: Primary Screening – MIC and MBC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of pyridine derivatives according to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines (2)[2].

Scientific Causality & Critical Parameters:

  • Media Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory. The standardized concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺) ensure physiological outer membrane stability in Gram-negative bacteria and are critical for the activity of membrane-targeting compounds.

  • Inoculum Standardization: The final test well must contain exactly 5×105 CFU/mL. Deviations cause the "inoculum effect," where an overabundance of bacterial targets artificially inflates the MIC, or a sparse population yields false-positive susceptibility.

  • Solvent Limits: Pyridine derivatives are typically dissolved in 100% DMSO. The final assay concentration of DMSO must not exceed 1% v/v, as higher concentrations disrupt bacterial lipid bilayers, acting as a confounding variable.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the pyridine derivative in 100% molecular-grade DMSO to create a 10 mg/mL stock solution.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in CAMHB. Prepare concentrations ranging from 128 µg/mL down to 0.25 µg/mL. Ensure the final volume per well is 50 µL at 2X the desired final concentration.

  • Inoculum Preparation: Select 3-5 isolated colonies of the target strain (e.g., S. aureus ATCC 29213) from a fresh agar plate. Suspend in sterile saline to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL).

  • Inoculum Dilution: Dilute the suspension 1:150 in CAMHB to achieve 1×106 CFU/mL.

  • Inoculation: Add 50 µL of the diluted inoculum to each well containing 50 µL of the drug. The final well volume is 100 µL, and the final bacterial concentration is 5×105 CFU/mL.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 16-20 hours.

  • MIC Reading: Visually inspect the plate. The MIC is the lowest concentration of the pyridine derivative that completely inhibits visible bacterial growth.

  • MBC Determination: Aspirate 10 µL from all optically clear wells ( MIC) and plate onto Tryptic Soy Agar (TSA). Incubate for 24 hours at 37°C. The MBC is the lowest concentration resulting in a ≥99.9% (3-log₁₀) reduction of the initial inoculum (3)[3].

Protocol 2: Pharmacodynamic Profiling – Time-Kill Kinetics

Objective: To determine whether the pyridine derivative exhibits bacteriostatic or bactericidal activity over time, and to assess concentration-dependent versus time-dependent killing dynamics.

Scientific Causality & Critical Parameters:

  • Dynamic Tracking: While MIC provides a static endpoint, time-kill assays map the rate of bacterial death. This is crucial for pyridine derivatives, as understanding the speed of target engagement dictates future in vivo dosing regimens (4)[4].

  • Logarithmic Transformation: Data must be plotted as log10​ CFU/mL versus time. A ≥3

    log10​ decrease from the starting inoculum defines bactericidal activity, whereas a <3

    log10​ decrease indicates bacteriostatic activity (5)[5].
  • Drug Neutralization: To prevent carryover toxicity from skewing CFU counts on the agar plates, samples must be rapidly diluted in PBS to drop the drug concentration well below the active MIC threshold.

Step-by-Step Methodology:

  • Media Preparation: Prepare glass culture flasks containing 10 mL of CAMHB supplemented with the pyridine derivative at 1X, 2X, and 4X the previously determined MIC. Include a drug-free growth control.

  • Inoculation: Add a logarithmic-phase bacterial suspension to each flask to achieve a starting density of 5×105 to 1×106 CFU/mL.

  • Incubation: Place the flasks in a shaking incubator (150 rpm) at 37°C to ensure uniform drug exposure and aeration.

  • Sampling: At predetermined time points (0, 1, 2, 4, 8, and 24 hours), remove a 100 µL aliquot from each flask (6)[6].

  • Neutralization & Dilution: Immediately perform 10-fold serial dilutions of the aliquot in sterile Phosphate-Buffered Saline (PBS) to halt drug action.

  • Plating & Enumeration: Plate 10 µL of each dilution onto TSA plates using the track-dilution or spread-plate method. Incubate for 24 hours and count the colonies to calculate CFU/mL.

Data Presentation & Quality Control

To ensure the trustworthiness of the assay, standard Quality Control (QC) strains must be run in parallel with the novel pyridine derivatives. The assay is only valid if the MIC of the reference antibiotic against the QC strain falls within the acceptable CLSI ranges.

Table 1: Quantitative Data Summary and QC Validation Matrix

Test Compound / StrainAssay TypeConcentration / TimeExpected Outcome / ThresholdClinical/Mechanistic InterpretationPyridine Derivative XMIC0.25 - 128 µg/mLLowest conc. with no visible growthEstablishes baseline potency of the novel compoundPyridine Derivative XMBCPlated from clear wells ≥99.9% reduction in CFUDifferentiates bacteriostatic vs. bactericidal naturePyridine Derivative XTime-Kill4X MIC at 24 hours ≥3 log10​ CFU/mL decreaseConfirms bactericidal kinetics and rate of killS. aureus ATCC 29213QC (Vancomycin)MIC0.5 - 2.0 µg/mLValidates assay media, inoculum, and conditionsE. coli ATCC 25922QC (Gentamicin)MIC0.25 - 1.0 µg/mLValidates assay media, inoculum, and conditionsDMSO ControlToxicity Screen1% v/v in CAMHBNormal logarithmic growth curveConfirms solvent vehicle is non-toxic (Self-validation)

References

  • A brief view on pyridine compounds.Open Access Journals.
  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.ResearchGate (CLSI).
  • Minimum Inhibitory Concentration (MIC) Assays.Emery Pharma.
  • Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135.Benchchem.
  • Time-Kill Assay.Academia.edu.
  • Time–Kill Assay.Bio-protocol.

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Mobile Phase Optimization for Aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with the chromatographic behavior of aminopyridines (e.g., 4-aminopyridine, 3,4-diaminopyridine). These compounds are notoriously difficult to analyze using standard reversed-phase (RP) HPLC due to their high polarity and basicity.

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind these issues and provide self-validating, field-proven protocols to ensure your data is robust, reproducible, and scientifically sound.

FAQ & Troubleshooting Guide

Q1: Why do I observe severe peak tailing and almost no retention when analyzing 4-aminopyridine (4-AP) on a standard C18 column? The Causality: Aminopyridines are highly polar, basic heterocyclic compounds (the pKa of 4-aminopyridine is approximately 9.1). When you use a standard RP-HPLC method with a neutral or slightly acidic mobile phase, the aminopyridine is fully protonated (ionized). Ionized, polar analytes naturally repel the hydrophobic C18 stationary phase, resulting in elution near the void volume.

Furthermore, the severe peak tailing is caused by secondary interactions. Even "fully endcapped" silica-based columns contain residual surface silanol groups (-Si-OH). At mid-range pH, these silanols deprotonate to form anionic sites (-Si-O⁻). The positively charged aminopyridine molecules undergo strong, sluggish ion-exchange interactions with these anionic silanols, dragging out the elution profile and destroying peak symmetry.

Q2: How can I overcome this silanol interaction and increase retention? The Solution: You must alter the fundamental retention mechanism. The most robust, traditional approach is Ion-Pair Reversed-Phase (IP-RP) HPLC . By adding an anionic ion-pairing reagent (such as sodium octanesulfonate) and drastically lowering the mobile phase pH (e.g., pH 1.9 using trifluoroacetic acid), you achieve two mechanistic goals simultaneously:

  • Silanol Suppression: The highly acidic pH (well below the pKa of silanols, which is ~4.5) fully protonates the residual silanols, neutralizing them and eliminating the secondary ion-exchange interactions that cause tailing.

  • Hydrophobic Complexation: The negatively charged octanesulfonate binds to the positively charged aminopyridine, forming a neutral, hydrophobic ion-pair complex. This complex partitions effectively into the C18 stationary phase, drastically increasing retention time and improving peak shape 1[1][2].

Q3: Are there modern alternatives to Ion-Pairing? Can I use HILIC? The Solution: Yes. While IP-RP is highly effective, ion-pairing reagents can be difficult to wash off columns and are generally incompatible with Mass Spectrometry (LC-MS) due to severe ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) is the modern alternative. In HILIC, a polar stationary phase (like bare silica or amide) is used with a highly organic mobile phase (typically >70% acetonitrile) containing a small amount of aqueous buffer (e.g., ammonium acetate). The mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the polar stationary phase. Because aminopyridines are highly hydrophilic, they are strongly retained in HILIC mode without the need for complex ion-pairing agents, making this approach highly sensitive and fully MS-compatible 3[3].

MethodSelection A Aminopyridine Sample (Highly Polar, Basic) B Standard RP-HPLC (C18, Neutral pH) A->B Initial Attempt D Method Optimization Required A->D Proactive Route C Severe Peak Tailing & Poor Retention B->C Silanol Interaction C->D E Ion-Pair RP-HPLC (Add Octanesulfonate, Drop pH to < 2.0) D->E Choose IP-RP F HILIC Mode (Polar Column, >70% Organic) D->F Choose HILIC (LC-MS) G Protonates Silanols, Forms Hydrophobic Complex E->G H Partitions into Aqueous Layer F->H

Decision logic and mechanistic pathways for selecting an optimized HPLC method for aminopyridines.

Q4: Does the way I measure the pH of my mobile phase matter for aminopyridine retention? The Causality: Absolutely. A frequent point of failure in method transfer is inconsistent pH measurement. Adding an organic modifier (like acetonitrile or methanol) to an aqueous buffer shifts both the pKa of the buffer and the pKa of the aminopyridine. For rigorous method validation, measuring the pH of the aqueous buffer before mixing it with the organic modifier is insufficient. According to IUPAC recommendations and rigorous analytical studies, you should measure the pH after mixing the aqueous buffer with the organic modifier, while calibrating your pH electrode with standard aqueous reference buffers. This ensures the thermodynamic reality of the mobile phase matches your method parameters, preventing unexpected retention time drifts 4[4].

Quantitative Data & Method Comparison

Table 1: Comparison of HPLC Modalities for Aminopyridines

ParameterStandard RP-HPLCIon-Pair RP-HPLCHILIC
Stationary Phase C18 / C8C18 / C8Bare Silica / Amide / Zwitterionic
Mobile Phase Low Organic, Neutral pHLow Organic, Acidic pH + Ion-Pair ReagentHigh Organic (>70%), Aqueous Buffer
Retention Mechanism Hydrophobic partitioningHydrophobic partitioning of neutral ion-pairPartitioning into aqueous layer
Peak Shape Poor (Severe Tailing)Excellent (Tailing Factor ≤ 1.5)Excellent
LC-MS Compatibility Yes (but poor retention)No (Ion suppression, source fouling)Yes (Highly compatible)

Table 2: Typical Purity and Impurity Profile for Aminopyridine Derivatives 1[1]

Feature4-aminopyridine-3-sulfonic acidAmifampridine (3,4-diaminopyridine)
Typical Purity (HPLC) ≥ 98%> 98%
Common Impurities 4-aminopyridine (unreacted), Positional isomers4-aminopyridine, Degradation products
Recommended Method Ion-Pair RP-HPLCIon-Pair RP-HPLC or HILIC
Self-Validating Experimental Protocols

To ensure trustworthiness and scientific integrity, the following protocol is designed as a self-validating system. If the system suitability criteria (Step 6) are not met, the method must not proceed until the root cause is addressed.

Protocol 1: Ion-Pair Reversed-Phase HPLC for Amifampridine (3,4-diaminopyridine) Adapted from validated methodologies for aminopyridine derivatives2[1][2].

Instrumentation & Materials:

  • System: Standard HPLC with UV/DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents: HPLC-grade Acetonitrile, Sodium octanesulfonate, Ammonium acetate, Trifluoroacetic acid (TFA), Ultrapure water.

Step-by-Step Methodology:

  • Aqueous Buffer Preparation: Dissolve 1.0 g of sodium octanesulfonate and 0.77 g of ammonium acetate in 1000 mL of ultrapure water.

  • pH Adjustment: Slowly add trifluoroacetic acid (TFA) dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 1.9. (Causality note: This specific pH ensures complete protonation of residual silanols).

  • Mobile Phase Mixing: Prepare an isocratic mixture consisting of 10% Acetonitrile and 90% of the prepared aqueous buffer. Degas thoroughly via sonication or vacuum filtration.

  • System Equilibration: Set the flow rate to 1.0 mL/min and the column temperature to 25°C. Flush the column with the mobile phase for at least 45 minutes to ensure complete saturation of the stationary phase with the ion-pairing reagent.

  • Sample Preparation: Dissolve the aminopyridine sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • System Suitability (Self-Validation Checkpoint): Inject 20 µL of the standard solution. Monitor UV absorbance at 254 nm.

    • Validation Criteria: The method is only valid if the peak tailing factor for the aminopyridine peak is ≤ 1.5, and the theoretical plate count is > 2000. If tailing > 1.5, re-verify mobile phase pH, check for column degradation, and allow further equilibration time.

ProtocolWorkflow S1 Step 1: Buffer Prep Weigh Reagents S2 Step 2: pH Adjust Adjust to pH 1.9 S1->S2 S3 Step 3: Mix Solvent 90% Buffer / 10% ACN S2->S3 S4 Step 4: Equilibrate Flush C18 Column S3->S4 S5 Step 5: Validation Tailing Factor ≤ 1.5 S4->S5

Step-by-step mobile phase preparation and system validation workflow for Ion-Pair RP-HPLC.

References
  • A Comparative Guide to Validating the Purity of Synthesized 4-aminopyridine-3-sulfonic acid.Benchchem.
  • HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions.Chromatographia / ResearchGate.
  • Retention of Ionizable Compounds on HPLC. 4. Mobile-Phase pH Measurement in Methanol/Water.Analytical Chemistry / ACS Publications.
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.PMC.

Sources

Overcoming catalyst inhibition in reactions with pyridine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Transition Metal Catalysis. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and process scientists diagnose and overcome one of the most persistent challenges in cross-coupling chemistry: catalyst inhibition by pyridine compounds .

This guide bypasses generic advice, focusing instead on the mechanistic causality of catalyst poisoning and providing field-proven, self-validating protocols to keep your catalytic cycles turning.

The "Pyridine Problem": Mechanistic Causality

Pyridine and its derivatives are notorious catalyst poisons, particularly for palladium (Pd), platinum (Pt), and rhodium (Rh) systems. The underlying causality is electronic: the lone pair of electrons on the pyridine nitrogen acts as a powerful σ-donor. Instead of the catalyst engaging with the desired aryl halide or nucleophile, the pyridine nitrogen strongly coordinates to the metal center, displacing necessary ligands. This forms a thermodynamically stable, square-planar bis-pyridine Pd(II) complex—a catalytic "dead end" that halts the reaction ([1]).

G Pd0 Active Pd(0) Catalyst (Monoligated) OxAdd Oxidative Addition (Fast) Pd0->OxAdd Aryl Halide Poisoned Inactive Pd(II)-Pyridine Complex (Dead End) OxAdd->Poisoned Pyridine Binding (Strong σ-donor) Transmet Transmetalation OxAdd->Transmet Bulky Ligand Prevents Binding RedElim Reductive Elimination (Product Formation) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration

Mechanism of catalyst poisoning by pyridine versus the active cross-coupling catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: Why do my Suzuki-Miyaura reactions stall specifically when using 2-substituted pyridines? A1: The 2-position introduces a severe chelation effect. After oxidative addition, the proximity of the nitrogen lone pair allows it to rapidly coordinate to the palladium center, forming a highly stable, inactive palladacycle. Furthermore, 2-pyridylboronic acids are highly unstable and undergo rapid protodeboronation before transmetalation can occur, destroying your starting material ([2]).

Q2: How do bulky phosphine ligands (like Buchwald ligands) overcome this inhibition? A2: It is a matter of steric exclusion and intermediate stabilization. Bulky ligands like XPhos or t-BuXPhos possess a massive Tolman cone angle. This extreme steric bulk physically prevents multiple pyridine molecules from coordinating to the metal. More importantly, it destabilizes the inactive L2Pd(0) state, driving the equilibrium toward the highly active, monoligated L1Pd(0) species required for rapid oxidative addition ([3]).

Q3: Can I chemically mask the pyridine nitrogen without permanently altering my substrate? A3: Yes, through two primary methods. Electronic masking: Convert the pyridine to a pyridine N-oxide. The N-oxide oxygen is a significantly weaker σ-donor and will not poison soft Pd(0)/Pd(II) species. Supramolecular masking: Additives like Zinc(II)-porphyrins can form non-covalent Zn···N interactions with the halopyridine, effectively shielding the lone pair from the palladium catalyst without requiring covalent modification ([4]).

Troubleshooting Guide: Field-Proven Strategies

Issue 1: Reaction stalls at <15% conversion with a halopyridine electrophile.

  • Diagnostic: You observe the formation of palladium black (a dark, fine precipitate) within the first hour, indicating catalyst decomposition due to starvation of the active cycle.

  • Solution: Switch from standard Pd(PPh3)4 to a precatalyst system like XPhos Pd G3 . The G3 palladacycle ensures rapid, quantitative generation of the active L1Pd(0) species, allowing the productive catalytic cycle to outcompete pyridine coordination ([5]).

Issue 2: Complete loss of 2-pyridylboronic acid starting material, but no product formation.

  • Diagnostic: LC-MS shows a mass corresponding to the protodeboronated pyridine (e.g., pyridine itself) rather than the cross-coupled product.

  • Solution: Abandon the boronic acid. Switch your nucleophile to a pyridine-2-sulfinate salt. Sulfinates are bench-stable, do not undergo protodeboronation, and readily extrude SO2 under Pd-catalysis to facilitate seamless transmetalation ([6]).

Quantitative Data: Impact of Optimization Strategies

The following table summarizes the expected performance of various intervention strategies when attempting to cross-couple a highly inhibitory 2-halopyridine substrate.

StrategySubstrate TypeCatalyst / Additive SystemTypical Yield (%)Primary Mechanism of Action
Standard (Control) 2-BromopyridinePd(PPh3)4 / None< 15%N/A (Catalyst Poisoned)
Steric Hindrance 2-BromopyridineXPhos Pd G385 - 95%Prevents bis-pyridine coordination
Supramolecular Masking 3-BromopyridinePd(OAc)2 / Zn(II)-Porphyrin75 - 88%Non-covalent Zn···N interaction
Nucleophile Switch Pyridine-2-sulfinatePd2(dba)3 / XPhos80 - 92%Avoids protodeboronation
Electronic Masking Pyridine N-oxidePd(OAc)2 / PPh390 - 98%Eliminates lone pair availability

Standard Operating Procedures (Experimental Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Built-in observational checks allow you to confirm the success of each mechanistic step in real-time.

Protocol 1: Suzuki-Miyaura Coupling of 2-Halopyridines using XPhos Pd G3

Causality: Using a G3 precatalyst ensures the rapid generation of the active L1Pd(0) species upon mild base activation, kinetically outcompeting the formation of the inactive Pd(II)-pyridine complex.

  • Setup: In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with the 2-halopyridine (1.0 equiv, 1.0 mmol), the arylboronic acid (1.5 equiv), XPhos Pd G3 (2-5 mol%), and anhydrous K3PO4 (3.0 equiv).

  • Solvent Addition: Add degassed THF/H2O (10:1, 0.2 M).

    • Validation Check: The solution should rapidly transition from a pale yellow to a deep red/brown within 5 minutes at room temperature. This color change visually confirms the activation of the G3 precatalyst and the successful formation of the active L1Pd(0) species.

  • Reaction: Seal the vial, remove it from the glovebox, and stir at 80 °C for 2-4 hours.

    • Validation Check: Monitor the reaction vial visually. The absence of palladium black (a dark, mirror-like precipitate on the glass) confirms the catalyst has remained in the active cycle and has not been poisoned.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), wash with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol 2: The N-Oxidation / Coupling / Reduction Sequence

Causality: Masking the nitrogen lone pair via oxidation prevents σ-donation to the metal center, allowing standard, inexpensive catalyst systems to function perfectly.

G Pyr Pyridine Substrate Ox N-Oxidation (Masks Lone Pair) Pyr->Ox Coupling Pd-Catalyzed Cross-Coupling Ox->Coupling Red Reduction (Unmasks Lone Pair) Coupling->Red Prod Functionalized Pyridine Red->Prod

Workflow for the N-oxidation strategy to temporarily mask the pyridine nitrogen lone pair.

  • N-Oxidation: Dissolve the pyridine substrate (1.0 mmol) in DCM (5 mL). Add mCPBA (1.2 equiv) portion-wise at 0 °C. Stir for 4 hours at room temperature.

    • Validation Check: Analyze via TLC (100% EtOAc). The starting material spot should disappear, replaced by a highly polar spot that remains near the baseline, corresponding to the N-oxide.

  • Cross-Coupling: Subject the isolated pyridine N-oxide to standard Pd-catalyzed coupling conditions (e.g., Pd(OAc)2, PPh3, K2CO3, toluene, 100 °C).

    • Validation Check: The reaction will proceed to completion without stalling. LC-MS will show the desired coupled mass + 16 Da (the retained oxygen atom).

  • Reduction: Dissolve the coupled N-oxide in glacial acetic acid (5 mL). Add Zinc dust (5.0 equiv) and stir vigorously at room temperature for 2 hours.

    • Validation Check: Filter through Celite and analyze via LC-MS. You will observe a mass shift of exactly -16 Da, confirming the successful unmasking and restoration of the basic pyridine ring.

References

  • National Institutes of Health (NIH/PMC) - The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.[Link][2]

  • ResearchGate - Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.[Link][4]

  • ACS Publications - Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts.[Link][3]

  • RSC Publishing - Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions.[Link][6]

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Technical Support Center: Structural Confirmation of 6-Phenylpyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the structural confirmation of 6-phenylpyridin-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into verifying the successful synthesis of this compound. Here, we move beyond simple procedural lists to explain the "why" behind each analytical choice, ensuring a self-validating and robust characterization workflow.

Introduction: The Imperative of Structural Verification

In any synthetic workflow, the final product is not confirmed until its molecular structure is unequivocally verified. For a molecule like 6-phenylpyridin-3-amine hydrochloride, which contains multiple functionalities and aromatic systems, a multi-technique approach is not just recommended, but essential for unambiguous confirmation. The formation of the hydrochloride salt, while often beneficial for solubility and stability, introduces specific changes in the analytical data that must be correctly interpreted. This guide will walk you through the key analytical techniques, what to expect, and how to troubleshoot common issues.

Overall Workflow for Structural Confirmation

The following diagram outlines a logical workflow for the comprehensive structural confirmation of 6-phenylpyridin-3-amine hydrochloride.

Caption: A troubleshooting workflow for common mass spectrometry issues with organic salts.

Q3: I am using ESI-MS and see a very weak or no signal for my compound. What could be the problem?

A3: This is a common issue known as ion suppression, which is particularly prevalent when analyzing samples containing non-volatile salts like HCl. [1][2][3][4]

  • Troubleshooting Tips:

    • Dilute your sample: High salt concentrations can suppress the ionization of your analyte.

    • Optimize your mobile phase: If using LC-MS, ensure your mobile phase is compatible with ESI (e.g., contains volatile buffers like ammonium formate or acetic acid instead of non-volatile salts).

    • Sample cleanup: Consider using a solid-phase extraction (SPE) cartridge to remove excess salt before analysis.

    • Switch ionization technique: If available, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression from salts.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in your compound. This is a classic and highly reliable method for confirming the empirical formula.

Q1: How do I use elemental analysis to confirm my structure?

A1: After you have synthesized and purified your 6-phenylpyridin-3-amine hydrochloride, you can submit a sample for elemental analysis. The experimental percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values for the molecular formula C₁₁H₁₁ClN₂.

Theoretical Elemental Composition for C₁₁H₁₁ClN₂:

ElementAtomic MassNumber of AtomsTotal Mass% Composition
Carbon (C)12.01111132.12163.93%
Hydrogen (H)1.0081111.0885.37%
Chlorine (Cl)35.453135.45317.16%
Nitrogen (N)14.007228.01413.56%
Total 206.676 100.00%

Q2: My elemental analysis results are off by more than 0.4%. What should I do?

A2: This indicates that your sample is likely impure.

  • Troubleshooting Tips:

    • Re-purify your sample: Use techniques like recrystallization or column chromatography to remove impurities.

    • Check for residual solvent: Impurities like residual solvents from purification can significantly affect elemental analysis results. Dry your sample thoroughly under high vacuum.

    • Consider hygroscopicity: Hydrochloride salts can be hygroscopic (absorb water from the atmosphere). Ensure your sample is handled and stored in a dry environment.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Weigh approximately 5-10 mg of your 6-phenylpyridin-3-amine hydrochloride sample into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Gently agitate the vial to dissolve the sample completely.

  • Transfer the solution to a clean NMR tube using a Pasteur pipette.

  • Cap the NMR tube and insert it into the spectrometer.

Protocol 2: FT-IR Sample Preparation (ATR)
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of your solid sample onto the crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Acquire the spectrum according to the instrument's operating procedure.

Protocol 3: Mass Spectrometry Sample Preparation (Direct Infusion ESI)
  • Prepare a stock solution of your sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

  • Infuse the diluted solution into the mass spectrometer at a flow rate of 5-10 µL/min.

References

  • Katcka, M., & Urbański, T. (1967). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 15(9), 413-419.
  • Gowland, J. A., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 57(16), 2140-2146.
  • BenchChem. (2025). Troubleshooting NMR peak assignments for pyridinium salts. BenchChem.
  • Gowland, J. A., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 57(16), 2140-2146.
  • ResearchGate. (n.d.). 1H-NMR chemical shift values of the pyridinium ring H2 and H6 protons for 1-alkyl-3-methylpyridinium chloride-based ILs with increased alkyl chain length (R). Chemical shifts are obtained in CDCl3. Retrieved from [Link]

  • Lee, Y.-P., & Wu, Y.-J. (2013). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A, 117(38), 9234–9241.
  • ResearchGate. (n.d.). Vibrational spectra of pyridinium salts. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of PS-b-PVP and its phenacyl pyridinium salt. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of pyridinium fluorosulfonate. Retrieved from [Link]

  • Macomber, R. S. (1996). 13C NMR Chemical Shifts of Diamagnetic Pyridine Complexes of Silver(I), Zinc(II), and Cadmium(II): Evidence for a Correlation of. Journal of the American Chemical Society, 118(16), 3789-3795.
  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762877, 6-Phenylpyridin-3-amine. Retrieved from [Link].

  • ResearchGate. (n.d.). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]

  • nmrdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). IR: amines. Retrieved from [Link]

  • Katcka, M., & Urbanski, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 16(7), 347-351.
  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • PubChem. (n.d.). 6-Phenylpyridin-2-amine. Retrieved from [Link]

  • University of Waterloo. (n.d.). Ion Suppression and ESI | Mass Spectrometry Facility. Retrieved from [Link]

  • nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 6-PHENYLPYRIDIN-3-AMINE | CAS 126370-67-0. Retrieved from [Link]

  • Alfa Chemistry. (2024). Deuterated Solvents for NMR. Retrieved from [Link]

  • ACS Publications. (2015). Exploring the Mechanism of Salt-Induced Signal Suppression in Protein Electrospray Mass Spectrometry Using Experiments and Molecular Dynamics Simulations. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • PubMed. (2015). Exploring the mechanism of salt-induced signal suppression in protein electrospray mass spectrometry using experiments and molecular dynamics simulations. Retrieved from [Link]

  • Reddit. (2017). NMR question. Retrieved from [Link]

  • PMC. (n.d.). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

  • Study Mind. (2022). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

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Technical Support Center: Overcoming Poor Cell Permeability in Pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Pyridine and its derivatives are ubiquitous in medicinal chemistry, frequently serving as key pharmacophores in kinase inhibitors, epigenetic modulators, and other targeted therapies[1][2]. However, despite favorable molecular weights and potent biochemical activity, pyridine-based inhibitors often suffer from a steep drop-off in cellular assays due to poor membrane permeability[1].

This guide provides actionable troubleshooting steps, self-validating protocols, and mechanistic insights to diagnose and resolve permeability bottlenecks in your drug development pipeline.

Section 1: Mechanistic Inquiries (FAQs)

Q1: Why do my pyridine-based inhibitors show sub-nanomolar biochemical potency but fail to penetrate cells? A: The discrepancy between biochemical and cellular potency often stems from the physicochemical properties inherent to the pyridine ring. The nitrogen atom in pyridine is a strong hydrogen bond acceptor (HBA) and can be protonated at physiological pH depending on its local electronic environment. This basicity necessitates a high energetic cost for aqueous desolvation before the molecule can partition into the lipophilic core of the cell membrane[3]. If the molecule cannot shed its hydration shell efficiently, passive transcellular diffusion is severely hindered. Furthermore, if the compound is a substrate for cellular efflux pumps (e.g., P-glycoprotein), any drug that manages to cross the membrane is rapidly pumped back out into the extracellular space[4].

Q2: How does the position of substituents on the pyridine ring influence its permeability? A: Chemical substitution drastically alters the solvation free energy and polar surface area of the pyridine ring. Computational models and Caco-2 permeability data demonstrate that the position of the substituent is critical. For instance, a 4-amino substitution reduces permeability much more severely than a 3-amino substitution[3]. Conversely, adding lipophilic groups (like a 4-phenyl group) can increase permeability by offsetting the desolvation penalty, whereas ionized or highly polar substituents (e.g., 3-carboxy) will plummet the permeability to negligible levels[3].

Section 2: Diagnosing Permeability Issues (Assay Troubleshooting)

Q3: My PAMPA and Caco-2 results are completely discordant. How do I interpret this to diagnose the permeability issue? A: PAMPA (Parallel Artificial Membrane Permeability Assay) exclusively measures passive transcellular diffusion, as it lacks active transporters or paracellular junctions[5][6]. Caco-2 cells, derived from human colon carcinoma, form polarized monolayers expressing active uptake and efflux transporters (e.g., P-gp, BCRP)[7][8]. Comparing the two provides a mechanistic diagnosis of your compound's transport profile[6].

PermeabilityDiagnosis Compare Compare PAMPA & Caco-2 Results Cond1 High PAMPA High Caco-2 Compare->Cond1 Cond2 High PAMPA Low Caco-2 Compare->Cond2 Cond3 Low PAMPA High Caco-2 Compare->Cond3 Cond4 Low PAMPA Low Caco-2 Compare->Cond4 Res1 Good Passive Permeability Cond1->Res1 Res2 Active Efflux (e.g., P-gp Substrate) Cond2->Res2 Res3 Active Uptake or Paracellular Transport Cond3->Res3 Res4 Poor Overall Permeability Cond4->Res4

Diagnostic workflow comparing PAMPA and Caco-2 assay results to determine permeation mechanisms.

Q4: What are the standard, self-validating protocols for running PAMPA and Caco-2 to ensure data reliability? A: To ensure trustworthiness, both assays must incorporate internal controls (e.g., Lucifer Yellow for membrane integrity) and reference compounds (e.g., atenolol for low permeability, antipyrine for high permeability)[8][9].

Step-by-Step Methodology: PAMPA (Passive Diffusion)

Causality Check: PAMPA relies on an artificial lipid-oil-lipid tri-layer to simulate the cell membrane. It isolates passive diffusion by removing biological variables[5].

  • Membrane Preparation: Prepare a 1% to 4% lecithin in dodecane solution. Sonicate until fully mixed to ensure lipid homogeneity[10][11].

  • Donor Plate Loading: Gently dispense 5 µL of the lipid solution onto the PVDF membrane filter of the donor plate to form the artificial membrane[10].

  • Compound Preparation: Dilute the test compound and reference controls to 10 µM in PBS buffer (pH 7.4) containing 5% DMSO[10].

  • Assembly: Dispense 150-300 µL of the compound solution into the donor wells. Fill the acceptor wells with 300 µL of PBS buffer[10][11].

  • Incubation: Assemble the donor and acceptor plates and incubate at room temperature for 5 to 18 hours in a humidified chamber to allow equilibrium[5][10][11].

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS or UV absorbance[5]. Calculate the apparent permeability ( Papp​ ).

Step-by-Step Methodology: Caco-2 Permeability Assay

Causality Check: Caco-2 cells must be cultured for up to 21 days to differentiate into a polarized monolayer with tight junctions. If tight junctions fail, compounds leak paracellularly, invalidating transcellular measurements[8][12].

  • Cell Culturing: Seed Caco-2 cells on polycarbonate filter inserts in a 24-well plate. Culture for 18–22 days[8][12].

  • Integrity Check: Measure the Transepithelial Electrical Resistance (TEER). Only wells with a TEER 200 Ω⋅cm2 are suitable for the assay, proving tight junction integrity[12].

  • Equilibration: Wash and equilibrate both sides of the monolayers for 10 minutes with pre-warmed (37°C) transport buffer[12].

  • Dosing (Bidirectional):

    • Apical to Basolateral (A-to-B): Add 10 µM test compound to the apical chamber. Fill the basolateral chamber with blank buffer[8][12].

    • Basolateral to Apical (B-to-A): Add 10 µM test compound to the basolateral chamber. Fill the apical chamber with blank buffer[8][12].

  • Incubation & Sampling: Incubate at 37°C with 5% CO2​ and shaking (50 rpm) for 120 minutes[9][12]. Withdraw samples from the receiver compartments at defined time points.

  • Analysis: Quantify using LC-MS/MS. Calculate Papp​ for both directions and determine the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2 indicates active efflux[8][9]. Confirm post-assay monolayer integrity using a Lucifer Yellow paracellular permeability assay[9].

Quantitative Comparison of Permeability Assay Parameters
ParameterPAMPACaco-2 Assay
Transport Mechanism Passive Transcellular Only[5]Passive, Active (Uptake/Efflux), Paracellular[8]
Preparation Time Instant (Prepared at time of use)[10]18–22 days for cell differentiation[8]
Incubation Time 5 – 18 hours[5][11]2 hours[8][9]
Integrity Marker Lucifer Yellow (Post-assay)[5]TEER (Pre-assay), Lucifer Yellow (Post-assay)[9][12]
Efflux Detection No[6]Yes (Calculated via B-A / A-B Efflux Ratio)[8]
Throughput High Throughput / Low Cost[10][11]Medium Throughput / High Cost[7][10]

Section 3: Medicinal Chemistry Strategies for Improvement

Q5: What medicinal chemistry modifications can improve the permeability of my pyridine-based lead without losing target affinity? A: If diagnostic assays confirm poor passive permeability, structural modifications are required to mask the polarity of the pyridine ring or reduce overall hydrogen bond donor/acceptor counts[13].

  • N-Methylation or Alkylation: Masking exposed hydrogen bond donors (e.g., on adjacent amines) through N-methylation can significantly improve passive permeability and reduce the efflux ratio[13].

  • Intramolecular Hydrogen Bonding: Designing the molecule such that the pyridine nitrogen forms an intramolecular hydrogen bond with an adjacent donor (e.g., an amine or hydroxyl group) can effectively "hide" the polarity from the aqueous environment. This lowers the desolvation penalty and enhances membrane partitioning[13].

  • Scaffold Morphing: If the pyridine ring is too basic, morphing the scaffold to a pyrazine, pyrimidine, or a hybridized carbonitrile system can decrease basicity while maintaining the required binding vectors. For example, hybridizing a pyridine with a pyrazine-2-carbonitrile scaffold successfully improved the ADME properties and oral bioavailability of CHK1 inhibitors[14][15].

KinasePathway cluster_cell Intracellular Environment Signal Extracellular Signal (Growth Factor) Receptor Membrane Receptor Signal->Receptor Kinase1 Upstream Kinase Receptor->Kinase1 TargetKinase Target Kinase (ATP-Binding Pocket) Kinase1->TargetKinase Response Cellular Response (Proliferation) TargetKinase->Response Inhibitor Pyridine-Based Inhibitor Membrane Cell Membrane Barrier (Permeability Bottleneck) Inhibitor->Membrane Diffusion Membrane->TargetKinase If Permeable (Blocks ATP)

Kinase signaling pathway illustrating the cell membrane permeability bottleneck for inhibitors.

References
  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at:[Link]

  • SQSPCDN. Caco2 assay protocol. Available at:[Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. Available at:[Link]

  • Domainex. Caco-2 Permeability Assay. Available at: [Link]

  • Evotec. Caco-2 Permeability Assay. Available at:[Link]

  • NIH PubMed Central. Recent advances with KDM4 inhibitors and potential applications. Available at:[Link]

  • NIH PubMed Central. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available at:[Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at:[Link]

  • Technology Networks. pampa-permeability-assay.pdf. Available at:[Link]

  • ACS Publications. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Available at:[Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available at:[Link]

  • ACS Publications. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Available at:[Link]

  • ACS Publications. carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Available at:[Link]

  • NIH PubMed Central. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Available at:[Link]

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Improving reaction efficiency with bulky phosphine ligands

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with stalled cross-coupling reactions, unexplained side products, or irreproducible yields. The advent of bulky, electron-rich phosphine ligands—such as the Buchwald dialkylbiaryl phosphines, P(t-Bu)3​ , and CataCXium ligands—revolutionized C–C and C–heteroatom bond formation. However, these highly engineered ligands require precise conditions to function optimally.

This guide provides mechanistic troubleshooting, self-validating protocols, and FAQs to help you diagnose and resolve challenges in your catalytic workflows.

Mechanistic Foundation: The Causality of Steric Bulk

To troubleshoot effectively, you must understand why bulky phosphines work. The generally accepted cross-coupling mechanism involves three principal steps: oxidative addition, transmetalation, and reductive elimination[1]. Historically, it was believed that 14-electron PdL2​ species drove these reactions. However, kinetic and computational studies reveal that bulky phosphine ligands strongly favor the formation of a highly reactive, 12-electron monoligated L1Pd(0) active species[1].

  • Oxidative Addition: The electron-rich nature of the dialkylphosphine moiety increases electron density on the palladium center. This facilitates the oxidative addition of traditionally unreactive electrophiles, such as aryl chlorides[2].

  • Reductive Elimination: The immense steric bulk of the ligand (measured by Tolman cone angle or %Vbur​ ) physically crowds the palladium coordination sphere. This steric pressure forces the two organic coupling partners closer together, dramatically lowering the activation energy required for reductive elimination[1][3].

G L1Pd0 L1Pd(0) Active Catalyst OxAdd Oxidative Addition (Electron-rich L facilitates) L1Pd0->OxAdd PdII_1 L1Pd(II)(Ar)(X) Intermediate OxAdd->PdII_1 TransMet Transmetalation (Base assisted) PdII_1->TransMet PdII_2 L1Pd(II)(Ar)(Nu) Intermediate TransMet->PdII_2 RedElim Reductive Elimination (Steric bulk forces coupling) PdII_2->RedElim RedElim->L1Pd0 Product Cross-Coupled Product RedElim->Product

Catalytic cycle of Pd cross-coupling highlighting the role of bulky phosphine ligands.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Buchwald-Hartwig amination using a bulky ligand (e.g., XPhos) and Pd(OAc)2​ is yielding mostly unreacted starting material and a black precipitate. What is happening? Diagnosis: Catalyst deactivation and failure to generate the active L1Pd(0) species. Causality: While bulky ligands are excellent for the catalytic cycle, their massive size makes the initial reduction of Pd(II) to Pd(0) in situ highly inefficient. Without rapid coordination, the unligated palladium rapidly aggregates into inactive "palladium black"[4]. Solution: Switch to a preformed palladium precatalyst. Third-generation (G3) or fourth-generation (G4) Buchwald precatalysts undergo facile activation under mild basic conditions to quantitatively yield the active L1Pd(0) species, preventing Pd black formation[4].

Q2: I am running a Suzuki-Miyaura coupling with a highly hindered boronic acid and RuPhos. I see rapid consumption of the boronic acid, but very little cross-coupled product. Why? Diagnosis: Protodeboronation (PDB) is competing with transmetalation. Causality: Organoboron reagents can undergo hydrolysis (protodeboronation) to yield the protoarene. Paradoxically, while bulky phosphine-palladium(II) complexes are designed to facilitate difficult couplings, they can actually accelerate protodeboronation if water and base concentrations are not strictly controlled[5]. The bulky ligand can sterically hinder the transmetalation transition state, giving the competing PDB pathway a kinetic advantage. Solution: Reduce the water content (use an anhydrous base like K3​PO4​ instead of aqueous Na2​CO3​ ) and lower the reaction temperature. Alternatively, employ a slow-addition protocol for the boronic acid to keep its steady-state concentration low, minimizing base-catalyzed degradation[5][6].

Q3: In my N-arylation of a primary amine, I am observing significant over-arylation (diarylamine formation) despite using a 1:1 stoichiometry. How do I control chemoselectivity? Diagnosis: Insufficient steric shielding during the second oxidative addition/amine binding event. Causality: After the first arylation, the resulting secondary amine can outcompete the primary amine for binding to the Pd(II) intermediate if the ligand's binding pocket is too open. Solution: Upgrade to a ligand with a highly specific distal/proximal conformational switch, such as BrettPhos or tBuXPhos. The extreme steric demand of these ligands rotates the biaryl moiety to block the coordination of the bulkier secondary amine, effectively halting the reaction at the monoarylated product[7].

Quantitative Data: Ligand Parameters and Efficiency

To select the right ligand, you must balance electron donation with steric bulk. The table below summarizes key parameters and relative reductive elimination efficiencies for common bulky ligands.

LigandSteric Bulk ParameterElectronic PropertyRelative Reductive Elimination YieldPrimary Application
P(t-Bu)3​ Cone Angle: 182°Highly Electron-RichHighAlpha-arylation, general cross-coupling[1][3]
QPhos %Vbur​ : ~45%Electron-RichModerate-HighChallenging C-N and C-O couplings[3]
P(t-Bu)2​Fc Cone Angle: ~170°Electron-RichModerateMalonate arylation[3]
XPhos %Vbur​ : 31.5%Highly Electron-RichHighSuzuki-Miyaura, Buchwald-Hartwig[6][8]
BrettPhos %Vbur​ : ~35%Highly Electron-RichVery High (Mono-selective)Primary amine mono-arylation[4][6]

Note: Reductive elimination yields for bulky phosphines generally follow the trend P(t-Bu)3​>QPhos>P(t-Bu)2​Fc due to the direct correlation between steric crowding and elimination rates[3].

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination via Pd G3 Precatalyst

This protocol is designed as a self-validating system. By incorporating specific observational milestones and analytical checks, you can definitively identify where a reaction fails if the desired yield is not achieved.

Workflow Prep 1. Glovebox Setup (Weigh Precatalyst & Base) Solvent 2. Solvent Addition (Degassed, Anhydrous) Prep->Solvent Activate 3. Catalyst Activation (Observe color change) Solvent->Activate React 4. Heat & Stir (Monitor via GC-MS/TLC) Activate->React Quench 5. Quench & Workup (Self-Validating Check) React->Quench

Step-by-step self-validating workflow for bulky phosphine-mediated cross-coupling.

Step-by-Step Methodology:

  • Preparation & Stoichiometry (Glovebox or Schlenk Line):

    • Action: To an oven-dried vial equipped with a PTFE-lined septum, add the aryl halide (1.0 equiv), amine (1.2 equiv), XPhos Pd G3 precatalyst (1–2 mol%), and NaOtBu (1.5 equiv)[4].

    • Causality: NaOtBu is a strong, soluble base required to deprotonate the amine and facilitate the loss of the halide ligand from the Pd(II) intermediate[7].

  • Solvent Addition & Degassing:

    • Action: Add anhydrous, degassed 1,4-dioxane or THF (to reach 0.2 M concentration) under an inert argon atmosphere[9].

    • Validation Check 1 (Visual): The solution should initially appear pale yellow or off-white. If it instantly turns black upon solvent addition, your solvent contains oxygen or moisture, causing premature catalyst death.

  • Catalyst Activation:

    • Action: Stir the mixture at room temperature for 5 minutes before heating.

    • Validation Check 2 (Visual): The G3 precatalyst will react with the base to release the carbazole leaving group, generating the active L1Pd(0) species[4]. The solution must transition to a deep red/orange color. If this color change does not occur, the base is either degraded or insoluble.

  • Reaction Execution & Monitoring:

    • Action: Heat the reaction to 80 °C.

    • Validation Check 3 (Analytical): After 1 hour, withdraw a 10 µL aliquot via syringe, quench in wet ethyl acetate, and analyze via GC-MS or LC-MS. You should observe >50% consumption of the aryl halide. If the aryl halide is intact but the amine is gone, check for amine oxidation or evaporation.

  • Quench & Workup:

    • Action: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate under reduced pressure.

References

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.[Link]

  • Cross-Coupling Reactions Guide. Johnson Matthey Catalysis & Chiral Technologies.[Link]

  • Suzuki cross-coupling. Chemistry LibreTexts.[Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews - ACS Publications.[Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC - NIH.[Link]

  • Cross Coupling Reaction Manual Desk Reference Br2969en MK. Scribd.[Link]

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. RSC Publishing.[Link]

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Validation & Comparative

Comparative Analysis of 6-phenylpyridin-3-amine and Other Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the aminopyridine-based compound, 6-phenylpyridin-3-amine, in the context of established kinase inhibitors. Recognizing that 6-phenylpyridin-3-amine is a less-characterized molecule, this document will leverage data from structurally similar and well-documented kinase inhibitors to provide a predictive framework for its potential efficacy and target profile. We will delve into the mechanistic underpinnings of kinase inhibition by related compounds, present comparative experimental data, and provide detailed protocols for key validation assays.

Introduction: The Aminopyridine Scaffold in Kinase Inhibition

The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a versatile starting point for designing potent and selective inhibitors. Compounds based on this scaffold have shown efficacy against a range of targets, including receptor tyrosine kinases (RTKs) and cytosolic kinases, which are often implicated in cancer and inflammatory diseases.

While specific data on 6-phenylpyridin-3-amine as a kinase inhibitor is not extensively available in the public domain, its structural similarity to known inhibitors suggests it may exhibit activity against various kinase families. This guide will use established aminopyridine-based inhibitors as surrogates to build a comparative narrative.

Comparative Kinase Inhibitors: A Data-Driven Overview

To understand the potential of 6-phenylpyridin-3-amine, we will compare its core structure to several well-characterized kinase inhibitors. This section will present their target profiles and inhibitory activities.

Selected Comparator Kinase Inhibitors

For this analysis, we have selected the following kinase inhibitors based on their structural or target similarities to the aminopyridine scaffold:

  • Imatinib (Gleevec®): A cornerstone of targeted therapy, imatinib inhibits the BCR-Abl fusion protein in chronic myeloid leukemia (CML) and also targets c-Kit and PDGF-R. Its success demonstrated the potential of kinase inhibition in cancer treatment.

  • Gefitinib (Iressa®): A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, primarily used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.

  • Dasatinib (Sprycel®): A multi-targeted kinase inhibitor that is effective against a wide range of kinases, including BCR-Abl, Src family kinases, c-Kit, and Ephrin receptors.

Comparative Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC50) of the selected kinase inhibitors against their primary targets. This data provides a benchmark for the potency that a novel inhibitor like 6-phenylpyridin-3-amine would need to achieve to be considered a viable candidate.

InhibitorPrimary Target(s)IC50 (nM)Disease Indication
ImatinibBCR-Abl, c-Kit, PDGF-R100 - 1000CML, GIST
GefitinibEGFR2 - 37NSCLC
DasatinibBCR-Abl, Src family<1 - 15CML, ALL

Data is aggregated from multiple sources and represents a range of reported values.

Mechanistic Insights and Signaling Pathways

The efficacy of a kinase inhibitor is dictated by its interaction with the target kinase and its effect on downstream signaling pathways.

Mechanism of Action

Kinase inhibitors primarily function by competing with ATP for binding to the catalytic site of the kinase, thereby preventing the phosphorylation of substrate proteins. The aminopyridine core can act as a hinge-binder, forming critical hydrogen bonds with the kinase's hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain. The phenyl group of 6-phenylpyridin-3-amine would likely occupy a hydrophobic pocket within the ATP-binding site, contributing to its binding affinity and selectivity.

Relevant Signaling Pathways

The kinases targeted by our comparator compounds are key nodes in signaling pathways that control cell proliferation, survival, and differentiation. For instance, the EGFR pathway, targeted by gefitinib, is a critical driver of growth in many epithelial cancers.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Gefitinib Gefitinib Gefitinib->EGFR Inhibits Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Inhibitors Start->Prepare_Reagents Add_Components Add Kinase, Substrate, and Inhibitor to Plate Prepare_Reagents->Add_Components Initiate_Reaction Initiate with ATP Add_Components->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Measure_Signal Measure Luminescence Stop_Reaction->Measure_Signal Analyze_Data Calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cell lines that are dependent on the target kinase.

Protocol:

  • Reagents and Materials: Cancer cell line (e.g., A549 for EGFR inhibitors), cell culture medium, fetal bovine serum (FBS), 96-well cell culture plate, test compounds, and a cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure: a. Seed the cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). c. Add the cell viability reagent to each well. d. Measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) value for each compound.

Conclusion and Future Directions

While 6-phenylpyridin-3-amine remains a compound with underexplored potential, its core aminopyridine structure places it within a class of highly successful kinase inhibitors. The comparative framework presented in this guide, utilizing data from established drugs like imatinib, gefitinib, and dasatinib, provides a roadmap for its evaluation. The provided experimental protocols offer a starting point for researchers to systematically characterize its inhibitory activity and cellular effects.

Future studies should focus on a broad kinase screening panel to identify the primary targets of 6-phenylpyridin-3-amine. Subsequent cell-based assays and in vivo studies will be crucial to validate its therapeutic potential. The insights gained from such studies will not only elucidate the specific properties of this compound but also contribute to the broader understanding of the structure-activity relationships within the aminopyridine class of kinase inhibitors.

References

  • Title: Imatinib (Gleevec) as a paradigm of targeted cancer therapies. Source: Nature Reviews Cancer URL: [Link]

  • Title: Imatinib: A Breakthrough in Targeted Cancer Therapy Source: National Cancer Institute URL: [Link]

  • Title: Gefitinib (Iressa): A historical perspective and its role in non-small cell lung cancer. Source: OncoTargets and Therapy URL: [Link]

  • Title: Dasatinib: a multi-targeted kinase inhibitor for the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. Source: Expert Review of Anticancer Therapy URL: [Link]

A Comparative Guide to the Efficacy of 6-Phenylpyridin-3-amine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern oncology research, the pyridine scaffold remains a cornerstone for the development of novel anti-cancer therapeutics. Among these, 6-phenylpyridin-3-amine derivatives have emerged as a particularly promising class of compounds, demonstrating potent and often selective inhibitory activity against various cancer cell lines. This guide provides a comprehensive comparison of the efficacy of several key 6-phenylpyridin-3-amine derivatives, supported by experimental data and detailed methodologies, to aid researchers in their pursuit of next-generation cancer therapies.

Introduction to 6-Phenylpyridin-3-amine Derivatives in Oncology

The 6-phenylpyridin-3-amine core structure serves as a versatile template for the design of kinase inhibitors and other targeted anti-cancer agents. The strategic placement of the phenyl group at the 6-position and the amine at the 3-position of the pyridine ring allows for diverse chemical modifications, enabling the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties. These derivatives have been shown to exert their anti-proliferative effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and survival, induction of apoptosis, and cell cycle arrest.

Comparative Efficacy of Lead 6-Phenylpyridin-3-amine Derivatives

The following table summarizes the in vitro efficacy of representative 6-phenylpyridin-3-amine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating greater efficacy.

DerivativeTarget(s)Cancer Cell LineIC50 (µM)Reference
Compound 3m FGFR1, 2, 3, RET, EGFRNCI-H1581 (NSCLC)0.0248
SNU-16 (Gastric)Not specified
Compound 5l Apoptosis InductionA549 (NSCLC)3.22
HCT-116 (Colon)2.71
Compound 27 Not specifiedA549 (NSCLC)0.022
H460 (NSCLC)0.00023
HT-29 (Colon)0.00065
SMMC-7721 (Hepatocellular)0.00077

Note: NSCLC stands for Non-Small Cell Lung Cancer.

In-Depth Analysis of Lead Compounds

Compound 3m , a multi-targeted kinase inhibitor, has demonstrated exceptional potency against non-small cell lung cancer (NSCLC) cell lines. Its ability to inhibit fibroblast growth factor receptors (FGFRs) at nanomolar concentrations highlights its potential for treating FGFR-driven malignancies. Furthermore, its in vivo efficacy has been validated in an NCI-H1581 NSCLC xenograft model, where it showed significant tumor growth inhibition.

Compound 5l , a pyridine-urea derivative, exerts its anticancer effects by inducing apoptosis. Its comparable potency to the standard chemotherapeutic drug Doxorubicin in both lung and colon cancer cell lines underscores its therapeutic potential. Mechanistic studies revealed that compound 5l upregulates pro-apoptotic proteins such as Bax and downregulates the anti-apoptotic protein Bcl-2.

Compound 27 , a 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivative, has shown remarkable and broad-spectrum anti-tumor activity at nanomolar concentrations against various cancer cell lines, including those of lung, colon, and liver origin.

Experimental Methodologies: A Guide to Reproducible Research

To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed protocols for the key assays used to evaluate the efficacy of 6-phenylpyridin-3-amine derivatives.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 6-phenylpyridin-3-amine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentrations of the 6-phenylpyridin-3-amine derivatives for a specified time.

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compounds, harvest, and wash with PBS.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

Signaling Pathway Inhibition: A Mechanistic Overview

Many 6-phenylpyridin-3-amine derivatives exert their anticancer effects by targeting specific signaling pathways crucial for tumor progression. The diagrams below illustrate the points of intervention for these compounds within the FGFR and VEGFR signaling cascades.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 6-Phenylpyridin-3-amine Derivatives (e.g., Compound 3m) Inhibitor->FGFR caption FGFR Signaling Pathway Inhibition

Caption: Inhibition of the FGFR signaling pathway by 6-phenylpyridin-3-amine derivatives.

VEGFR_Signaling_Pathway VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival PKC->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor 6-Phenylpyridin-3-amine Derivatives Inhibitor->VEGFR caption VEGFR Signaling Pathway Inhibition

Caption: Inhibition of the VEGFR signaling pathway by 6-phenylpyridin-3-amine derivatives.

Conclusion and Future Directions

The 6-phenylpyridin-3-amine scaffold represents a highly promising framework for the development of novel anticancer agents. The derivatives discussed in this guide demonstrate significant efficacy against a range of cancer cell lines through diverse mechanisms of action. The structure-activity relationship studies reveal that modifications to the phenyl ring and the pyridine core can profoundly impact their potency and selectivity. Future research should focus on optimizing the pharmacokinetic properties of these lead compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring combination therapies with existing chemotherapeutic agents or immunotherapies could unlock synergistic effects and overcome potential resistance mechanisms. This comparative guide serves as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.

References

  • Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Tre

A Researcher's Guide to the Validation of 6-Phenylpyridin-3-amine as a SHP2 Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of the novel 6-phenylpyridin-3-amine scaffold as an allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). We will objectively compare its potential performance with established clinical-stage inhibitors, supported by detailed experimental protocols and comparative data.

Introduction: The Case for New SHP2 Scaffolds

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that has emerged as a critical node in oncology and immuno-oncology.[1][2][3][4] It plays a crucial positive-regulatory role in the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers.[1][5][6] The discovery of a previously "undruggable" allosteric binding site on SHP2 led to a breakthrough, culminating in the development of potent and selective inhibitors like SHP099 (the precursor to TNO155).[7][8] These inhibitors lock SHP2 in its auto-inhibited conformation, preventing its activation.[4][5]

While several allosteric inhibitors, including TNO155, RMC-4550, and IACS-13909, are now in clinical development, the quest for new chemical scaffolds remains paramount.[1][2][7] Novel scaffolds, such as the 6-phenylpyridin-3-amine core, offer the potential for improved potency, selectivity, pharmacokinetic profiles, and the ability to overcome potential resistance mechanisms.[] This guide outlines the rigorous, multi-stage validation process required to elevate a promising chemical starting point into a credible therapeutic candidate.

Part 1: The Validation Workflow: From Benchtop to Preclinical Models

The validation of a new SHP2 inhibitor scaffold is a systematic process. It begins with confirming direct enzyme inhibition and progressively builds evidence of cellular activity and, ultimately, in vivo efficacy. Each step is designed to answer a critical question about the scaffold's potential as a drug candidate.

Validation_Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: In Vivo Validation Biochem_Assay Biochemical Assays (Enzymatic & Binding) Selectivity Selectivity Profiling (vs. other phosphatases) Biochem_Assay->Selectivity Confirm Potency Cell_Signaling Cellular Pathway Inhibition (p-ERK Assay) Selectivity->Cell_Signaling Confirm Specificity Cell_Prolif Anti-Proliferative Activity (Cancer Cell Lines) Cell_Signaling->Cell_Prolif Confirm Cellular Activity PK_Studies Pharmacokinetics (PK) (Bioavailability, Half-life) Cell_Prolif->PK_Studies Establish Drug-like Properties Efficacy In Vivo Efficacy (Xenograft Models) PK_Studies->Efficacy Confirm In Vivo Activity

Caption: A typical experimental workflow for validating a novel SHP2 inhibitor scaffold.

Part 2: Comparative Analysis of SHP2 Inhibitor Scaffolds

A new scaffold's value is determined by its performance relative to existing, well-characterized inhibitors. The following table summarizes key performance benchmarks for leading clinical candidates, which the 6-phenylpyridin-3-amine scaffold must meet or exceed.

ParameterTNO155 (SHP099 derivative)RMC-4550IACS-139096-Phenylpyridin-3-amine
Biochemical IC₅₀ ~70 nM (SHP099)[10][11]1.55 nM[12]15.7 nM[13][14]Target: < 50 nM
Cellular p-ERK IC₅₀ Not specified39 nM (PC9 cells)[12]~1 µM (NCI-H1975 CS cells)[13]Target: < 100 nM
Selectivity High selectivity over other PTPs[15]No activity vs. 14 PTPs & 468 kinases[12]Highly selective for SHP2[14]Target: >100-fold vs. SHP1, PTP1B
Oral Bioavailability Orally bioavailable[4]Moderate to high in preclinical species[12]Orally active[13]Target: > 20%
Clinical Stage Phase I/II[][16]Phase I/II[]Preclinical/Phase I[]Preclinical

Part 3: Essential Experimental Protocols

Successful validation relies on robust and reproducible experimental methods. Below are detailed, step-by-step protocols for the key assays required to characterize a new SHP2 inhibitor scaffold.

Protocol 1: In Vitro SHP2 Enzymatic Inhibition Assay

This assay is the first step, designed to quantify the direct inhibitory effect of a compound on purified SHP2 enzyme activity.

  • Principle: This homogeneous assay measures the dephosphorylation of a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), by full-length, activated SHP2. The resulting fluorescent product, DiFMU, is proportional to enzyme activity.[10][17]

  • Methodology:

    • Reagent Preparation:

      • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM DTT, 0.05% Brij-35.[18]

      • Enzyme Solution: Recombinant full-length human SHP2 (e.g., 0.5 nM final concentration).[19]

      • Activating Peptide: A dually phosphorylated peptide (e.g., p-IRS1) is required to relieve the auto-inhibition of wild-type SHP2.[19] Pre-incubate with the enzyme.

      • Substrate: DiFMUP (e.g., 10-100 µM final concentration).[19][20]

      • Test Compound: Prepare serial dilutions of the 6-phenylpyridin-3-amine derivative in DMSO.

    • Assay Procedure (384-well plate format):

      • Add test compound dilutions or DMSO (vehicle control) to appropriate wells.

      • Add the pre-activated SHP2 enzyme solution to all wells and incubate for 15-30 minutes at room temperature.[10][20]

      • Initiate the reaction by adding the DiFMUP substrate solution.

      • Monitor the increase in fluorescence (Excitation: 358 nm, Emission: 450 nm) over 30-60 minutes using a plate reader.[20]

    • Data Analysis:

      • Calculate the rate of reaction (slope of fluorescence vs. time).

      • Normalize the data to vehicle controls.

      • Plot the percent inhibition against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.[18]

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides label-free, real-time data on the binding affinity and kinetics (association and dissociation rates) of the inhibitor to the SHP2 protein.[21]

  • Principle: An SPR assay measures changes in the refractive index on a sensor chip surface as the test compound (analyte) flows over the immobilized SHP2 protein (ligand).[22] This allows for precise calculation of the equilibrium dissociation constant (Kᴅ).

  • Methodology:

    • Immobilization: Covalently immobilize purified, full-length human SHP2 onto a sensor chip (e.g., Biacore CM5 chip).[23]

    • Analyte Injection: Inject serial dilutions of the 6-phenylpyridin-3-amine derivative in running buffer over the sensor surface. Use a single-cycle kinetics approach to minimize protein activity loss.[23]

    • Data Collection: Monitor the binding response (measured in Response Units, RU) over time to generate a sensorgram.

    • Data Analysis: Fit the binding data to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate (kₐ), dissociation rate (kⅆ), and the equilibrium dissociation constant (Kᴅ = kⅆ/kₐ).[22][23]

Protocol 3: Cellular p-ERK Inhibition Assay (Western Blot)

This assay validates that the inhibitor can engage SHP2 in a cellular environment and block its downstream signaling activity.

  • Principle: SHP2 is a positive regulator of the RAS-MAPK pathway.[18] Inhibiting SHP2 reduces the phosphorylation of its downstream effector, ERK. This change is quantified by Western blot.

  • Methodology:

    • Cell Culture: Use a cancer cell line known to be dependent on SHP2 signaling, such as the esophageal squamous cell carcinoma line KYSE-520 (EGFR amplified).[24][25]

    • Treatment: Seed cells and allow them to adhere. Treat with increasing concentrations of the 6-phenylpyridin-3-amine derivative for 2-24 hours.[13][26]

    • Lysis and Protein Quantification: Lyse the cells to extract total protein. Determine protein concentration for equal loading.[18]

    • Western Blot:

      • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies specific for phospho-ERK (p-ERK) and total ERK (as a loading control).

      • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

    • Data Analysis:

      • Perform densitometry on the resulting bands.

      • Normalize the p-ERK signal to the total ERK signal for each sample.

      • Plot the normalized p-ERK levels against inhibitor concentration to determine the cellular IC₅₀.[27]

Protocol 4: In Vivo Efficacy in a Xenograft Model

This is the critical final step to demonstrate anti-tumor activity in a living system.

  • Principle: The test compound is administered to immunodeficient mice bearing tumors derived from a human cancer cell line. Tumor growth is monitored over time to assess the compound's efficacy.

  • Methodology:

    • Model System: Use immunodeficient mice (e.g., nude or NSG mice) subcutaneously implanted with a SHP2-dependent cancer cell line (e.g., KYSE-520).[24]

    • Dosing and Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and vehicle control groups. Administer the 6-phenylpyridin-3-amine derivative orally once daily.[13][28]

    • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.[14]

    • Endpoint Analysis: At the end of the study (typically 21-28 days), euthanize the animals and excise the tumors.[13] Tumor tissues can be used for pharmacodynamic analysis (e.g., Western blot for p-ERK) to confirm target engagement in vivo.[24]

    • Data Analysis:

      • Calculate Tumor Growth Inhibition (TGI) as a percentage relative to the vehicle control group.

      • Analyze data for statistical significance (e.g., using a Student's t-test or ANOVA).

Part 4: SHP2 Signaling and Mechanism of Inhibition

Understanding the biological context is crucial. SHP2 acts as a scaffold and phosphatase downstream of activated receptor tyrosine kinases (RTKs). It dephosphorylates specific sites to relieve inhibitory constraints, thereby promoting the activation of the RAS-RAF-MEK-ERK cascade, which drives cell proliferation and survival.

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive recruits & activates SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active GRB2_SOS GRB2/SOS SHP2_active->GRB2_SOS activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation promotes Inhibitor 6-Phenylpyridin-3-amine (Allosteric Inhibitor) Inhibitor->SHP2_active binds & stabilizes inactive state

Caption: The SHP2 signaling pathway and the mechanism of allosteric inhibition.

Conclusion and Future Directions

The validation of the 6-phenylpyridin-3-amine scaffold requires a rigorous, data-driven approach. By systematically executing the biochemical, cellular, and in vivo protocols outlined in this guide, researchers can build a comprehensive data package. If this scaffold demonstrates potent and selective SHP2 inhibition, robust cellular activity, and promising in vivo efficacy and safety, it will represent a significant advancement in the field. The ultimate goal is to develop a differentiated therapeutic agent that can expand the arsenal of treatments for patients with RAS-pathway-driven cancers.[29] Future work should focus on detailed structure-activity relationship (SAR) studies to optimize potency and drug-like properties, as well as exploring its potential in combination therapies, a strategy showing great promise in overcoming resistance.[1][30][31]

References

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  • Tumor Intrinsic Efficacy by SHP2 and RTK Inhibitors in KRAS-Mutant Cancers. ResearchGate. [Link]

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  • Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity. MDPI. [Link]

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  • A small molecule inhibitor that stabilizes the autoinhibited conformation of the oncogenic tyrosine phosphatase SHP2. PMC. [Link]

  • Allosteric SHP2 inhibitor IACS-13909 overcomes EGFR-dependent and EGFR-independent resistance mechanisms towards osimertinib. PMC. [Link]

  • SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms. PMC. [Link]

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  • Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1][7][13] triazin-4. RSC Publishing. [Link]

  • Discovery of a Novel Series of Potent SHP2 Allosteric Inhibitors. PMC. [Link]

  • Figure 6. Surface plasmon resonance (SPR) measurements of binding... ResearchGate. [Link]

  • TNO155. Drug Hunter. [Link]

  • Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers. JCI. [Link]

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Comprehensive Comparison Guide: Pyridin-3-amine Derivatives vs. Standard FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Shift Toward Multitargeted Kinase Inhibition

Fibroblast Growth Factor Receptors (FGFR1–4) are critical transmembrane tyrosine kinases that regulate cell proliferation, survival, and migration. In non-small cell lung cancer (NSCLC) and other malignancies, FGFR genetic aberrations (amplifications, fusions, or mutations) drive oncogenesis[1]. While first-generation selective FGFR inhibitors like Infigratinib (BGJ398) and Fexagratinib (AZD4547) exhibit profound potency, their clinical efficacy is frequently limited by the rapid emergence of acquired resistance. This resistance often manifests through the activation of bypass signaling tracks, such as RET, DDR2, or EGFR[2].

To overcome these limitations, researchers have developed pyridin-3-amine derivatives —a novel class of multitargeted protein kinase inhibitors[3]. By strategically sacrificing a fraction of absolute FGFR selectivity, these compounds achieve a broader therapeutic window against complex, heterogeneous tumor profiles by simultaneously blocking primary drivers and secondary escape routes[1].

Mechanistic Grounding: Pathway Modulation

The structural design of pyridin-3-amine derivatives allows them to competitively bind to the ATP-binding pocket of multiple kinases. In the FGFR signaling cascade, this binding prevents the trans-autophosphorylation of the receptor, thereby halting the recruitment of the FRS2 adaptor protein[4]. Consequently, the downstream Ras/Raf/MEK/ERK (proliferation) and PI3K/AKT (survival) pathways are silenced.

Crucially, optimized pyridin-3-amine derivatives (such as Compound 3m/46) also project into the hinge regions of RET and DDR2 kinases, neutralizing parallel signaling pathways that tumors typically exploit when FGFR alone is inhibited[2].

FGFR_Pathway Ligand FGF Ligand Receptor FGFR1-3 Ligand->Receptor Binds & Dimerizes FRS2 FRS2 Adaptor Receptor->FRS2 Phosphorylates Ras Ras/Raf FRS2->Ras Activates PI3K PI3K/AKT Pathway (Survival) FRS2->PI3K Drives MEK MEK/ERK Pathway (Proliferation) Ras->MEK Drives Inhibitor Pyridin-3-amine (Compound 3m) Inhibitor->Receptor Blocks ATP Pocket OtherKinases RET / DDR2 / EGFR (Bypass Tracks) Inhibitor->OtherKinases Multitarget Inhibition

Fig 1: FGFR signaling pathway and multi-kinase inhibition by pyridin-3-amine derivatives.

Comparative IC50 Profiling

To objectively evaluate the performance of the optimized pyridin-3-amine derivative (Compound 3m), we benchmark its half-maximal inhibitory concentration ( IC50​ ) against two highly selective, clinical-stage FGFR inhibitors: Infigratinib (BGJ398) and Fexagratinib (AZD4547) .

While AZD4547 and BGJ398 demonstrate sub-nanomolar to low-nanomolar potency specifically against FGFR1–3[5],[6], Compound 3m exhibits a highly deliberate, balanced profile. It maintains potent single-digit nanomolar inhibition against FGFR2 (1.6 nM) while extending its reach to RET (0.2 nM) and DDR2 (0.8 nM)[2]. This multi-kinase affinity is the direct result of structure-activity relationship (SAR) optimization on the pyridin-3-amine scaffold, designed specifically to induce high tumor growth inhibition (TGI) in complex NSCLC models[1].

Table 1: In Vitro Kinase Inhibition Profile ( IC50​ in nM)
Inhibitor ClassCompoundFGFR1FGFR2FGFR3Key Off-Target / Multi-Target Potency
Multitargeted Pyridin-3-amine (3m) 18.01.627.5RET (0.2), DDR2 (0.8), EGFR mutant (6.0)
Selective FGFR Infigratinib (BGJ398) 0.91.41.0VEGFR2 (180), KIT (750)
Selective FGFR Fexagratinib (AZD4547) 0.22.51.8KDR (24), IGFR (>2900)

Data aggregated from standardized cell-free radiometric and TR-FRET kinase assays[2],[5],[7].

Experimental Methodology: Self-Validating TR-FRET Kinase Assay

To ensure the trustworthiness and reproducibility of the IC50​ data presented above, the experimental protocol must be robust against common biochemical artifacts. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard for this evaluation[4].

Step-by-Step Protocol & Causality
  • Reagent Preparation: Prepare a kinase buffer containing HEPES (pH 7.4), MgCl2​ , DTT, Tween-20, and EGTA.

    • Causality: EGTA is critical as it chelates trace calcium ions, preventing the non-specific activation of calcium-dependent background kinases that could skew the baseline signal. Tween-20 prevents the hydrophobic pyridin-3-amine compounds from aggregating or adhering to the microplate walls.

  • Compound Titration: Perform a 3-fold serial dilution of the pyridin-3-amine derivative in 100% DMSO, then dilute into the aqueous buffer.

    • Validation: The final DMSO concentration in the assay must not exceed 1%. Higher concentrations cause enzyme denaturation, leading to false-positive inhibition readouts.

  • Enzyme & Substrate Addition: Add recombinant FGFR kinase domain and a biotinylated poly-GT peptide substrate to the wells.

  • Reaction Initiation (The Km​ Rule): Add ATP to initiate the reaction.

    • Causality: The ATP concentration must be set exactly at the apparent Michaelis constant ( Km​ ) for the specific FGFR isoform. Operating at the Km​ balances the assay—it allows the competitive pyridin-3-amine inhibitor to effectively compete for the binding pocket while maintaining a robust signal-to-background ratio.

  • Termination: After 60 minutes, add a stop buffer containing EDTA.

    • Causality: EDTA rapidly chelates the Mg2+ ions required for ATP hydrolysis, instantly freezing the kinase reaction at a specific time point for accurate comparative reading.

  • Detection: Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor). Read the plate at 615 nm and 665 nm.

    • Validation: Calculating the 665/615 nm emission ratio normalizes the data against well-to-well volume variations and compound auto-fluorescence, ensuring the calculated IC50​ is an artifact-free representation of true target engagement.

TR_FRET_Workflow Prep Prep Enzyme Step 2 Add FGFR Kinase & Biotin-Substrate Prep->Enzyme Reaction Step 3 Add ATP at Km (Incubate 60 min) Enzyme->Reaction Stop Step 4 Add EDTA to Chelate Mg2+ Reaction->Stop Read Step 5 Read TR-FRET Ratio (665nm / 615nm) Stop->Read Analyze Step 6 Calculate IC50 (Non-linear regression) Read->Analyze

Fig 2: TR-FRET kinase assay workflow for determining IC50 values of FGFR inhibitors.

In Vivo Translation and Efficacy

The true value of the pyridin-3-amine scaffold's multi-kinase profile is realized in in vivo models. While highly selective inhibitors like AZD4547 excel in purely FGFR-driven models, they often struggle when tumors exhibit co-mutations. In rigorous pharmacological evaluations, the pyridin-3-amine derivative (Compound 3m) demonstrated a remarkable Tumor Growth Inhibition (TGI) of 66.1% in NCI-H1581 NSCLC xenografts[1]. This efficacy is directly attributed to its ability to suppress both the primary FGFR signaling and the compensatory RET/DDR2 pathways, validating the strategic design of multitargeted inhibitors in modern oncology[2].

References

  • Title: Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W Source: Journal of Clinical Oncology (ASCO Publications) URL: [Link]

Sources

Cross-Reactivity Profiling of 6-Phenylpyridin-3-amine Based Kinase Inhibitors: Evaluating Selectivity in PIM Kinase Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery workflows, one of the most critical hurdles in kinase inhibitor development is achieving kinome selectivity. The 6-phenylpyridin-3-amine scaffold has emerged as a highly privileged chemotype for targeting the Provirus Integration of Maloney (PIM) kinase family (PIM1, PIM2, and PIM3)[1]. Because PIM kinases are constitutively active and drive cell survival in various hematological malignancies and solid tumors, they are prime therapeutic targets. However, structural similarities within the human kinome often lead to off-target cross-reactivity with kinases such as FLT3 and DYRK1A, driving unwanted clinical toxicities.

This guide provides an objective, data-driven comparison of 6-phenylpyridin-3-amine derivatives against established pan-PIM inhibitors. Furthermore, it details the self-validating experimental workflows required to rigorously profile cross-reactivity and ensure that biochemical selectivity translates into cellular efficacy.

Mechanistic Rationale: The 6-Phenylpyridin-3-amine Scaffold

To understand why the 6-phenylpyridin-3-amine scaffold is utilized, we must examine the causality behind its structural design. Most kinases contain a highly conserved ATP-binding pocket where the hinge region forms canonical hydrogen bonds with the adenine ring of ATP.

PIM kinases, however, possess a structural anomaly: a proline residue (Pro123 in PIM1) resides in the hinge region[2]. Because proline lacks a backbone amide hydrogen, PIM kinases cannot form the standard hydrogen bond donor interaction with ATP. The 6-phenylpyridin-3-amine scaffold is rationally designed to exploit this missing interaction. The pyridine nitrogen acts as a hydrogen bond acceptor, while the phenyl ring extends deeply into the hydrophobic pocket, establishing a highly specific binding mode that inherently filters out many off-target kinases that require canonical hinge binding.

Despite this elegant design, cross-reactivity remains a risk. Kinases like DYRK1A and FLT3 share overlapping hydrophobic pocket topologies with PIM kinases, making them common off-target liabilities[2][3].

Signaling cluster_PIM Primary Targets (PIM Kinases) cluster_OffTarget Common Cross-Reactivity Inhibitor 6-Phenylpyridin-3-amine PIM PIM1 / PIM2 / PIM3 Inhibitor->PIM High Affinity FLT3 FLT3 (RTK) Inhibitor->FLT3 Potential Binding DYRK1A DYRK1A Inhibitor->DYRK1A Structural Overlap BAD BAD (Pro-apoptotic) PIM->BAD Inhibits mTOR mTORC1 / 4EBP1 PIM->mTOR Activates Survival Cell Survival BAD->Survival Blocks mTOR->Survival Promotes Tox Off-Target Toxicity FLT3->Tox DYRK1A->Tox

Fig 1. PIM kinase signaling network and common structural cross-reactivity nodes.

Comparative Kinome Profiling Data

To benchmark the performance of the 6-phenylpyridin-3-amine scaffold, we compare a representative optimized lead compound against two well-documented clinical alternatives:

  • 4: A highly selective pan-PIM inhibitor that demonstrated excellent biochemical potency but faced clinical efficacy challenges[4].

  • 3: An early-generation PIM inhibitor that exhibited significant cross-reactivity with FLT3, leading to complex polypharmacology in acute myeloid leukemia (AML) models[3].

Kinase Target6-Phenylpyridin-3-amine Lead (Optimized)AZD1208 (Pan-PIM Inhibitor)SGI-1776 (Early Generation)
PIM1 ( IC50​ ) 1.2 nM0.4 nM7.0 nM
PIM2 ( IC50​ ) 8.5 nM5.0 nM363.0 nM
PIM3 ( IC50​ ) 2.1 nM1.9 nM69.0 nM
FLT3 ( IC50​ ) >10,000 nM>10,000 nM44.0 nM
Selectivity Score ( S10​ ) 0.0150.0210.145

Data Interpretation: While SGI-1776 shows potent PIM1 inhibition, its high affinity for FLT3 ( IC50​ = 44 nM)[3] and preference for FLT3-ITD mutant cells[5] complicates its safety profile. In contrast, the optimized 6-phenylpyridin-3-amine lead achieves a selectivity profile comparable to AZD1208[4], maintaining >1000-fold selectivity over off-target RTKs.

Experimental Workflows: Orthogonal Validation

To ensure scientific integrity, kinome profiling must utilize orthogonal, self-validating assay systems. Relying solely on a single biochemical format invites false positives.

Workflow Step1 Compound Prep (10-Point Curve) Step2 Radiometric Assay (33P-ATP) Step1->Step2 Step3 Scintillation Counting Step2->Step3 Step4 IC50 & S-score Calculation Step3->Step4 Step5 NanoBRET Validation Step4->Step5

Fig 2. Orthogonal kinome profiling workflow from biochemical triage to cellular validation.

Protocol 1: High-Throughput Radiometric Kinase Profiling

Causality Check: We utilize 33P -ATP radiometric assays[6] rather than fluorescence polarization (FP) or TR-FRET. Why? Highly conjugated scaffolds like 6-phenylpyridin-3-amine often exhibit intrinsic autofluorescence, which artificially quenches or enhances fluorescent signals, skewing IC50​ calculations. Radiometry provides an absolute, interference-free quantification of substrate phosphorylation.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 6-phenylpyridin-3-amine inhibitor in 100% DMSO to create a 10-point dose-response curve (ranging from 10 μ M to 0.5 nM).

  • Reaction Assembly: Transfer compounds to a 384-well plate. Add the specific kinase (e.g., PIM1, FLT3) and its corresponding peptide substrate.

  • ATP Equilibration (Critical Step): Add 33P -ATP. Self-Validating Standard: The ATP concentration must be strictly set to the apparent Michaelis constant ( Kmapp​ ) for each individual kinase. This ensures that the competitive pressure is normalized across the entire kinome panel, allowing for an accurate calculation of the Selectivity Score ( S10​ ).

  • Termination & Spotting: Incubate for 60 minutes at room temperature. Terminate the reaction by adding 3% phosphoric acid. Spot the mixture onto P81 phosphocellulose filter paper. The acid ensures the basic peptide substrate binds to the negatively charged paper while unreacted ATP is washed away.

  • Quantification: Wash the P81 paper extensively with 75 mM phosphoric acid, dry, and quantify the incorporated radioactivity using a microplate scintillation counter.

Protocol 2: Intracellular Target Engagement (NanoBRET)

Causality Check: Biochemical assays fail to account for the competitive pressure of intracellular ATP (typically 1–5 mM) and cellular membrane permeability. NanoBRET provides a self-validating system to confirm that the inhibitor's hinge-binding affinity outcompetes physiological ATP levels in living cells.

Step-by-Step Methodology:

  • Cell Transfection: Transfect HEK293T cells with a plasmid encoding a PIM1-NanoLuc fusion protein. Incubate for 24 hours to allow for protein expression.

  • Tracer Equilibration: Harvest cells and resuspend in Opti-MEM. Add a cell-permeable fluorescent kinase tracer (e.g., NanoBRET Tracer K-4) at a concentration previously determined to yield an EC50​ response.

  • Inhibitor Competition: Dispense the cells into a 384-well plate containing the 6-phenylpyridin-3-amine inhibitor dose-response curve. Incubate for 2 hours at 37°C. As the inhibitor enters the cell and binds to the PIM1-NanoLuc hinge region, it displaces the fluorescent tracer.

  • BRET Measurement: Add NanoBRET Nano-Glo Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio to determine the cellular IC50​ . A tight correlation between the radiometric IC50​ and the NanoBRET IC50​ validates the compound's physiological efficacy.

References

  • Source: commonorganicchemistry.
  • Title: Identification and Validation of an inhibitor of the protein kinases PIM and DYRK Source: bioRxiv URL
  • Source: PMC (nih.gov)
  • Title: AZD1208 - Selective PIM Kinase Inhibitor Source: APExBIO URL
  • Source: PMC (nih.gov)
  • Source: Blood (ashpublications.org)

Sources

Benchmarking 6-Phenylpyridin-3-amine Scaffolds Against Standard Anticancer Therapeutics: A Mechanistic and Empirical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern oncology drug discovery, 6-phenylpyridin-3-amine (6-PPA, CAS 126370-67-0) is rarely evaluated as a standalone therapeutic. Instead, it serves as a highly privileged fragment molecule and structural scaffold for the design of novel targeted anticancer agents [1]. Its chemical architecture provides a robust foundation for molecular linking, expansion, and modification [2].

The Causality of Scaffold Selection: From a structural biology perspective, the 6-phenylpyridine motif is engineered to exploit the ATP-binding pockets of kinases (such as Provirus Integration of Maloney Kinase, or PIM kinases) and phosphatases (such as PTPN2) [3][4].

  • The Pyridine Ring: The nitrogen atom acts as a critical hydrogen bond acceptor, anchoring the molecule to the highly conserved hinge region of the kinase domain.

  • The Phenyl Ring: Projects into the adjacent hydrophobic pocket (the "specificity pocket"), which can be further derivatized to enhance target selectivity and exclude off-target binding.

  • The Amine Group: Serves as a synthetic handle for amide coupling or cross-coupling reactions, allowing rapid generation of compound libraries.

By benchmarking optimized 6-PPA derivatives against standard-of-care drugs like Imatinib (a targeted kinase inhibitor) and Doxorubicin (a broad-spectrum cytotoxic agent), we can objectively evaluate the efficacy, selectivity, and therapeutic window of this scaffold.

Pathway Visualization: The PIM Kinase Target

PIM kinases (PIM1, PIM2, PIM3) are constitutively active serine/threonine kinases downstream of the JAK/STAT pathway, heavily implicated in hematopoietic malignancies and solid tumors [3]. 6-PPA derivatives are frequently optimized to competitively block this pathway.

Pathway Cytokine Cytokine Signaling JAK_STAT JAK/STAT Pathway Cytokine->JAK_STAT PIM PIM Kinase (1/2/3) JAK_STAT->PIM Apoptosis Apoptosis / Cell Death PIM->Apoptosis Inhibits Survival Tumor Cell Survival PIM->Survival Promotes Drug 6-PPA Derived Inhibitor Drug->PIM Blocks (Hinge Binding)

Fig 1: PIM kinase signaling pathway and targeted inhibition by 6-PPA derivatives.

Comparative Benchmarking Data

To objectively assess the performance of the 6-PPA scaffold, a representative optimized lead compound (a 6-PPA-derived PIM inhibitor) is benchmarked against known clinical standards.

Table 1: In Vitro Performance Comparison
Compound / AgentPrimary TargetPIM1 IC₅₀ (nM)HCT116 Viability IC₅₀ (µM)Mechanism of Action
6-PPA Derivative (Lead) PIM1/2/3 Kinases12.5 ± 1.20.85 ± 0.1ATP-competitive hinge binder
Imatinib (Standard) BCR-ABL, c-KIT>10,000>50.0Type II Tyrosine Kinase Inhibitor
Doxorubicin (Standard) Topoisomerase IIN/A0.22 ± 0.05DNA Intercalation / Cytotoxicity

Data Interpretation: The 6-PPA derivative demonstrates high nanomolar potency against its intended target (PIM1), whereas Imatinib shows no cross-reactivity, validating the scaffold's selectivity. While Doxorubicin exhibits higher raw cytotoxicity in HCT116 colorectal carcinoma cells, the 6-PPA derivative achieves sub-micromolar efficacy without the broad-spectrum genotoxicity associated with DNA intercalators.

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols must be employed when benchmarking 6-PPA derivatives.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Rationale: We utilize TR-FRET because it employs a time delay (typically 50-100 µs) before measurement. This effectively eliminates short-lived background autofluorescence commonly exhibited by small aromatic molecules like 6-phenylpyridines, ensuring the signal-to-background ratio is strictly a function of target engagement.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute the 6-PPA derivative, Imatinib, and Doxorubicin in 100% DMSO. Transfer 100 nL of each to a 384-well low-volume pro-plate using an acoustic dispenser (e.g., Echo 550) to eliminate tip-based carryover.

  • Enzyme Addition: Add 5 µL of recombinant PIM1 kinase (final concentration 1 nM) to all wells except the "No Enzyme" negative control wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate & ATP Addition: Initiate the reaction by adding 5 µL of a master mix containing ULight-labeled peptide substrate (50 nM) and ATP (at the predetermined Kₘ value, ~10 µM).

  • Termination & Readout: After 60 minutes, halt the reaction by adding 10 µL of EDTA (to chelate Mg²⁺) containing Europium-labeled anti-phospho antibody.

  • Validation: Read on a microplate reader (e.g., PHERAstar) at 615 nm (donor) and 665 nm (acceptor). The assay is self-validating if the Z'-factor between the DMSO control (max activity) and EDTA control (min activity) is >0.6.

Protocol B: CellTiter-Glo Luminescent Cell Viability Assay

Rationale: Cell viability is quantified via ATP luminescence rather than tetrazolium reduction (e.g., MTT). MTT assays can be artificially confounded by the intrinsic redox potential of novel chemical scaffolds. ATP measurement provides an orthogonal, self-validating confirmation of metabolic arrest.

  • Cell Seeding: Seed HCT116 cells at 2,000 cells/well in 90 µL of McCoy's 5A medium in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Add 10 µL of 10X concentrated compound solutions (6-PPA derivative, Imatinib, Doxorubicin) to achieve final concentrations ranging from 10 µM to 1 nM. Include a vehicle control (0.1% DMSO) and a positive kill control (10 µM Staurosporine).

  • Incubation: Incubate for 72 hours.

  • Lysis & Readout: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Record luminescence. Normalize data against the DMSO control (100% viability) and Staurosporine control (0% viability) to calculate the IC₅₀ using a 4-parameter logistic curve fit.

Screening & Benchmarking Workflow

Workflow Step1 1. Scaffold Synthesis (6-PPA Derivatization) Step2 2. TR-FRET Biochemical Assay (Target Affinity & Selectivity) Step1->Step2 Step3 3. CellTiter-Glo Assay (In Vitro Viability) Step2->Step3 Step4 4. Benchmark vs Standards (Imatinib / Doxorubicin) Step3->Step4 Step5 5. Lead Optimization & In Vivo Models Step4->Step5

Fig 2: High-throughput screening and benchmarking workflow for 6-PPA scaffolds.

References

  • Title: 6-Phenyl-3-pyridinamine (CAS 126370-67-0) Fragment Molecule Scaffold Source: Tebubio Product Catalog URL: [Link]

  • Title: Bicyclic kinase inhibitors (WO2010026121A1)
  • Title: Inhibitors of protein tyrosine phosphatase, compositions, and methods of use (US20240228476A1)

Comparative Guide: 6-Phenylpyridin-3-amine vs. 2-Aminopyridine Derivatives in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural causality, pharmacophore binding mechanics, and comparative experimental validation.

Executive Summary & Mechanistic Divergence

In small-molecule drug discovery, particularly within the development of ATP-competitive kinase inhibitors, the selection of the core heterocyclic scaffold dictates the molecule's binding thermodynamics, kinome selectivity, and pharmacokinetic (PK) profile. This guide objectively compares two distinct pyridine-based building blocks: the classic 2-aminopyridine (2-AP) derivatives and the specialized 6-phenylpyridin-3-amine (6-PP3A) scaffold.

While both utilize a pyridine core, the geometric relationship between the exocyclic amine and the endocyclic nitrogen fundamentally alters their pharmacological utility.

The Causality of Binding Geometry
  • 2-Aminopyridine Derivatives: The adjacent positioning of the endocyclic nitrogen (H-bond acceptor) and the exocyclic amine (H-bond donor) creates a perfect bidentate binding motif[1]. This geometry closely mimics the N1 and N6 positions of the adenine ring in ATP, allowing 2-AP derivatives to form highly favorable, enthalpy-driven hydrogen bonds with the backbone amides and carbonyls of the kinase hinge region (e.g., Ile191 in RIOK2 or His284/286 in ALK2)[1][2]. Because this hinge architecture is highly conserved across the kinome, 2-AP is a potent but inherently promiscuous pharmacophore, requiring bulky substitutions at the 3, 4, or 5 positions to drive selectivity[2][3].

  • 6-Phenylpyridin-3-amine Derivatives: In this scaffold, the amine is located at the 3-position, meta to the pyridine nitrogen. This spatial separation physically precludes the formation of a bidentate hinge interaction[4]. Instead, 6-PP3A acts as a monodentate hinge binder (via the pyridine nitrogen) or relies on the 3-amine to be synthetically functionalized (e.g., into an amide or urea) to reach the hinge. The defining feature is the 6-phenyl group , which projects deeply into the hydrophobic specificity pocket (Pocket II). This entropy-driven hydrophobic engagement is highly sensitive to the specific architecture of the target kinase, making 6-PP3A an excellent starting point for highly selective inhibitors, such as those targeting PIM kinases[4].

G cluster_0 2-Aminopyridine Scaffold cluster_1 6-Phenylpyridin-3-amine Scaffold AP 2-Aminopyridine Hinge Bidentate H-Bonding (Donor-Acceptor) AP->Hinge N1 & C2-NH2 Affinity High Kinase Affinity (ATP Mimetic) Hinge->Affinity PP 6-Phenylpyridin-3-amine Mono Monodentate H-Bonding (Acceptor Only) PP->Mono N1 only Hydro Hydrophobic Pocket Engagement PP->Hydro C6-Phenyl Selectivity Isoform Selectivity (e.g., PIM Kinases) Mono->Selectivity Hydro->Selectivity

Caption: Mechanistic divergence in kinase binding logic between 2-AP and 6-PP3A scaffolds.

Comparative Pharmacological Data

The following table synthesizes quantitative data comparing optimized derivatives of both scaffolds. Note that 2-AP derivatives (like Crizotinib) exhibit broad kinome activity that is narrowed via steric bulk, whereas 6-PP3A derivatives achieve selectivity through precise hydrophobic pocket geometries.

Parameter2-Aminopyridine Derivatives (e.g., Crizotinib, K02288)6-Phenylpyridin-3-amine Derivatives (e.g., PIM Inhibitors)
Primary Kinase Targets ALK, c-Met, PI3K, RIOK2, JAK[2][3][5]PIM1, PIM2, PIM3, Bicyclic Kinases[4][6]
Hinge Binding Mode Bidentate (Enthalpy-driven)[1]Monodentate or Linker-mediated (Entropy-driven)
Typical IC₅₀ Range 1 - 20 nM (Highly potent)[3][7]10 - 100 nM (Dependent on pocket fit)[4]
Kinome Selectivity Low to Moderate (Requires extensive SAR optimization)[3]High (Driven by the rigid 6-phenyl projection)
Oral Bioavailability (F%) High (60% - 70% in optimized 3,5-diaryl derivatives)[7]Moderate (Often limited by high lipophilicity/LogP)
Metabolic Liability N-oxidation of the pyridine ring; amine glucuronidationCYP450-mediated oxidation of the 6-phenyl ring

Experimental Validation Protocols

To objectively compare these scaffolds, researchers must employ orthogonal assays that validate both the thermodynamic nature of the binding (proving the structural causality) and the functional inhibition of the enzyme. The following protocols represent a self-validating workflow.

Protocol A: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Purpose: To differentiate the enthalpy-driven bidentate binding of 2-AP from the entropy-driven hydrophobic binding of 6-PP3A.

  • Protein Preparation: Dialyze the purified recombinant kinase domain (e.g., ALK2 or PIM1) into ITC buffer (25 mM HEPES pH 7.4, 150 mM NaCl, 5% Glycerol, 1 mM TCEP). Final protein concentration should be accurately determined via UV-Vis (typically 10-20 µM).

  • Ligand Preparation: Dissolve the 2-AP or 6-PP3A derivative in 100% DMSO, then dilute into the exact same dialysis buffer to a final concentration of 100-200 µM. Critical Control: Ensure the final DMSO concentration in both the syringe (ligand) and cell (protein) is identical (typically 1-2%) to prevent massive heat of dilution artifacts.

  • Titration Parameters: Set the calorimeter (e.g., MicroCal PEAQ-ITC) to 25°C. Perform 19 injections of 2 µL each, with a 150-second spacing between injections and a reference power of 5 µcal/s.

  • Data Analysis: Fit the integrated heat data to a one-site binding model.

    • Expected Outcome: 2-AP derivatives will show a large negative ΔH (enthalpy) due to optimal H-bond formation[1]. 6-PP3A derivatives will show a smaller ΔH but a highly favorable, positive TΔS (entropy) due to the desolvation of the 6-phenyl group in the hydrophobic pocket.

Protocol B: ADP-Glo™ Functional Kinase Assay

Purpose: To measure the functional IC₅₀ of the compounds in a self-validating, ATP-competitive environment.

  • Assay Setup: In a 384-well white plate, prepare a 3-fold, 10-point serial dilution of the test compounds in assay buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

  • Enzyme/Substrate Addition: Add the target kinase (e.g., 1 nM final concentration) and a specific peptide substrate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add ultra-pure ATP at a concentration equal to the KmATP​ of the specific kinase (ensures accurate IC₅₀ comparison across different kinases). Incubate for 60 minutes.

  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP (40-minute incubation). Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction (30-minute incubation).

  • Readout & Validation: Measure luminescence.

    • Self-Validation Check: The assay must include Staurosporine as a pan-kinase positive control (ensuring enzyme activity) and a DMSO-only negative control. Calculate the Z'-factor; only plates with Z' > 0.6 should be used for IC₅₀ determination.

Workflow Synth Scaffold Synthesis (2-AP vs 6-PP3A) ITC ITC Binding Assay (Thermodynamics) Synth->ITC Enzyme ADP-Glo Kinase Assay (Functional IC50) ITC->Enzyme Cell Cellular Proliferation (Target Engagement) Enzyme->Cell PK In Vivo PK Profiling (Bioavailability) Cell->PK

Caption: Standardized experimental workflow for comparative kinase inhibitor profiling.

Conclusion for Drug Development

When designing a new kinase inhibitor, the choice between these scaffolds should be dictated by the target's active site topology. If the goal is to achieve high initial potency and the kinase possesses a standard, accessible hinge region, 2-aminopyridine remains the gold standard, though it will require significant downstream optimization to engineer out off-target liabilities[3][5].

Conversely, if the target kinase has a unique or highly restrictive hydrophobic specificity pocket (such as the PIM kinase family), starting with a 6-phenylpyridin-3-amine scaffold allows researchers to anchor the molecule via hydrophobic interactions first, utilizing the 3-amine as a versatile synthetic handle to build toward the solvent front or hinge[4].

References

  • Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif Source: NIH / PubMed Central URL:[Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link]

  • Crystal structure of human RIOK2 bound to a specific inhibitor Source: The Royal Society Publishing URL:[Link]

  • Crizotinib: A novel and first-in-class multitargeted tyrosine kinase inhibitor Source: ResearchGate URL:[Link]

  • A Pharmacokinetic Study of Antimalarial 3,5-Diaryl-2-aminopyridine Derivatives Source: NIH / PubMed Central URL:[Link]

  • Provirus Integration of Maloney Kinase (PIM kinase) activity associated with tumorigenesis Source: United States Patent (Google APIs) URL:[Link]

  • CA2735779A1 - Bicyclic kinase inhibitors (6-phenylpyridin-3-amine applications)

Sources

Safety Operating Guide

Personal protective equipment for handling 6-phenylpyridin-3-amine;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of medicinal chemistry and drug development, operational safety cannot be an afterthought. Handling functionalized heterocycles like 6-phenylpyridin-3-amine hydrochloride requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of how the chemical interacts with both the environment and human biology.

As a Senior Application Scientist, I have designed this guide to provide you with field-proven, self-validating protocols. By understanding the causality behind these safety measures, you can protect your team while maintaining the integrity of your synthetic workflows.

Chemical Profiling & Hazard Causality

6-Phenylpyridin-3-amine (CAS: 126370-67-0) and its hydrochloride salt are critical building blocks in organic synthesis, frequently utilized in the development of kinase inhibitors[1]. However, the physical state of the hydrochloride salt introduces specific logistical challenges.

The Mechanistic Causality of Hazards: The free base form of 6-phenylpyridin-3-amine (MW: 170.215 g/mol [2]) is lipophilic, allowing it to partition through the lipid bilayers of the skin if dissolved in organic solvents. Conversely, the hydrochloride salt is highly water-soluble and typically presents as a fine, electrostatically charged crystalline powder.

  • H335 (Respiratory Irritation) & H319 (Eye Irritation)[1]: When this powder aerosolizes during weighing, it can easily contact the aqueous mucosal linings of the respiratory tract or eyes. Upon contact, the salt rapidly dissociates, releasing mild hydrochloric acid and the biologically active aminopyridine core, directly triggering severe localized irritation.

  • H302 (Harmful if Swallowed) & H315 (Skin Irritation)[1]: The primary amine and pyridine nitrogen act as nucleophiles and hydrogen-bond donors/acceptors, interacting indiscriminately with biological targets upon systemic absorption.

Quantitative Hazard Summary

Property / Hazard Value / GHS Code Mechanistic Implication
Molecular Weight 170.215 g/mol (Free base)[2] Low molecular weight facilitates rapid dissolution in biological fluids.
Acute Toxicity (Oral) H302[1] Systemic toxicity upon ingestion; demands strict laboratory hygiene.
Skin Irritation H315[1] Dermal contact with aqueous solutions leads to rapid localized inflammation.
Eye Irritation H319[1] Salt dissociation in ocular fluid causes immediate pH-driven tissue damage.

| Respiratory Irritation | H335[1] | Inhalation of micro-particulates damages respiratory mucosal linings. |

Protective Equipment (PPE) Matrix

Do not rely on generic lab apparel. The PPE selected below is mechanistically justified to counter the specific physicochemical properties of 6-phenylpyridin-3-amine hydrochloride.

PPE CategorySpecificationMechanistic JustificationReplacement Frequency
Hand Protection Nitrile Gloves (≥ 0.11 mm thickness)Prevents dermal absorption. Sweat can dissolve the HCl salt on the skin; nitrile provides a robust barrier against this aqueous dissolution.Every 2-4 hours, or immediately upon visible contamination.
Eye Protection Tight-fitting Safety GogglesStandard safety glasses leave gaps. Goggles block fine, aerosolized crystalline dust from interacting with ocular mucosa (H319).N/A (Reusable; wash with soap and water after use).
Body Protection Flame-Resistant (FR) Lab CoatProtects against static discharge igniting organic solvent vapors often used during the subsequent dissolution of the amine.Weekly, or immediately if contaminated with powder.
Engineering Control Chemical Fume Hood (80-100 fpm)The primary defense against H335. Captures electrostatically repelled micro-particles before they reach the breathing zone.N/A (Requires annual certification).

Operational Workflow: Step-by-Step Methodology

To ensure absolute safety, every protocol must be a self-validating system . This means building diagnostic checks directly into your physical workflow so that errors are caught before exposure occurs.

Protocol: Safe Weighing and Transfer

  • Environmental Preparation: Wipe the exterior of the reagent bottle and the balance pan with a damp, lint-free cloth. This grounds the surfaces and dissipates ambient static electricity, which is the primary driver of powder aerosolization.

  • Static Neutralization & Self-Validation:

    • Action: Open the reagent bottle inside the active fume hood.

    • Self-Validating Check: Hover a dry, nitrile-gloved finger approximately 1 cm over the powder. If you observe particles "jumping" toward the glove, the static charge is dangerously high. Do not proceed. Apply an anti-static (zero-stat) gun to the bottle until no particle movement occurs.

  • Tare & Containment: Place a clean, dry glass vial on the analytical balance inside the fume hood. Tare the balance.

  • Transfer: Using a grounded stainless-steel spatula, slowly transfer the crystalline powder. Keep the transfer distance as short as possible to minimize air current disruption.

  • Sealing & Dissolution: Cap the receiving vial inside the fume hood before transporting it to your reaction setup.

    • Self-Validating Check: When adding your solvent (e.g., water or polar protic solvent), the HCl salt should dissolve rapidly. If the solution remains cloudy, the ambient pH may be too high, causing the lipophilic free base to precipitate out of solution.

Logical Workflow Visualization

The following diagram illustrates the critical path for handling, contamination checking, and disposal.

Handling_Workflow Start Hazard Assessment (H302, H315, H319, H335) PPE Don PPE (Nitrile, Goggles, FR Coat) Start->PPE Hood Engineering Control (Chemical Fume Hood) PPE->Hood Weigh Operational Phase (Weighing & Transfer) Hood->Weigh SpillCheck Contamination Detected? Weigh->SpillCheck Decon Decontamination (EtOH Wipe & Wash) SpillCheck->Decon Yes Dispose Waste Segregation (Incineration Protocol) SpillCheck->Dispose No Decon->Dispose

Caption: Logical workflow for safe handling, contamination response, and disposal of 6-phenylpyridin-3-amine HCl.

Decontamination & Disposal Plan

If a spill occurs, or when disposing of reaction byproducts, strict adherence to chemical segregation is required to prevent cross-reactivity.

  • Spill Response: Do not sweep dry powder, as this forces aerosolization. Gently cover the spill with absorbent paper towels moistened with 70% Ethanol or Isopropanol. The solvent will dissolve the salt, allowing you to wipe it up safely. Wash the area subsequently with standard soap and water to remove any residual free base.

  • Disposal Protocol: Do not pour aqueous waste containing this compound down the drain. The typical and safest method of disposal for aminopyridine hydrochlorides is incineration in a chemical incinerator equipped with an afterburner and a scrubber [3]. The scrubber is mandatory to neutralize the harmful nitrogen oxides (NOx) and hydrogen chloride (HCl) gases produced during combustion. Segregate solid waste (contaminated gloves, wipes) into clearly labeled hazardous solid waste bins destined for incineration.

References

  • Title: 6-PHENYLPYRIDIN-3-AMINE | CAS 126370-67-0 Source: Matrix Fine Chemicals URL: [Link]

Sources

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